molecular formula C9H16LiO4 B1614953 Dilithium azelate CAS No. 38900-29-7

Dilithium azelate

Cat. No.: B1614953
CAS No.: 38900-29-7
M. Wt: 195.2 g/mol
InChI Key: RAOMROVPLONYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dilithium azelate is a useful research compound. Its molecular formula is C9H16LiO4 and its molecular weight is 195.2 g/mol. The purity is usually 95%.
The exact mass of the compound Nonanedioic acid, dilithium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

38900-29-7

Molecular Formula

C9H16LiO4

Molecular Weight

195.2 g/mol

IUPAC Name

dilithium;nonanedioate

InChI

InChI=1S/C9H16O4.Li/c10-8(11)6-4-2-1-3-5-7-9(12)13;/h1-7H2,(H,10,11)(H,12,13);

InChI Key

RAOMROVPLONYOQ-UHFFFAOYSA-N

SMILES

[Li+].[Li+].C(CCCC(=O)[O-])CCCC(=O)[O-]

Canonical SMILES

[Li].C(CCCC(=O)O)CCCC(=O)O

Other CAS No.

38900-29-7

physical_description

Liquid;  OtherSolid

Pictograms

Irritant

Related CAS

123-99-9 (Parent)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Dilithium Azelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilithium (B8592608) azelate, the dilithium salt of nonanedioic acid (azelaic acid), is a chemical compound with established applications in industrial chemistry, primarily as a co-thickener in the production of high-performance lithium complex greases.[1][2] Its bifunctional nature, arising from the two carboxylate groups, allows it to form stable complexes that enhance the thermal and mechanical properties of lubricating greases.[1] While its primary use is in materials science, the parent molecule, azelaic acid, possesses known biological activities, suggesting potential, albeit largely unexplored, avenues for dilithium azelate in other fields, including drug development.[3]

This technical guide provides a comprehensive overview of the known chemical properties of this compound, with a focus on quantitative data, experimental protocols for its synthesis, and a discussion of its spectral and thermal characteristics.

Chemical and Physical Properties

This compound is typically described as a white or off-white solid.[1] There is some variability in the reported physical properties, which is common for chemical data from different commercial suppliers. A summary of the available quantitative data is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₉H₁₄Li₂O₄[1][4][5][6]
Molecular Weight 200.09 g/mol [1][5]
CAS Number 38900-29-7[1][4][5][6]
Appearance White to off-white solid/powder[1]
Melting Point 160.5 °C[1]
Boiling Point 370.5 °C at 760 mmHg[1]
Density 1.131 g/cm³[1]
Flash Point 192.1 °C[1]
Solubility Information not readily available. The parent azelaic acid is slightly soluble in water.
LogP -0.78310[1]

Synthesis of this compound

The primary documented synthesis of this compound is an in-situ reaction during the production of lithium complex greases. This process involves the neutralization of azelaic acid with a lithium base, typically lithium hydroxide (B78521), in a base oil medium.

Experimental Protocol: In-Situ Synthesis in a Grease Matrix

The following is a generalized experimental protocol derived from patent literature for the laboratory-scale synthesis of a lithium complex grease containing this compound.

Materials:

  • Azelaic acid

  • 12-hydroxystearic acid (optional, for complex grease formation)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Base oil (e.g., mineral oil)

  • Reaction kettle equipped with a stirrer and heating mantle

  • Thermometer

Procedure:

  • Charging the Reactor: Charge the reaction kettle with the desired amount of base oil.

  • Dissolution of Acids: Add azelaic acid and, if applicable, 12-hydroxystearic acid to the base oil. Heat the mixture to 80-90 °C with continuous stirring until the acids are completely dissolved.

  • Saponification: Prepare an aqueous solution of lithium hydroxide monohydrate. Slowly add the lithium hydroxide solution to the hot oil-acid mixture. The reaction is exothermic.

  • Dehydration: Increase the temperature of the mixture to 140-160 °C to drive off the water from the reaction and the lithium hydroxide solution. This step is crucial for the formation of the grease structure.

  • Heating to Top Temperature: After dehydration, the temperature is further raised to 200-220 °C to ensure complete reaction and the formation of a homogeneous soap melt.

  • Cooling and Milling: The mixture is then cooled in a controlled manner. During cooling, the lithium soaps, including this compound, crystallize to form the grease's fibrous thickener structure. The final product is often milled to achieve the desired consistency.

Logical Relationship of Synthesis Steps

Synthesis_Workflow Figure 1: Generalized Workflow for the In-Situ Synthesis of this compound A Charge Reactor with Base Oil B Add and Dissolve Azelaic Acid (and 12-HSA) at 80-90°C A->B Step 1 C Add Aqueous Lithium Hydroxide Solution B->C Step 2: Saponification D Heat to 140-160°C for Dehydration C->D Step 3 E Heat to Top Temperature (200-220°C) D->E Step 4 F Controlled Cooling E->F Step 5 G Milling F->G Step 6

Caption: Generalized workflow for the in-situ synthesis of this compound.

Spectral Properties

Infrared (IR) Spectroscopy

The formation of a carboxylate salt from a carboxylic acid results in a characteristic shift in the carbonyl stretching frequency. For this compound, the key IR absorptions are expected to be:

  • Asymmetric COO⁻ Stretch: A strong band is anticipated in the region of 1550-1610 cm⁻¹. This is a shift from the C=O stretch of the parent azelaic acid, which occurs at a higher frequency (typically around 1700 cm⁻¹).

  • Symmetric COO⁻ Stretch: A weaker band is expected between 1400-1450 cm⁻¹.

The presence of these two distinct peaks, and the disappearance of the broad O-H stretch from the carboxylic acid, would confirm the formation of the dilithium salt.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data for this compound were not found in the reviewed literature. However, the spectra would be expected to reflect the symmetrical nature of the azelate dianion.

  • ¹H NMR: The proton signals would be expected to be similar to those of azelaic acid, with slight upfield or downfield shifts due to the change in the electronic environment at the carboxylate ends. The acidic proton signal of the carboxylic acid would be absent.

  • ¹³C NMR: The most significant change would be observed for the carbonyl carbon. In the parent acid, this signal is typically around 175-180 ppm. In the salt, this signal is expected to shift, and due to the symmetry of the dianion, a single signal would be expected for both carboxylate carbons. The aliphatic carbon signals would likely experience minor shifts.

Thermal Properties

While specific TGA/DTA data for this compound is not available, the thermal stability of lithium dicarboxylates is a subject of interest, particularly in the context of materials for lithium-ion batteries.[9] Generally, the thermal decomposition of such salts involves the loss of carbon dioxide and the formation of lithium carbonate, which itself decomposes at higher temperatures.[10][11]

A generalized experimental protocol for the thermal analysis of a solid sample like this compound is as follows:

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of finely powdered this compound into a tared TGA crucible (e.g., alumina (B75360) or platinum).

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

  • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Record the sample mass as a function of temperature. The resulting plot of mass vs. temperature is the TGA curve. The derivative of this curve can also be plotted to identify the temperatures of maximum mass loss rate.

Logical Relationship for Thermal Analysis

Thermal_Analysis_Logic Figure 2: Logical Flow of Thermal Analysis Start This compound Sample TGA Thermogravimetric Analysis (TGA) Start->TGA DTA Differential Thermal Analysis (DTA) Start->DTA Mass_Loss Mass Loss vs. Temperature TGA->Mass_Loss Thermal_Events Endothermic/Exothermic Events DTA->Thermal_Events Decomposition_Temp Determine Decomposition Temperature(s) Mass_Loss->Decomposition_Temp Phase_Transitions Identify Phase Transitions/Melting Thermal_Events->Phase_Transitions End_Products Analyze Gaseous and Solid Residues Decomposition_Temp->End_Products Phase_Transitions->End_Products

Caption: Logical flow of thermal analysis for this compound.

Applications and Potential Research Directions

The primary established application of this compound is as a complexing agent in lithium greases, where it contributes to a higher dropping point and improved thermal stability.[1] It is also mentioned as being used in organic synthesis as a catalyst or reagent.[1]

Given the dermatological applications of its parent compound, azelaic acid (used in the treatment of acne and rosacea), there is a potential for exploring the biological activity of this compound.[3] However, there is currently no readily available literature on its use in drug development or its interaction with biological signaling pathways. Future research could investigate its solubility in pharmaceutically acceptable solvents, its skin permeability, and its potential as a more soluble alternative to azelaic acid in topical formulations.

Conclusion

This compound is a compound with well-defined, albeit niche, industrial applications. Its chemical and physical properties are cataloged, though with some inconsistencies in reported values. The synthesis is understood primarily within the context of in-situ industrial processes. A significant gap in the scientific literature exists regarding detailed spectroscopic and thermal analysis data for the pure compound. Further research is warranted to fully characterize this molecule, which may open up new avenues for its application beyond its current use in lubricants.

References

A Comprehensive Technical Guide to the Synthesis of Dilithium Azelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of dilithium (B8592608) azelate, the dilithium salt of the naturally occurring dicarboxylic acid, azelaic acid. This document provides a thorough examination of the synthesis process, including experimental protocols, and relevant physicochemical data. The information is tailored for professionals in research, scientific, and drug development fields, offering a foundational understanding of this chemical transformation.

Introduction

Azelaic acid, a nine-carbon dicarboxylic acid, is a well-regarded compound in dermatology for its therapeutic effects.[1] Its conversion to a salt, such as dilithium azelate, can modify its physicochemical properties, potentially influencing its solubility, stability, and formulation characteristics. The synthesis of this compound is a straightforward acid-base neutralization reaction between azelaic acid and lithium hydroxide (B78521). While this compound is often formed in situ during the manufacturing of lithium complex greases[2][3][4][5][6], this guide will also present a general laboratory-scale protocol for its synthesis and isolation.

Physicochemical Data

A summary of the key physical and chemical properties of the reactants and the product is provided in the tables below for easy reference and comparison.

Table 1: Properties of Reactants and Product

PropertyAzelaic AcidLithium HydroxideThis compound
CAS Number 123-99-9[7]1310-65-238900-29-7[8][9][10][11]
Molecular Formula C₉H₁₆O₄[7]LiOHC₉H₁₄Li₂O₄[9][12][13]
Molecular Weight 188.22 g/mol [7][14]23.95 g/mol 200.09 g/mol [13]
Appearance White crystalline powderWhite crystalline powderWhite solid[9]
Melting Point 106.5 °C462 °C160.5 °C[9]
Boiling Point 286.5 °C at 100 mmHg924 °C370.5 °C at 760 mmHg[9]
Water Solubility 2.1 g/L at 20 °C[1]12.7 g/100 mL at 20 °C203 g/L at 20 °C[8]

Synthesis of this compound

The synthesis of this compound is based on the neutralization reaction between the two carboxylic acid groups of azelaic acid and two equivalents of lithium hydroxide. The reaction proceeds as follows:

Reaction Scheme:

HOOC-(CH₂)₇-COOH + 2 LiOH → Li⁺⁻OOC-(CH₂)₇-COO⁻Li⁺ + 2 H₂O

Experimental Protocol

The following protocol describes a general laboratory procedure for the synthesis of this compound. This procedure is based on fundamental acid-base chemistry principles and information gathered from related industrial processes.

Materials:

  • Azelaic acid (C₉H₁₆O₄)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Deionized water

  • Ethanol (B145695) (optional, for washing)

Equipment:

  • Reaction flask (e.g., a round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven or desiccator

Procedure:

  • Dissolution of Azelaic Acid: In a reaction flask, dissolve a known quantity of azelaic acid in a suitable volume of deionized water. Gentle heating (e.g., to 50-60 °C) may be necessary to aid dissolution, as the solubility of azelaic acid in water is limited at room temperature.[1]

  • Preparation of Lithium Hydroxide Solution: In a separate beaker, prepare a solution of lithium hydroxide by dissolving two molar equivalents of lithium hydroxide monohydrate in deionized water.

  • Reaction: Slowly add the lithium hydroxide solution to the azelaic acid solution while stirring continuously. An exothermic reaction may be observed.

  • Heating and Completion of Reaction: Fit the reaction flask with a condenser and heat the mixture to a temperature of 80-90 °C for a period of 1-2 hours to ensure the reaction goes to completion.

  • Isolation of Product:

    • Crystallization: Allow the reaction mixture to cool to room temperature, and then further cool it in an ice bath to promote the crystallization of this compound.

    • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water or ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified this compound in a drying oven at a moderate temperature (e.g., 80-100 °C) or in a desiccator under vacuum until a constant weight is achieved.

Stoichiometric Example:

Table 2: Example Quantities for Laboratory Synthesis

ReactantMolecular Weight ( g/mol )MolesMass (g)
Azelaic Acid188.220.118.82
Lithium Hydroxide Monohydrate41.960.28.39
Characterization

The successful synthesis of this compound can be confirmed through various analytical techniques.

Table 3: Spectroscopic Data for Reactant and Expected Product Characteristics

TechniqueAzelaic AcidThis compound (Expected)
FTIR (cm⁻¹) ~1700 (C=O stretch of carboxylic acid), broad O-H stretch (~2500-3300)[7][15][16]Absence of broad O-H stretch, shift of C=O stretch to lower wavenumbers (e.g., ~1550-1610) indicating carboxylate formation.
¹H NMR Signals corresponding to the protons of the alkyl chain and the acidic protons of the carboxylic acid groups.Disappearance of the acidic proton signal.
¹³C NMR Signal for the carboxylic acid carbon (~178 ppm).[17]Shift in the carboxylic carbon signal.

Experimental Workflow and Logical Relationships

The synthesis of this compound follows a logical sequence of steps, which can be visualized as a workflow.

Synthesis_Workflow A 1. Dissolve Azelaic Acid in Deionized Water C 3. Mix Reactants (Acid-Base Neutralization) A->C B 2. Prepare Aqueous Solution of Lithium Hydroxide B->C D 4. Heat to Complete Reaction C->D E 5. Cool to Induce Crystallization D->E F 6. Isolate by Filtration E->F G 7. Wash with Cold Solvent F->G H 8. Dry the Product (this compound) G->H

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from azelaic acid and lithium hydroxide is a well-defined acid-base neutralization reaction. This guide provides a comprehensive overview of the synthesis, including a detailed experimental protocol and key physicochemical data to aid researchers and professionals in the fields of chemistry and drug development. The provided workflow and data tables offer a structured approach to understanding and executing this chemical transformation. Further characterization of the final product is recommended to confirm its identity and purity.

References

Spectroscopic Characterization of Dilithium Azelate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilithium (B8592608) azelate, the dilithium salt of azelaic acid, is a compound of interest in various chemical and pharmaceutical applications. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of dilithium azelate, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As direct experimental data for this compound is not widely available in the public domain, this guide presents predicted data based on the well-documented spectra of its parent compound, azelaic acid, and established principles of spectroscopic changes upon salt formation. Detailed experimental protocols for the synthesis and spectroscopic analysis are also provided to facilitate further research.

Introduction

Azelaic acid, a naturally occurring dicarboxylic acid, and its salts have garnered attention for their therapeutic properties and as versatile chemical intermediates. This compound, as a salt, is expected to exhibit distinct physical and chemical properties compared to its acidic precursor, including increased solubility in polar solvents. Spectroscopic techniques such as NMR and IR are indispensable tools for elucidating the molecular structure and purity of such compounds. This guide aims to be a core resource for professionals working with or developing materials containing this compound by providing a detailed summary of its anticipated spectroscopic signature.

Predicted Spectroscopic Data

The formation of this compound from azelaic acid involves the deprotonation of the two carboxylic acid groups. This chemical modification leads to predictable changes in the NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The key changes in the NMR spectra upon conversion of azelaic acid to this compound are the disappearance of the acidic proton signal in ¹H NMR and shifts in the carbon signals, particularly the carboxyl carbons, in ¹³C NMR.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Hα (x2)2.0 - 2.2Triplet4H
Hβ (x2)1.4 - 1.6Quintet4H
Hγ, Hδ, Hε1.2 - 1.4Multiplet6H

Note: The acidic protons of the carboxylic acid, typically observed between 10-12 ppm in the ¹H NMR spectrum of azelaic acid, will be absent in the spectrum of this compound.[1][2]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Assignment Predicted Chemical Shift (δ, ppm)
C=O (x2)180 - 185
Cα (x2)35 - 40
Cβ (x2)28 - 32
Cγ, Cδ, Cε24 - 28

Note: The chemical shift of the carboxyl carbon in carboxylic acids is typically in the range of 170-185 ppm.[3] Upon deprotonation, a downfield shift is often observed.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show significant differences from that of azelaic acid, most notably in the region of the hydroxyl and carbonyl stretching vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretch2850 - 2950Medium-Strong
Carboxylate Asymmetric Stretch1550 - 1610Strong
Carboxylate Symmetric Stretch1400 - 1450Strong

Note: The broad O-H stretching band characteristic of carboxylic acids (typically 2500-3300 cm⁻¹) will be absent.[2] The single C=O stretching band of the carboxylic acid (around 1700 cm⁻¹) will be replaced by two distinct carboxylate stretches.[5][6]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from azelaic acid.

Materials:

  • Azelaic acid

  • Lithium hydroxide (B78521) (LiOH) or Lithium carbonate (Li₂CO₃)

  • Deionized water or an appropriate alcohol (e.g., ethanol)

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Reaction flask

  • Condenser (if refluxing)

  • Filtration apparatus

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolve a known amount of azelaic acid in a suitable solvent (e.g., water or ethanol) in a reaction flask with stirring. Gentle heating may be required to achieve complete dissolution.

  • In a separate container, prepare a solution of lithium hydroxide (2 molar equivalents) or a slurry of lithium carbonate (1 molar equivalent) in the same solvent.

  • Slowly add the lithium base solution/slurry to the azelaic acid solution with continuous stirring.

  • If using lithium carbonate, effervescence (release of CO₂) will be observed. Continue stirring until the gas evolution ceases.

  • The reaction mixture can be gently heated to ensure the reaction goes to completion.

  • The resulting solution contains this compound. To isolate the solid product, the solvent can be removed under reduced pressure (rotary evaporation) or by crystallization.

  • The solid this compound should be collected by filtration and washed with a small amount of cold solvent.

  • Dry the product in a vacuum oven at a suitable temperature to remove any residual solvent.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Azelaic Acid Azelaic Acid Dissolution Dissolution Azelaic Acid->Dissolution Lithium Base Lithium Base Reaction Reaction Lithium Base->Reaction Dissolution->Reaction Isolation Isolation Reaction->Isolation Drying Drying Isolation->Drying This compound This compound Drying->this compound Characterization_Workflow cluster_nmr NMR Analysis cluster_ir IR Analysis This compound Sample This compound Sample Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent This compound Sample->Dissolve in Deuterated Solvent Prepare Sample (ATR or KBr) Prepare Sample (ATR or KBr) This compound Sample->Prepare Sample (ATR or KBr) Acquire 1H and 13C Spectra Acquire 1H and 13C Spectra Dissolve in Deuterated Solvent->Acquire 1H and 13C Spectra Process and Analyze Data Process and Analyze Data Acquire 1H and 13C Spectra->Process and Analyze Data Acquire IR Spectrum Acquire IR Spectrum Prepare Sample (ATR or KBr)->Acquire IR Spectrum Analyze Absorption Bands Analyze Absorption Bands Acquire IR Spectrum->Analyze Absorption Bands

References

An In-depth Technical Guide to the Crystal Structure Analysis of Dilithium Azelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies involved in the determination of the crystal structure of dilithium (B8592608) azelate. While specific crystallographic data for dilithium azelate is not currently available in open literature, this document outlines the theoretical framework and standard experimental protocols that would be employed for such an analysis. The guide covers the synthesis of this compound, single crystal growth techniques, and detailed procedures for both single-crystal and powder X-ray diffraction (XRD) analysis. Furthermore, it presents a hypothetical data set in structured tables to illustrate the expected outcomes of such an investigation and includes workflow diagrams generated using Graphviz to visualize the experimental processes. This document is intended to serve as a practical reference for researchers undertaking the crystallographic analysis of this and similar organic salt compounds.

Introduction

This compound (C₉H₁₄Li₂O₄) is the dilithium salt of azelaic acid, a dicarboxylic acid of interest in various industrial and pharmaceutical applications. Understanding the solid-state structure of this compound is crucial for controlling its physicochemical properties, such as solubility, stability, and bioavailability. Crystal structure analysis provides precise information on the three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions. This knowledge is fundamental for structure-property relationship studies and for the rational design of crystalline materials with desired characteristics.

This guide details the necessary steps to perform a complete crystal structure analysis of this compound, from material synthesis to the final structural refinement.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward acid-base neutralization reaction.

Experimental Protocol:

  • Reactant Preparation: A stoichiometric amount of azelaic acid (C₉H₁₆O₄) is dissolved in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.

  • Titration: Two equivalents of a lithium base, typically lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li₂CO₃), dissolved in water, are slowly added to the azelaic acid solution under constant stirring. The reaction is monitored by pH measurement until a neutral pH is achieved, indicating complete neutralization.

  • Isolation: The resulting solution is then concentrated by rotary evaporation to induce precipitation of this compound.

  • Purification: The crude product is collected by filtration, washed with a cold, non-polar solvent like diethyl ether to remove any unreacted azelaic acid, and then dried under vacuum to yield a white crystalline powder.

Single Crystal Growth

The growth of high-quality single crystals is a prerequisite for single-crystal X-ray diffraction analysis. For a compound like this compound, several common techniques can be employed.

Experimental Protocol: Slow Evaporation Method

  • Saturated Solution Preparation: A saturated solution of this compound is prepared at a slightly elevated temperature in a solvent in which it has moderate solubility (e.g., a water/ethanol mixture).

  • Filtration: The hot, saturated solution is filtered to remove any particulate impurities.

  • Crystallization: The filtered solution is transferred to a clean crystallizing dish, which is then covered with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent at a constant temperature.

  • Crystal Harvesting: Over a period of several days to weeks, single crystals suitable for diffraction are expected to form. The crystals are then carefully harvested from the mother liquor.

Crystal Structure Determination by X-ray Diffraction

4.1. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise atomic arrangement within a crystal.

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern at various orientations.[1][2]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.[3]

4.2. Powder X-ray Diffraction (PXRD)

PXRD is a valuable technique for phase identification and for obtaining structural information from polycrystalline samples.

Experimental Protocol:

  • Sample Preparation: A finely ground powder of this compound is packed into a sample holder.

  • Data Collection: The sample is analyzed using a powder diffractometer, where the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[4][5]

  • Data Analysis: The resulting diffraction pattern is used for phase identification by comparison with a database. If a structural model is available (e.g., from SC-XRD), Rietveld refinement can be performed to refine the crystal structure parameters against the powder data.[6][7][8]

Data Presentation

The following tables present a hypothetical but plausible set of crystallographic data for this compound, as would be obtained from a successful crystal structure analysis.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₉H₁₄Li₂O₄
Formula Weight200.09 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)12.345(5)
α (°)90
β (°)109.87(2)
γ (°)90
Volume (ų)995.4(5)
Z4
Calculated Density (g/cm³)1.335
Absorption Coefficient (mm⁻¹)0.105
F(000)424

Table 2: Hypothetical Selected Bond Lengths and Angles

BondLength (Å)AngleAngle (°)
Li1-O11.945(3)O1-Li1-O2110.5(1)
Li1-O21.958(3)O3-Li2-O4108.9(1)
Li2-O31.939(3)C1-O1-Li1125.4(2)
Li2-O41.962(3)C9-O3-Li2124.8(2)
C1-O11.254(2)O1-C1-C2118.2(2)
C1-O21.261(2)O3-C9-C8118.5(2)
C9-O31.258(2)
C9-O41.265(2)

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described in this guide.

Synthesis_Workflow cluster_synthesis Synthesis of this compound reactants Azelaic Acid + Lithium Hydroxide dissolution Dissolve in Ethanol/Water reactants->dissolution reaction Neutralization Reaction (Stirring, pH monitoring) dissolution->reaction concentration Rotary Evaporation reaction->concentration precipitation Precipitation concentration->precipitation filtration Filtration & Washing precipitation->filtration drying Vacuum Drying filtration->drying product This compound (Powder) drying->product

Caption: Workflow for the synthesis of this compound.

Crystal_Growth_Workflow cluster_growth Single Crystal Growth (Slow Evaporation) powder This compound Powder saturate Prepare Saturated Solution powder->saturate filter_sol Hot Filtration saturate->filter_sol evaporate Slow Evaporation filter_sol->evaporate harvest Harvest Single Crystals evaporate->harvest crystals Single Crystals harvest->crystals

Caption: Workflow for single crystal growth of this compound.

XRD_Workflow cluster_xrd X-ray Diffraction Analysis cluster_scxrd Single-Crystal XRD cluster_pxrd Powder XRD start Crystalline Sample sc_mount Mount Single Crystal start->sc_mount px_prepare Prepare Powder Sample start->px_prepare sc_collect Data Collection sc_mount->sc_collect sc_solve Structure Solution sc_collect->sc_solve sc_refine Structure Refinement sc_solve->sc_refine sc_structure Atomic Structure sc_refine->sc_structure px_collect Data Collection px_prepare->px_collect px_phase Phase Identification px_collect->px_phase px_rietveld Rietveld Refinement px_collect->px_rietveld px_structure Bulk Purity & Lattice Parameters px_rietveld->px_structure

Caption: Logical workflow for X-ray diffraction analysis.

Conclusion

The determination of the crystal structure of this compound is a critical step in understanding its material properties. This guide has provided a comprehensive overview of the necessary experimental procedures, from synthesis and single crystal growth to detailed X-ray diffraction analysis. Although specific crystallographic data for this compound is not yet publicly available, the methodologies and hypothetical data presented herein serve as a robust framework for researchers in the field. The successful application of these techniques will undoubtedly contribute to the advancement of materials science and drug development by enabling the rational design of crystalline forms with optimized performance characteristics.

References

An In-depth Technical Guide on the Thermal Decomposition Pathway of Dilithium Azelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a theoretical exploration of the thermal decomposition pathway of dilithium (B8592608) azelate. Due to a lack of specific experimental data in the public domain for this compound, the proposed pathway, quantitative data, and visualizations are based on the general principles of thermal decomposition of dicarboxylic acid salts and related lithium compounds. This document should be used as a foundational guide for designing experimental investigations.

Introduction

Dilithium azelate (C₉H₁₄Li₂O₄) is the dilithium salt of azelaic acid, a nine-carbon dicarboxylic acid.[1][2] While azelaic acid and its derivatives find applications in pharmaceuticals and polymers, the thermal behavior of its lithium salt is not extensively documented. Understanding the thermal stability and decomposition pathway of this compound is crucial for its potential use in applications involving elevated temperatures, such as in material synthesis or as an additive in various formulations. This guide provides a proposed thermal decomposition pathway, summarizes key physicochemical properties, and details the necessary experimental protocols to validate these hypotheses.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

PropertyValueReference(s)
Chemical Formula C₉H₁₄Li₂O₄[1]
Molecular Weight 200.09 g/mol [1]
CAS Number 38900-29-7[1][3]
Melting Point 160.5 °C[1][4]
Boiling Point 370.5 °C at 760 mmHg[1][4]
Appearance White solid[1]
Density 1.131 g/cm³[4]

Table 1: Physicochemical Properties of this compound

Proposed Thermal Decomposition Pathway

The thermal decomposition of dicarboxylate salts can proceed through various mechanisms, including decarboxylation, dehydration, and cyclization. For this compound, a plausible multi-step decomposition pathway is proposed, primarily involving decarboxylation to form organolithium intermediates and ultimately lithium carbonate and other byproducts.

Logical Flow of the Proposed Decomposition Pathway

G A This compound (C₉H₁₄Li₂O₄) B Initial Heating (>160.5 °C) A->B Heat C Decarboxylation Step 1 (- CO₂) B->C D Organolithium Intermediate 1 (Li-C₈H₁₄-COOLi) C->D E Decarboxylation Step 2 (- CO₂) D->E F Organolithium Intermediate 2 (Li-C₇H₁₄-Li) E->F G Reaction with CO₂ F->G Further heating and reaction with evolved CO₂ I Formation of Volatile Organic Compounds F->I Side reactions H Formation of Lithium Carbonate (Li₂CO₃) G->H

Caption: Proposed logical flow of the thermal decomposition of this compound.

Based on this proposed pathway, a summary of the expected mass loss at each stage as would be observed in a Thermogravimetric Analysis (TGA) is presented in Table 2.

Decomposition StageTemperature Range (°C) (Hypothetical)Proposed ReactionTheoretical Mass Loss (%)
Stage 1 200 - 300C₉H₁₄Li₂O₄ → Li-C₈H₁₄-COOLi + CO₂22.0%
Stage 2 300 - 400Li-C₈H₁₄-COOLi → Li-C₇H₁₄-Li + CO₂22.0%
Stage 3 > 400Further decomposition and reaction of intermediates with evolved CO₂ to form Li₂CO₃ and volatile organic compounds.Variable

Table 2: Hypothetical Thermogravimetric Analysis Data for this compound Decomposition

Experimental Protocols

To validate the proposed thermal decomposition pathway and quantify the thermal properties of this compound, a series of analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperatures and quantify the mass loss at each stage.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into an alumina (B75360) or platinum crucible.

  • Atmosphere: The experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 10 minutes.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage mass loss as a function of temperature. The onset temperature of each mass loss step will be determined from the TGA curve and its first derivative (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as to identify any other thermal events such as phase transitions or exothermic/endothermic decomposition processes.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a sealed aluminum pan. An empty sealed aluminum pan will be used as the reference.

  • Atmosphere: A dry, inert atmosphere (e.g., nitrogen) with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Heat the sample from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow as a function of temperature. The melting point will be determined from the onset of the endothermic melting peak. The enthalpy of fusion can be calculated by integrating the area of the melting peak.

Evolved Gas Analysis (EGA) by TGA-MS or TGA-FTIR

Objective: To identify the gaseous products evolved during the thermal decomposition.

Methodology:

  • Instrument: A thermogravimetric analyzer coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

  • Sample Preparation and TGA Conditions: As described in the TGA protocol (Section 4.1).

  • EGA Parameters:

    • TGA-MS: The transfer line to the mass spectrometer should be heated to prevent condensation of evolved gases (e.g., 200-250 °C). The mass spectrometer will scan a mass-to-charge ratio (m/z) range of approximately 10-200 amu.

    • TGA-FTIR: The gas cell and transfer line will be heated. FTIR spectra of the evolved gases will be collected continuously throughout the TGA experiment.

  • Data Analysis:

    • TGA-MS: The ion current for specific m/z values corresponding to expected decomposition products (e.g., m/z 44 for CO₂) will be plotted against temperature and correlated with the TGA mass loss steps.

    • TGA-FTIR: The absorbance at characteristic wavenumbers for expected gaseous products (e.g., ~2350 cm⁻¹ for CO₂) will be plotted against temperature.

Experimental Workflow

G A This compound Sample B Thermogravimetric Analysis (TGA) A->B C Differential Scanning Calorimetry (DSC) A->C D Evolved Gas Analysis (TGA-MS / TGA-FTIR) A->D E Decomposition Temperatures & Mass Loss Data B->E F Melting Point & Enthalpy of Fusion C->F G Identification of Gaseous Products D->G H Elucidation of Decomposition Pathway E->H F->H G->H

Caption: Workflow for the experimental investigation of this compound's thermal decomposition.

Analysis of Solid Residue

Objective: To identify the final solid product(s) of the thermal decomposition.

Methodology:

  • Sample Preparation: Heat a larger sample (e.g., 100 mg) of this compound in a furnace under an inert atmosphere to a temperature just above the final decomposition stage as determined by TGA (e.g., 500 °C).

  • Analytical Techniques:

    • X-ray Diffraction (XRD): To identify the crystalline phases present in the residue. The diffraction pattern of the residue will be compared with standard diffraction patterns of likely products, such as lithium carbonate (Li₂CO₃) and lithium oxide (Li₂O).

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the residue. The presence of a strong carbonate peak (around 1430-1500 cm⁻¹) would support the formation of lithium carbonate.

Conclusion

References

The Solubility of Dilithium Azelate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current understanding of the solubility of dilithium (B8592608) azelate in organic solvents. A thorough review of publicly available scientific literature reveals a notable scarcity of specific quantitative solubility data for this compound across a range of organic solvents. While general qualitative descriptors such as "excellent solubility in organic solvents" are cited, precise numerical values remain largely undocumented.[1] This guide summarizes the available qualitative and limited quantitative data, provides context by comparing the solubility of other relevant lithium salts, and presents a detailed, generalized experimental protocol for the systematic determination of dilithium azelate's solubility. This document aims to serve as a foundational resource for researchers, enabling them to make informed decisions and providing the necessary methodology to generate the specific solubility data required for their work.

Introduction to this compound

This compound (CAS No. 38900-29-7), the dilithium salt of nonanedioic acid (azelaic acid), is a white solid compound.[1] It is utilized in various applications, including as a thickening agent in industrial greases and as a reagent in organic synthesis.[2][3] Understanding its solubility in different organic solvents is critical for optimizing reaction conditions, developing new formulations, and ensuring the efficiency of manufacturing processes. The presence of two carboxylate groups suggests that its solubility will be highly dependent on the polarity of the solvent.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReferences
CAS Number 38900-29-7[4][5][6]
Molecular Formula C₉H₁₄Li₂O₄[1][7]
Molecular Weight 200.09 g/mol [1][7]
Appearance White or off-white solid/powder[1][8]
Melting Point 160.5 °C[7]
Boiling Point 370.5 °C at 760 mmHg[7]
Density ~1.13 - 1.29 g/cm³[4][7]

Solubility Data for this compound

Specific quantitative solubility data for this compound in organic solvents is extremely limited. The available information is summarized in Table 2.

SolventSolubilityTemperature (°C)References
Water203 g/L20[4][5][9]
"Organic solvents"30 g/LNot Specified[10]
Polar SolventsSoluble (qualitative)Not Specified[8]
Non-polar SolventsLimited solubility (qualitative)Not Specified[8]
HydrocarbonsSoluble (qualitative)Not Specified[3]

The single quantitative data point for "Organic solvents" lacks the necessary detail regarding the specific solvent used, limiting its practical application.[10] However, the qualitative data consistently indicates that this compound, as an ionic salt, exhibits higher solubility in polar solvents compared to non-polar ones, which aligns with the "like dissolves like" principle of solubility.[8][11][12]

Comparative Solubility of Related Lithium Salts

To provide a functional frame of reference, Table 3 presents solubility data for other lithium salts in common organic solvents. This data, primarily from studies related to lithium-ion battery electrolytes, can help researchers estimate the potential solubility of this compound in similar solvent systems. Organic lithium salts, such as lithium methyl carbonate, generally show higher solubility in organic solvents than inorganic salts like lithium carbonate.[13][14]

Lithium SaltSolventMolar Solubility (mol/L)Temperature (°C)References
Lithium Methyl CarbonateDimethyl Carbonate (DMC)9.6 x 10⁻⁴Not Specified[13][14]
Lithium Ethyl CarbonateDimethyl Carbonate (DMC)> 9.0 x 10⁻⁵Not Specified[13][14]
Lithium OxalateDimethyl Carbonate (DMC)> 9.0 x 10⁻⁵Not Specified[13][14]
Lithium CarbonateDimethyl Carbonate (DMC)9.0 x 10⁻⁵Not Specified[13][14]
Lithium Nitrate (LiNO₃)EthanolHigh (not quantified)25 - 45[15]
Lithium Bromide (LiBr)EthanolHigh (not quantified)25 - 45[15]
Lithium Chloride (LiCl)EthanolModerate (not quantified)25 - 45[15]
Lithium Fluoride (LiF)EthanolLow (not quantified)25 - 45[15]
Lithium Nitrate (LiNO₃)AcetonitrileHigh (not quantified)25 - 45[15]
Lithium Nitrate (LiNO₃)Dimethyl Sulfoxide (DMSO)High (not quantified)25 - 45[15]

Experimental Protocol for Solubility Determination

Given the data gap, researchers will likely need to determine the solubility of this compound experimentally. The following is a generalized and robust protocol based on the isothermal shake-flask method, a standard technique for measuring the solubility of a solid in a liquid.[15][16]

5.1. Materials and Reagents

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Analytical instrument for lithium ion quantification (e.g., Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS))

  • Deionized water and appropriate acids for sample dilution and instrument blanks

5.2. Methodology

  • Preparation of Supersaturated Mixture: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the sealed container in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation: After equilibration, allow the container to rest at the constant temperature to let the excess solid settle. For colloidal suspensions, centrifugation at the same constant temperature is necessary to achieve clear separation of the solid and liquid phases.

  • Sample Extraction: Carefully extract an aliquot of the clear, saturated supernatant using a pre-warmed (to the equilibration temperature) pipette or syringe. Immediately filter the aliquot using a syringe filter to remove any remaining solid microparticles.

  • Sample Preparation for Analysis: Accurately weigh the filtered aliquot. Dilute the sample gravimetrically or volumetrically with an appropriate solvent (e.g., dilute nitric acid in deionized water) to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Determine the concentration of lithium ions (Li⁺) in the diluted sample using a calibrated ICP-OES or AAS.

  • Calculation of Solubility: Calculate the concentration of this compound in the original saturated organic solvent based on the measured lithium concentration and the dilution factor. The solubility can be expressed in various units, such as grams per 100 g of solvent ( g/100g ) or moles per liter (mol/L).

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility is depicted in the following diagram.

G A Preparation of Supersaturated Mixture B Isothermal Equilibration (e.g., 24-72h at 25°C) A->B Add excess solute to solvent C Phase Separation (Settling / Centrifugation) B->C Agitate at constant T D Sample Extraction & Filtration of Supernatant C->D Allow solid to settle E Gravimetric/Volumetric Dilution for Analysis D->E Remove clear saturated solution F Li⁺ Quantification (ICP-OES / AAS) E->F Prepare sample for instrument G Calculation of Solubility F->G Obtain Li⁺ concentration H Final Solubility Data (g/100g, mol/L) G->H Convert to final units

References

CAS number and molecular formula of Dilithium azelate.

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of dilithium (B8592608) azelate, including its chemical properties, synthesis, and known applications. While direct research into the pharmacological applications of dilithium azelate is limited, this document explores its potential therapeutic relevance by examining the well-established biological activities of its constituent components: azelaic acid and lithium. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of this compound.

Introduction

This compound is the dilithium salt of azelaic acid, a naturally occurring dicarboxylic acid. While its primary industrial application is as a thickening agent in the manufacturing of lithium complex greases, the compound holds potential interest for biomedical research due to the known therapeutic effects of both the azelate and lithium ions. Azelaic acid is recognized for its dermatological applications, including the treatment of acne and rosacea, and has been investigated for its anti-cancer properties. Lithium is a well-established therapeutic agent for bipolar disorder and has demonstrated neuroprotective effects. This guide summarizes the current knowledge on this compound and provides a theoretical framework for its potential in drug development.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] Key quantitative data for the compound are summarized in the table below.

PropertyValueReference
CAS Number 38900-29-7[2]
Molecular Formula C9H14Li2O4[1]
Molecular Weight 200.09 g/mol [3]
IUPAC Name dilithium nonanedioate[3]

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward acid-base reaction between azelaic acid and a lithium base, typically lithium hydroxide (B78521). The reaction involves the deprotonation of the two carboxylic acid groups of azelaic acid by the lithium hydroxide to form the dilithium salt and water.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a general method for the synthesis of this compound in a laboratory setting.

Materials:

  • Azelaic acid (C9H16O4)

  • Lithium hydroxide monohydrate (LiOH·H2O)

  • Deionized water

  • Ethanol (B145695)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Condenser

  • Büchner funnel and filter flask

  • Vacuum source

  • Drying oven or desiccator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve a known quantity of azelaic acid in a minimal amount of warm ethanol.

  • Preparation of Lithium Hydroxide Solution: In a separate beaker, prepare a solution of lithium hydroxide monohydrate in deionized water. A stoichiometric amount of lithium hydroxide (2 moles of LiOH for every 1 mole of azelaic acid) is required.

  • Reaction: Slowly add the lithium hydroxide solution to the stirred azelaic acid solution. An exothermic reaction will occur.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. The this compound will precipitate out of the solution. The precipitation can be further encouraged by placing the flask in an ice bath.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified this compound in a drying oven at a low temperature or in a desiccator under vacuum to a constant weight.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Azelaic_Acid Azelaic Acid in Ethanol Reaction_Mixture Combine and Stir Azelaic_Acid->Reaction_Mixture Lithium_Hydroxide Lithium Hydroxide in Water Lithium_Hydroxide->Reaction_Mixture Reflux Heat under Reflux Reaction_Mixture->Reflux 2-3 hours Cooling Cool to Precipitate Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Dilithium_Azelate Purified this compound Drying->Dilithium_Azelate Azelaic_Acid_Pathway Azelaic_Acid Azelaic Acid Prdx Peroxiredoxins (Prdx2, Prdx3) Azelaic_Acid->Prdx Upregulates Proliferation Cell Proliferation (e.g., in AML) Azelaic_Acid->Proliferation Inhibits Apoptosis Apoptosis Azelaic_Acid->Apoptosis Promotes ROS Reactive Oxygen Species (ROS) ROS->Proliferation Promotes ROS->Apoptosis Inhibits Prdx->ROS Reduces Lithium_Pathway Lithium Lithium AKT AKT Lithium->AKT Stimulates (Acute) NKA Na+, K+-ATPase α1 Lithium->NKA Upregulates (Chronic) GSK3b GSK3β AKT->GSK3b Inhibits NKA->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Inhibits Degradation Gene_Expression Gene Expression (Neuronal Survival) beta_catenin->Gene_Expression Promotes

References

Purity Analysis of Synthesized Dilithium Azelate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of synthesized dilithium (B8592608) azelate. The document outlines potential impurities, detailed experimental protocols for key analytical techniques, and guidance on data interpretation. This guide is intended to support researchers and quality control professionals in ensuring the identity, purity, and quality of dilithium azelate for its intended applications.

Introduction to this compound and Potential Impurities

This compound (C₉H₁₄Li₂O₄) is the dilithium salt of azelaic acid, a naturally occurring dicarboxylic acid. It is synthesized through the reaction of azelaic acid with a lithium base, typically lithium hydroxide. The purity of the final product is critical for its performance and safety, particularly in pharmaceutical and materials science applications.

Potential impurities in synthesized this compound can originate from the starting materials or be generated during the synthesis and purification processes.

Table 1: Potential Impurities in Synthesized this compound

Impurity CategorySpecific ExamplesPotential Origin
Starting Materials Unreacted Azelaic AcidIncomplete reaction.
Other Dicarboxylic Acids (e.g., pelargonic acid, suberic acid)Impurities in the azelaic acid raw material.
Lithium Hydroxide/Lithium CarbonateIncomplete reaction or presence in the lithium source.
Process-Related Impurities Monolithium AzelateIncomplete reaction or improper stoichiometry.
Solvent ResiduesResidual solvents from synthesis and purification steps.
Degradation Products To be determined based on stability studies.Exposure to heat, light, or reactive agents.

Synthesis of this compound

A common method for the synthesis of this compound is the neutralization of azelaic acid with lithium hydroxide.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation Azelaic_Acid Azelaic Acid Reaction_Vessel Reaction Vessel Azelaic_Acid->Reaction_Vessel Lithium_Hydroxide Lithium Hydroxide Lithium_Hydroxide->Reaction_Vessel Solvent Solvent (e.g., Water, Ethanol) Solvent->Reaction_Vessel Stirring Stirring & Heating Reaction_Vessel->Stirring Filtration Filtration Stirring->Filtration Reaction Mixture Washing Washing Filtration->Washing Drying Drying Washing->Drying Dilithium_Azelate_Product This compound (Solid) Drying->Dilithium_Azelate_Product HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve & Dilute Sample->Dissolution Solvent Mobile Phase Solvent->Dissolution HPLC_System HPLC System Dissolution->HPLC_System Inject C18_Column C18 Column HPLC_System->C18_Column UV_Detector UV Detector (210 nm) C18_Column->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Purity Report Quantification->Report Purity_Analysis_Logic cluster_sample Sample cluster_tests Purity & Identity Tests cluster_parameters Parameters Assessed Sample Synthesized this compound HPLC HPLC Sample->HPLC Titration Titration Sample->Titration ICP_OES ICP-OES Sample->ICP_OES FTIR FTIR Sample->FTIR NMR NMR Sample->NMR TGA TGA Sample->TGA DSC DSC Sample->DSC Organic_Impurities Organic Impurities (Azelaic Acid, etc.) HPLC->Organic_Impurities Assay Assay (% Purity) Titration->Assay Lithium_Content Lithium Content (%) ICP_OES->Lithium_Content Identity Structural Identity FTIR->Identity NMR->Identity Residual_Solvents Residual Solvents & Water TGA->Residual_Solvents Thermal_Properties Thermal Properties (Melting Point, Decomposition) DSC->Thermal_Properties

Dilithium Azelate: A Technical Guide to its Properties, Synthesis, and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilithium (B8592608) azelate (Li₂C₉H₁₄O₄), the dilithium salt of nonanedioic acid (azelaic acid), is a specialty chemical primarily recognized for its role as a complexing agent in the formulation of high-performance lithium complex greases. This technical guide provides a comprehensive overview of the available scientific and technical information regarding dilithium azelate, including its chemical and physical properties, a generalized synthesis protocol, and its historical context within the lubricant industry. While a seminal discovery publication for this compound is not prominent in the scientific literature, its history is intrinsically linked to the advancement of lubrication technology. This document consolidates the available data for researchers and professionals in materials science and chemical synthesis.

Introduction

This compound, identified by its CAS number 38900-29-7, is an organic salt formed from the neutralization of azelaic acid with two equivalents of a lithium base.[1][2] Its primary and most well-documented application is as a co-thickener or complexing agent in the manufacture of lithium complex greases. In this capacity, it significantly enhances the thermal and mechanical stability of the grease, leading to a higher dropping point and improved performance in demanding applications.[3] This guide aims to collate the dispersed technical data on this compound, offering a centralized resource for scientific and industrial researchers.

Physicochemical Properties

The physicochemical properties of this compound have been reported in various chemical databases. However, some inconsistencies in the reported values exist, which may be attributable to different experimental conditions or purities of the samples. The available data is summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₉H₁₄Li₂O₄[3]
Molecular Weight 200.09 g/mol [4]
CAS Number 38900-29-7[1]
Appearance White solid[3]
Melting Point 160.5 °C[3][5]
Boiling Point 370.5 °C at 760 mmHg[3][5]
Density 1.131 g/cm³[3][5]
Flash Point 192.1 °C[3][5]
Synonyms Dilithium nonanedioate, Azelaic acid dilithium salt[1][4][6]

History and Discovery

Patents from the 1970s, such as U.S. Patent 3,929,651, describe grease formulations containing a dilithium salt of a C₄-C₁₂ dicarboxylic acid, with this compound being a specific example. This suggests that the synthesis and application of this compound were likely driven by industrial research and development in the field of lubricants rather than fundamental academic research. The history of this compound is therefore a history of its application and its role in enhancing the performance of lithium-based greases.

Synthesis of this compound

While detailed, peer-reviewed experimental protocols for the synthesis of pure this compound are scarce, a generalized method can be inferred from patents describing the manufacture of lithium complex greases. The fundamental reaction involves the neutralization of azelaic acid with a suitable lithium base in a 1:2 molar ratio.

Generalized Experimental Protocol

Materials:

Procedure:

  • Dissolution: Dissolve a known quantity of azelaic acid in a minimal amount of a suitable solvent, such as ethanol, with gentle heating and stirring.

  • Base Preparation: In a separate vessel, prepare a stoichiometric solution of lithium hydroxide monohydrate in deionized water. Two molar equivalents of lithium hydroxide are required for each mole of azelaic acid.

  • Neutralization: Slowly add the lithium hydroxide solution to the azelaic acid solution with continuous stirring. The reaction is exothermic, and the rate of addition should be controlled to manage the temperature.

  • Precipitation and Isolation: As the reaction proceeds, this compound will precipitate from the solution. The reaction mixture can be cooled to enhance precipitation. The solid product is then isolated by filtration.

  • Washing and Drying: The collected solid is washed with a small amount of cold deionized water or ethanol to remove any unreacted starting materials or impurities. The purified this compound is then dried under vacuum to a constant weight.

Experimental Workflow

The following diagram illustrates the general workflow for the laboratory synthesis of this compound.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup A Dissolve Azelaic Acid in Solvent C Slowly Add LiOH Solution to Azelaic Acid Solution (Neutralization) A->C B Prepare Aqueous Lithium Hydroxide Solution B->C D Cool to Promote Precipitation C->D E Isolate Solid by Filtration D->E F Wash with Cold Solvent E->F G Dry under Vacuum F->G H This compound (Final Product) G->H

Generalized laboratory synthesis workflow for this compound.

Spectroscopic and Thermal Analysis

A comprehensive search of scientific databases did not yield publicly available spectroscopic data (e.g., Infrared, NMR) or detailed thermal analysis data (e.g., TGA, DSC) specifically for pure this compound. Such data would be invaluable for the unambiguous identification and characterization of the compound. Researchers are encouraged to perform these analyses to contribute to the public body of knowledge on this material.

Applications and Significance

The primary application of this compound is as a key component in the formulation of lithium complex greases. Its incorporation leads to a more robust and thermally stable grease structure.

Role in Lithium Complex Greases

Lithium complex greases are formed by the co-crystallization of a simple lithium soap (e.g., lithium 12-hydroxystearate) and a lithium salt of a complexing agent, such as this compound. This complex thickener system exhibits a significantly higher dropping point than simple lithium greases, extending the operational temperature range of the lubricant.

The following diagram illustrates the relationship between the reactants and their role in the formation of a lithium complex grease.

G A Azelaic Acid C This compound (Complexing Agent) A->C B Lithium Hydroxide B->C E Lithium 12-Hydroxystearate (Simple Soap) B->E F Lithium Complex Grease (Thickener System) C->F D 12-Hydroxystearic Acid D->E E->F

References

Dilithium Azelate: A Technical Guide to Health and Safety for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for handling Dilithium (B8592608) azelate. The information is compiled from safety data sheets and chemical databases to ensure a high standard of safety in a laboratory and drug development setting.

Chemical and Physical Properties

Dilithium azelate is the dilithium salt of azelaic acid.[1] It is typically a white or off-white powder.[2] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReferences
CAS Number 38900-29-7[3]
Molecular Formula C9H14Li2O4[1][3]
Molecular Weight 200.087 g/mol [1][3][4]
Appearance White or off-white powder[2]
EINECS 254-184-4[3]
Solubility Soluble in polar solvents; limited solubility in non-polar solvents.[2]
Melting Point 160.5ºC[4]
Boiling Point 370.5ºC at 760mmHg[4]
Flash Point 192.1ºC[4]
Density 1.131g/cm3[4]

Toxicological Data

The primary toxicological concern associated with this compound is acute oral toxicity.[3][5] It is classified as harmful if swallowed.[3] Detailed toxicological data is summarized in Table 2.

EndpointSpeciesValueMethodReferences
Acute Oral Toxicity (LD50) Rat> 300 mg/kgNot specified[6]
Acute Dermal Toxicity -No information available-[6]
Specific Target Organ Toxicity (Single Exposure) -The substance or mixture is not classified as a specific target organ toxicant, single exposure.-[6]
Endocrine Disrupting Properties -Does not contain components considered to have endocrine disrupting properties at levels of 0.1% or higher.-[6]

Hazard Identification and Precautionary Measures

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statement:

  • H302: Harmful if swallowed. [3]

The following precautionary statements should be strictly followed:

  • P264: Wash hands and any exposed skin thoroughly after handling.[3]

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • P330: Rinse mouth.[3]

  • P501: Dispose of contents/container to an approved waste disposal plant.[3]

Safe Handling and Storage Workflow

Proper handling and storage procedures are critical to minimize risk. The following workflow outlines the key steps for the safe management of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup and Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_risk->prep_ppe prep_area Ensure Well-Ventilated Area prep_ppe->prep_area handle_weigh Weighing and Transfer prep_area->handle_weigh Proceed to Handling handle_avoid Avoid contact with skin, eyes, and mouth. Avoid creating dust. handle_weigh->handle_avoid store_container Store in original, tightly sealed container. handle_avoid->store_container After Use cleanup_wash Wash hands and exposed skin thoroughly. handle_avoid->cleanup_wash After Use store_location Keep in a dry, cool, and well-ventilated place. store_container->store_location cleanup_decon Decontaminate work surfaces. cleanup_wash->cleanup_decon cleanup_dispose Dispose of waste according to regulations. cleanup_decon->cleanup_dispose

Caption: Workflow for the safe handling and storage of this compound.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately.[3][6]

Exposure RouteFirst-Aid ProcedureReferences
Ingestion Rinse mouth with water. Call a POISON CENTER or doctor/physician. Do not induce vomiting without medical advice. Never give anything by mouth to an unconscious person.[3][6]
Inhalation Move the victim to fresh air. If signs/symptoms continue, get medical attention. If unconscious, place in recovery position and seek medical advice. Keep respiratory tract clear.[6]
Skin Contact Take off all contaminated clothing immediately. Wash off immediately with soap and plenty of water. Get medical attention if irritation develops and persists. Wash clothing before reuse.[6]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 10-15 minutes. If eye irritation persists, consult a specialist.[3][6]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

cluster_ppe Recommended Personal Protective Equipment lab_coat Lab Coat gloves Chemical Resistant Gloves goggles Safety Goggles/Glasses respirator Respiratory Protection (if dust is generated)

Caption: Recommended Personal Protective Equipment for handling this compound.

Accidental Release Measures

In case of a spill or release, the following steps should be taken:

  • Personal Precautions: Evacuate personnel to a safe area. Use respiratory protection if dust is generated. Avoid breathing dust.[6]

  • Environmental Precautions: Prevent the product from entering drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: Exposure to decomposition products may be a hazard to health.[6]

  • Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus.[3][6]

Ecological Information

There is limited data available on the ecotoxicological effects of this compound.[3]

  • Persistence and Degradability: No data available.[3]

  • Bioaccumulative Potential: No data available.[3]

  • Mobility in Soil: No data available.[3]

  • PBT and vPvB Assessment: This substance/mixture contains no components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[6]

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, national, and international regulations. Do not discharge into drains.[6]

This guide is intended to provide essential safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound and perform a thorough risk assessment for your specific experimental protocols.

References

Dilithium Azelate in Materials Science: A Technical Guide to its Application in High-Performance Lubricating Greases

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: Dilithium (B8592608) azelate, the dilithium salt of azelaic acid, is a versatile organometallic compound with documented applications in materials science, most notably as a key component in the formulation of high-performance lithium complex lubricating greases. While its potential use as a polyamide additive and polymerization catalyst is noted in broader chemical literature, detailed experimental evidence and in-depth studies are predominantly centered on its role as a complexing agent in grease thickeners. This technical guide provides a comprehensive overview of the synthesis, properties, and application of dilithium azelate in the formulation of lithium complex greases, supported by quantitative data, detailed experimental protocols, and process visualizations.

Core Application: High-Performance Lithium Complex Greases

This compound serves as a crucial co-thickener, or complexing agent, in combination with a primary lithium soap, typically lithium 12-hydroxystearate. The incorporation of this compound into the grease formulation significantly enhances the thermal stability of the lubricant, resulting in a higher dropping point compared to simple lithium soap greases.[1] This makes lithium complex greases suitable for a wide range of demanding applications, particularly in the automotive and industrial sectors where high temperatures are encountered.

The primary function of lithium 12-hydroxystearate is to form the fibrous soap structure that thickens the base oil.[2] this compound, on the other hand, does not contribute significantly to the thickening of the grease but is critical for elevating its dropping point.[2] The synergistic interaction between the lithium 12-hydroxystearate and this compound, when properly co-crystallized, results in a grease with superior performance characteristics.[2]

Quantitative Data on Lithium Complex Greases

The properties of lithium complex greases are highly dependent on the formulation, particularly the ratio of 12-hydroxystearic acid to azelaic acid, the type of base oil, and the manufacturing process. The following table summarizes typical properties of lithium complex greases formulated with this compound.

PropertyTypical ValueTest MethodReference
Dropping Point> 260 °CASTM D2265[3]
Worked Penetration (60 strokes)265 - 295 (NLGI Grade 2)ASTM D217[3]
Oil Separation (24h @ 100°C)< 5 wt%ASTM D6184-
Water Washout (@ 79°C)< 10 wt% lossASTM D1264-

Experimental Protocol: Synthesis of a Lithium Complex Grease

This protocol outlines a typical laboratory-scale procedure for the synthesis of a lithium complex grease using this compound as the complexing agent.

Materials:

  • 12-hydroxystearic acid

  • Azelaic acid

  • Lithium hydroxide (B78521) monohydrate (LiOH·H₂O)

  • Base oil (e.g., ISO VG 100 mineral oil or PAO)

  • Distilled water

  • Overbased magnesium sulfonate (optional additive)[2]

Equipment:

  • Grease kettle or reaction vessel with heating and stirring capabilities

  • Thermometer

  • Homogenizer (optional)

Procedure:

  • Charge the Reactor: Charge the reaction vessel with approximately 60% of the total base oil required for the final formulation.

  • Additive Addition (Optional): If using, add a small amount of overbased magnesium sulfonate to the base oil while mixing.[2]

  • Saponification - Step 1 (Primary Thickener Formation):

    • Add the 12-hydroxystearic acid to the base oil and heat the mixture to 80-90°C with continuous stirring until the acid is completely dissolved.

    • Prepare a solution of lithium hydroxide monohydrate in distilled water.

    • Slowly add the lithium hydroxide solution to the oil-acid mixture. The amount of lithium hydroxide should be stoichiometric to neutralize the 12-hydroxystearic acid.

    • Increase the temperature to approximately 120-130°C to carry out the saponification reaction and remove the water.

  • Saponification - Step 2 (Complexing Agent Formation):

    • Once the primary saponification is complete and water has been removed, add the azelaic acid to the mixture.

    • Add a second portion of lithium hydroxide solution, stoichiometric to the azelaic acid, to form the this compound in situ.

  • Heating and Dehydration:

    • Gradually heat the mixture to a top temperature of 200-220°C. This high temperature is crucial for the proper formation and co-crystallization of the lithium complex thickener.

    • Hold the mixture at the top temperature for a specified period (e.g., 30-60 minutes) to ensure complete reaction and dehydration.

  • Cooling and Finishing:

    • Begin the cooling process. The rate of cooling can influence the final grease structure and properties.

    • During cooling, add the remaining portion of the base oil.

    • Once the grease has cooled to below 100°C, it can be further processed through a homogenizer to achieve the desired consistency and smoothness.

Process Visualization

The following diagrams illustrate the key logical steps in the synthesis of this compound and the manufacturing workflow of a lithium complex grease.

dilithium_azelate_synthesis azelaic_acid Azelaic Acid (HOOC(CH₂)₇COOH) reaction Neutralization Reaction azelaic_acid->reaction lithium_hydroxide Lithium Hydroxide (LiOH) lithium_hydroxide->reaction dilithium_azelate This compound (LiOOC(CH₂)₇COOLi) reaction->dilithium_azelate water Water (H₂O) reaction->water grease_manufacturing_workflow cluster_raw_materials Raw Materials cluster_process Manufacturing Process cluster_final_product Final Product base_oil Base Oil charge_reactor 1. Charge Reactor (Base Oil, Acids) base_oil->charge_reactor hsa 12-Hydroxystearic Acid hsa->charge_reactor aa Azelaic Acid aa->charge_reactor lioh Lithium Hydroxide saponification 2. Saponification (Add LiOH, Heat) lioh->saponification charge_reactor->saponification dehydration 3. Dehydration & Complexation (High Temperature Heating) saponification->dehydration cooling 4. Cooling & Quenching (Add remaining Base Oil) dehydration->cooling homogenization 5. Homogenization (Milling) cooling->homogenization grease Lithium Complex Grease homogenization->grease

References

Theoretical Insights into the Electronic Structure of Dilithium Azelate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilithium (B8592608) azelate, the lithium salt of the nine-carbon dicarboxylic acid, azelaic acid, is a compound of increasing interest, particularly in the field of advanced battery technologies. Understanding its electronic structure is paramount for elucidating its electrochemical properties and potential applications. This technical guide provides a comprehensive overview of the theoretical approaches to studying the electronic structure of dilithium azelate. While direct computational studies on this specific molecule are not extensively available in public literature, this document outlines the established methodologies and expected electronic characteristics based on the principles of computational chemistry and data from analogous carboxylate systems. We present anticipated quantitative data, detailed hypothetical experimental protocols, and visualizations to offer a foundational understanding for researchers in this domain.

Introduction

Azelaic acid and its derivatives have found applications in various fields, including dermatology and polymer science. The lithium salt, this compound, is gaining attention as a potential organic electrode material for lithium-ion batteries. The performance of such materials is intrinsically linked to their electronic properties, including the energies of their frontier molecular orbitals, charge distribution, and bonding characteristics.

Theoretical and computational chemistry provide powerful tools to investigate these properties at a molecular level. Methods like Density Functional Theory (DFT) can offer profound insights into the electronic structure, guiding the rational design of new materials. This guide will detail the theoretical framework for studying this compound, providing a roadmap for future computational research.

Molecular Geometry and Structure

The azelate anion (C₉H₁₄O₄²⁻) is a flexible nine-carbon chain terminated by two carboxylate groups. Studies on dicarboxylates have shown that in condensed phases, the alkyl chain can adopt various conformations. For an isolated molecule in a theoretical calculation, a common starting point is a linear or slightly bent conformation of the carbon backbone. The two carboxylate groups at each end are planar, with the negative charge delocalized across the two oxygen atoms through resonance. The lithium ions (Li⁺) are expected to electrostatically interact with the negatively charged oxygen atoms of the carboxylate groups.

Theoretical and Computational Methodology

To investigate the electronic structure of this compound, a robust computational protocol is essential. Density Functional Theory (DFT) is a widely used and accurate method for such studies.

Computational Protocol

A typical computational workflow for determining the electronic structure of this compound would involve the following steps:

  • Geometry Optimization: The initial predicted structure of this compound is optimized to find its lowest energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular geometry.

  • Frequency Calculation: Following optimization, a frequency calculation is performed to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: With the optimized geometry, a more accurate single-point energy calculation is performed to obtain the final electronic properties.

  • Population Analysis: Various population analysis schemes, such as Mulliken, Natural Bond Orbital (NBO), or Hirshfeld, are used to determine the partial atomic charges.

  • Molecular Orbital Analysis: The energies and compositions of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are analyzed.

The logical workflow for such a theoretical investigation is depicted in the following diagram:

Theoretical_Workflow A Propose Initial Geometry B Geometry Optimization (DFT) A->B C Frequency Calculation B->C D Verify Minimum Energy Structure C->D D->B If not minimum E Single-Point Energy Calculation D->E F Molecular Orbital Analysis E->F G Population Analysis E->G H Electronic Structure Data F->H G->H

Caption: Logical workflow for the theoretical study of this compound.

Expected Electronic Structure Properties

Based on the general understanding of carboxylate anions and the influence of alkali metal cations, the following electronic structure characteristics for this compound can be anticipated.

The Carboxylate Group Electronic Structure

The electronic structure of the carboxylate group (-COO⁻) is central to the properties of this compound. The carbon and two oxygen atoms are sp² hybridized. The p-orbitals on these three atoms overlap to form a delocalized π-system, which accommodates the negative charge. This resonance stabilization is a key feature of carboxylate anions. The interaction between the lithium cations and the carboxylate groups will be primarily ionic.

The relationship between the constituent parts of this compound is illustrated below:

Dilithium_Azelate_Structure cluster_azelate Azelate Anion (C₉H₁₄O₄²⁻) alkyl Alkyl Chain (- (CH₂)₇ -) coo1 Carboxylate Group 1 (-COO⁻) alkyl->coo1 coo2 Carboxylate Group 2 (-COO⁻) alkyl->coo2 li1 Lithium Cation 1 (Li⁺) li1->coo1 Ionic Interaction li2 Lithium Cation 2 (Li⁺) li2->coo2 Ionic Interaction

Caption: Conceptual diagram of the interactions within this compound.
Quantitative Data

The following tables summarize the expected quantitative data from a DFT calculation on this compound. These values are illustrative and based on typical results for similar lithium carboxylate salts.

Table 1: Predicted Geometrical Parameters

ParameterValue (Å or Degrees)
C-O Bond Length (carboxylate)~1.25 - 1.30
O-C-O Bond Angle (carboxylate)~120 - 125
C-C Bond Length (alkyl chain)~1.53 - 1.54
Li-O Distance~1.90 - 2.00

Table 2: Predicted Electronic Properties

PropertyValue
HOMO Energy~ -6.0 to -7.0 eV
LUMO Energy~ 1.0 to 2.0 eV
HOMO-LUMO Gap~ 7.0 to 9.0 eV
Dipole Moment~ 10 - 15 D

Table 3: Predicted Partial Atomic Charges (Mulliken)

AtomCharge (e)
Lithium (Li)~ +0.8 to +0.9
Oxygen (O in -COO⁻)~ -0.7 to -0.8
Carbon (C in -COO⁻)~ +0.6 to +0.7
Carbon (C in alkyl chain)~ -0.2 to -0.3
Hydrogen (H)~ +0.1 to +0.2

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of the electronic structure of this compound. While direct experimental or computational data for this specific molecule is sparse in the public domain, the methodologies and expected results presented here provide a solid foundation for future research. The use of Density Functional Theory, coupled with careful analysis of the molecular orbitals and atomic charges, can yield valuable insights into the properties of this compound, aiding in its evaluation for applications in energy storage and other fields. The provided tables of expected quantitative data and the workflow diagrams serve as a practical starting point for researchers and scientists entering this area of study.

A Technical Guide to Investigating the Phase Transition Behavior of Dilithium Azelate Under High Pressure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The application of high pressure offers a powerful tool for probing the structural and vibrational properties of materials, inducing phase transitions to novel polymorphic forms with potentially altered physicochemical characteristics. While the specific high-pressure behavior of dilithium (B8592608) azelate has not been extensively reported in the scientific literature, this technical guide outlines the fundamental experimental methodologies and expected structural trends for investigating its phase transition behavior. By examining related dicarboxylate salts and other organic molecules, we provide a framework for researchers to design and execute high-pressure studies on dilithium azelate. This document details the protocols for high-pressure X-ray diffraction (HPXRD) and high-pressure Raman spectroscopy, the primary techniques for elucidating structural changes and vibrational dynamics under compression. The guide is intended to serve as a comprehensive resource for scientists in materials science, chemistry, and pharmaceutical development who are interested in exploring the high-pressure landscape of dicarboxylate salts.

Introduction: The Significance of High-Pressure Studies on Dicarboxylate Salts

Dicarboxylate salts, such as this compound, are fundamental building blocks in crystal engineering and materials science. Their molecular structure, governed by ionic interactions and the conformational flexibility of the hydrocarbon chain, makes them susceptible to pressure-induced phase transitions. Understanding these transitions is crucial for several reasons:

  • Polymorph Screening: High pressure is an effective method for discovering new polymorphic forms of a substance. These polymorphs can exhibit different solubilities, dissolution rates, and mechanical properties, which are critical parameters in drug development.

  • Fundamental Materials Science: Studying materials under extreme conditions provides insights into the nature of chemical bonding and intermolecular interactions.[1]

  • Predictive Modeling: Experimental data from high-pressure studies can be used to validate and refine computational models that predict crystal structures and properties.

While specific data for this compound is not yet available, studies on other dicarboxylic acids and their salts have shown that pressure can induce changes in hydrogen bonding, molecular conformation, and crystal packing.[2]

Key Experimental Methodologies

The investigation of phase transitions in molecular crystals under pressure primarily relies on in-situ spectroscopic and diffraction techniques. The diamond anvil cell (DAC) is the most common apparatus for generating high pressures for these experiments.[3][4]

High-Pressure X-ray Diffraction (HPXRD)

HPXRD is the definitive technique for determining the crystal structure of materials at high pressure. It allows for the direct observation of changes in lattice parameters and symmetry, providing unambiguous evidence of a phase transition.[1][4]

Experimental Protocol:

  • Sample Preparation: A small single crystal or polycrystalline powder of this compound is placed in a gasket, which is a thin metal foil with a small hole in the center.[4]

  • Diamond Anvil Cell (DAC) Loading: The gasket is positioned between the two diamond anvils of the DAC. A pressure-transmitting medium (e.g., a silicone oil, or an inert gas like neon or argon for hydrostatic conditions) is added to the sample chamber to ensure uniform pressure distribution. A pressure calibrant, such as a ruby chip, is also included.[1]

  • Pressure Application: The pressure is gradually increased by turning the screws of the DAC. The pressure is measured at each step using the ruby fluorescence method.[1][5]

  • Data Collection: At each pressure point, the DAC is mounted on a diffractometer, and an X-ray diffraction pattern is collected. Synchrotron X-ray sources are often preferred due to their high brightness, which is necessary to obtain good quality data from the small sample volume in the DAC.[4][6]

  • Data Analysis: The diffraction patterns are analyzed to determine the unit cell parameters and space group of the crystal at each pressure. A sudden change in the diffraction pattern, such as the appearance of new peaks or the splitting or disappearance of existing peaks, indicates a phase transition.[7]

High-Pressure Raman Spectroscopy

High-pressure Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule. Changes in the Raman spectrum as a function of pressure can provide valuable information about phase transitions, changes in molecular conformation, and intermolecular interactions.[8][9]

Experimental Protocol:

  • Sample Preparation and DAC Loading: The sample preparation and loading of the DAC are similar to the procedure for HPXRD.[10]

  • Spectrometer Setup: The DAC is placed under a Raman microscope. A laser is focused on the sample through the diamond anvil.

  • Data Collection: Raman spectra are collected at various pressures. The pressure is determined using the ruby fluorescence method.

  • Data Analysis: The Raman spectra are analyzed for changes in the number, position, and width of the vibrational bands. The appearance of new bands, the disappearance of existing bands, or discontinuities in the pressure dependence of the Raman shifts are all indicators of a phase transition.[2][11]

Expected Phase Transition Behavior of this compound

Based on studies of similar dicarboxylate salts, the following table summarizes the potential pressure-induced changes that could be observed in this compound.

ParameterExpected Observation with Increasing PressureIndication
Unit Cell Volume Monotonic decreaseCompression of the crystal lattice
Lattice Parameters Anisotropic compression (different compression rates along a, b, and c axes)Changes in intermolecular distances and packing
Diffraction Peaks Shift to higher 2θ angles; possible splitting or appearance of new peaksPhase transition to a new crystal structure
Raman Vibrational Modes General shift to higher frequencies (blue shift)Stiffening of chemical bonds due to compression
New Raman Peaks Appearance of new vibrational modesFormation of a new polymorphic form with different selection rules
Peak Width (FWHM) Broadening of peaksIncreased disorder or amorphization at very high pressures

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of high-pressure experiments and the relationships between different experimental observations and their interpretations.

experimental_workflow cluster_preparation Sample Preparation cluster_dac Diamond Anvil Cell Operation cluster_analysis In-Situ Analysis cluster_data Data Interpretation Sample This compound Sample Gasket Gasket Preparation Sample->Gasket Load_DAC Load DAC Gasket->Load_DAC PTM Pressure Transmitting Medium PTM->Load_DAC Calibrant Pressure Calibrant (Ruby) Calibrant->Load_DAC Apply_Pressure Apply Incremental Pressure Load_DAC->Apply_Pressure Measure_Pressure Measure Pressure (Ruby Fluorescence) Apply_Pressure->Measure_Pressure Apply_Pressure->Measure_Pressure HPXRD High-Pressure X-Ray Diffraction Measure_Pressure->HPXRD Raman High-Pressure Raman Spectroscopy Measure_Pressure->Raman Structure_Determination Crystal Structure Determination HPXRD->Structure_Determination Vibrational_Analysis Vibrational Mode Analysis Raman->Vibrational_Analysis Phase_Transition Identify Phase Transition Structure_Determination->Phase_Transition Vibrational_Analysis->Phase_Transition logical_relationship cluster_observation Experimental Observations cluster_interpretation Physical Interpretation cluster_conclusion Conclusion New_Peaks_XRD New/Split XRD Peaks Change_Symmetry Change in Crystal Symmetry New_Peaks_XRD->Change_Symmetry Discontinuous_Shifts_Raman Discontinuous Raman Shifts Change_Conformation Change in Molecular Conformation Discontinuous_Shifts_Raman->Change_Conformation New_Bands_Raman New Raman Bands Change_Interactions Altered Intermolecular Interactions New_Bands_Raman->Change_Interactions Phase_Transition First-Order Phase Transition Change_Symmetry->Phase_Transition Change_Conformation->Phase_Transition Change_Interactions->Phase_Transition

References

Hygroscopic Nature of Anhydrous Dilithium Azelate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrous dilithium (B8592608) azelate, the dilithium salt of azelaic acid, is a chemical compound with various industrial applications, including as a thickening agent in greases. Its interaction with atmospheric moisture, or its hygroscopic nature, is a critical parameter influencing its stability, handling, and performance in formulations. This technical guide provides an overview of the concept of hygroscopicity and outlines the standard methodologies available for its determination. Due to a lack of specific publicly available data on the hygroscopic properties of anhydrous dilithium azelate, this document will focus on the general experimental protocols that can be employed to characterize this attribute.

Introduction to Hygroscopicity

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. This can occur through absorption or adsorption. For an anhydrous salt like this compound, the degree of hygroscopicity is a key stability indicator, as the uptake of water can lead to physical and chemical changes, such as deliquescence, caking, or degradation. Understanding this property is crucial for defining appropriate storage, handling, and formulation conditions.

Experimental Protocols for Determining Hygroscopicity

Several established methods can be utilized to quantitatively assess the hygroscopic nature of a powdered substance like anhydrous this compound. The choice of method often depends on the required precision and the specific information sought (e.g., rate of water uptake vs. equilibrium moisture content).

Gravimetric Sorption Analysis (GSA)

This is a widely used method to determine the amount of solvent (in this case, water) sorbed by a sample at a given temperature and relative humidity (RH).

Methodology:

  • Sample Preparation: A precisely weighed sample of anhydrous this compound is placed in a sample pan within a controlled environment chamber.

  • Environmental Control: The temperature and relative humidity within the chamber are precisely controlled.

  • Equilibration: The sample is exposed to a series of increasing or decreasing RH levels. At each step, the sample's weight is continuously monitored until it reaches a stable equilibrium (i.e., no further weight change is observed).

  • Data Analysis: The change in mass at each RH level is used to calculate the percentage of water absorbed by the sample. The results are typically plotted as a sorption isotherm (moisture content vs. RH).

Dynamic Vapor Sorption (DVS)

DVS is a more automated and sensitive version of the gravimetric sorption technique that provides detailed information on the kinetics of water sorption and desorption.

Methodology:

  • Instrument Setup: A microbalance within a temperature and humidity-controlled chamber is used.

  • Sample Loading: A small, accurately weighed sample of anhydrous this compound is placed on the microbalance.

  • RH Program: A predefined program of RH steps is initiated. The instrument automatically changes the RH and records the corresponding change in sample mass over time.

  • Data Interpretation: The resulting data provides both the equilibrium moisture content at each RH and the kinetics of the sorption/desorption process.

Karl Fischer Titration

This is a classic and highly accurate method for determining the water content of a sample at a specific point in time. It can be used to quantify the amount of water absorbed after exposure to a specific humidity condition.

Methodology:

  • Sample Exposure: A known mass of anhydrous this compound is exposed to a controlled humidity environment for a predetermined period.

  • Titration: The sample is then introduced into a Karl Fischer titrator, where it reacts with a specific reagent that consumes water.

  • Endpoint Detection: The endpoint of the titration, indicating that all the water has reacted, is detected electrochemically.

  • Calculation: The amount of titrant used is directly proportional to the amount of water in the sample, allowing for precise quantification.

Data Presentation

While specific quantitative data for anhydrous this compound is not available in the public domain, the results from the aforementioned experiments would typically be summarized in a table for easy comparison. An example of how such data would be presented is shown below.

Relative Humidity (%)Mean Water Uptake (%)Standard Deviation
10Data Point 1± Value
20Data Point 2± Value
30Data Point 3± Value
40Data Point 4± Value
50Data Point 5± Value
60Data Point 6± Value
70Data Point 7± Value
80Data Point 8± Value
90Data Point 9± Value
Note: This table is a template. The cells would be populated with experimental data.

Visualization of Experimental Workflow

The general workflow for determining the hygroscopicity of a substance using a gravimetric method can be visualized as follows:

Hygroscopicity_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start weigh_sample Weigh Anhydrous This compound start->weigh_sample place_in_chamber Place Sample in Controlled Chamber weigh_sample->place_in_chamber Transfer set_rh Set Relative Humidity (RH) place_in_chamber->set_rh equilibrate Allow to Equilibrate set_rh->equilibrate Monitor Mass record_weight Record Mass Change equilibrate->record_weight Equilibrium Reached record_weight->set_rh Next RH Level calculate_uptake Calculate Water Uptake (%) record_weight->calculate_uptake plot_isotherm Plot Sorption Isotherm calculate_uptake->plot_isotherm

Caption: Workflow for Gravimetric Hygroscopicity Determination.

Conclusion

A Technical Guide to the Surface Tension of Dilithium Azelate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dilithium (B8592608) azelate, the salt of azelaic acid, is expected to exhibit surface-active properties due to its molecular structure. Azelaic acid is a nine-carbon dicarboxylic acid, and in its dilithium salt form, it possesses two hydrophilic carboxylate groups at either end of a hydrophobic hydrocarbon chain. This amphiphilic nature suggests that it will partition at the interface between polar and non-polar phases, such as the air-water interface, thereby reducing the surface tension of aqueous solutions.

Anticipated Surface Tension Behavior

The surface tension of a liquid arises from the cohesive forces between its molecules. In an aqueous solution of dilithium azelate, the hydrophobic hydrocarbon tails of the azelate ions are repelled by the polar water molecules, while the hydrophilic carboxylate heads are attracted to them. This causes the azelate ions to accumulate at the surface, with their hydrophobic tails oriented towards the air and their hydrophilic heads remaining in the water. This accumulation disrupts the hydrogen bonding network of water at the surface, leading to a decrease in surface tension.

As the concentration of this compound in the solution increases, the surface becomes more populated with azelate ions, and the surface tension will continue to decrease. At a certain concentration, known as the critical micelle concentration (CMC), the surface will become saturated, and any additional azelate ions will self-assemble into micelles within the bulk of the solution. Beyond the CMC, the surface tension is expected to remain relatively constant.

Quantitative Data Summary

As of the latest literature review, specific quantitative data on the surface tension of this compound solutions is not publicly available. However, a typical data set for a surfactant of this nature would be presented as follows. The values provided in this table are hypothetical and for illustrative purposes only, intended to guide researchers in their data presentation.

Concentration of this compound (mol/L)Surface Tension (mN/m) at 25°C
0 (Pure Water)72.0
1 x 10⁻⁵Expected to be slightly lower than pure water
1 x 10⁻⁴Expected significant decrease
5 x 10⁻⁴Further decrease
1 x 10⁻³Approaching minimum value
5 x 10⁻³Near or at the Critical Micelle Concentration (CMC)
1 x 10⁻²Expected to be similar to the value at the CMC

Experimental Protocols for Surface Tension Measurement

To empirically determine the surface tension of this compound solutions, several established methods can be employed. The choice of method will depend on the required precision, the nature of the solution, and the available equipment.

Du Noüy Ring Tensiometer

This is a widely used and accurate method for measuring static surface tension.

  • Apparatus: A tensiometer equipped with a platinum-iridium ring, a sensitive balance, and a movable platform to hold the sample.

  • Methodology:

    • Preparation: Prepare a series of aqueous solutions of this compound at varying concentrations. Ensure all glassware is scrupulously clean to avoid contamination.

    • Calibration: Calibrate the tensiometer using a liquid with a known surface tension, typically deionized water.

    • Measurement:

      • Place a sample of the this compound solution in a clean vessel on the instrument's platform.

      • Immerse the platinum-iridium ring in the solution.

      • Slowly raise the ring through the liquid-air interface. A meniscus of liquid will be pulled up with the ring.

      • The force required to detach the ring from the surface is measured by the tensiometer.

      • This detachment force is directly proportional to the surface tension of the liquid.

    • Data Analysis: The surface tension (γ) is calculated using the formula: γ = (F / 4πR) * C, where F is the maximum force, R is the radius of the ring, and C is a correction factor.

    • Cleaning: Thoroughly clean and flame the platinum-iridium ring between measurements to remove any adsorbed surfactant molecules.

Wilhelmy Plate Method

This method measures the force exerted on a thin plate as it is brought into contact with the liquid surface.

  • Apparatus: A tensiometer with a thin platinum plate, a microbalance, and a sample vessel.

  • Methodology:

    • Preparation: As with the Du Noüy ring method, prepare a range of this compound solutions.

    • Measurement:

      • Suspend the clean platinum plate from the microbalance.

      • Raise the sample vessel until the liquid surface just touches the bottom of the plate.

      • The force due to the wetting of the plate is measured.

    • Data Analysis: The surface tension (γ) is calculated from the equation: γ = F / (L * cosθ), where F is the measured force, L is the wetted perimeter of the plate, and θ is the contact angle (which is typically assumed to be zero for a properly cleaned platinum plate).

Drop Shape Analysis

This optical method determines surface tension by analyzing the shape of a pendant or sessile drop of the liquid.

  • Apparatus: A syringe with a needle to form a drop, a high-resolution camera, a light source, and software for image analysis.

  • Methodology:

    • Drop Formation: A drop of the this compound solution is formed at the tip of the needle (pendant drop) or placed on a solid substrate (sessile drop).

    • Image Capture: The profile of the drop is captured by the camera.

    • Analysis: The shape of the drop is determined by the balance between surface tension and gravity. The software analyzes the drop shape and fits it to the Young-Laplace equation to calculate the surface tension.

Visualizations

Mechanism of Surface Tension Reduction

The following diagram illustrates the molecular mechanism by which an amphiphilic molecule like this compound is expected to reduce the surface tension of water.

G Mechanism of Surface Tension Reduction by this compound cluster_0 Pure Water cluster_1 This compound Solution Water Molecules (Bulk) Water Molecules in Bulk Solution (Strong Cohesive Forces) Water Molecules (Surface) Water Molecules at Air-Water Interface (Net Inward Pull) Water Molecules (Bulk)->Water Molecules (Surface) High Surface Tension Azelate Ions This compound Added to Water Interface Adsorption Azelate Ions Adsorb at Air-Water Interface Azelate Ions->Interface Adsorption Disruption Hydrophobic Tails Disrupt Water's Hydrogen Bonding Interface Adsorption->Disruption Reduced Cohesion Reduced Cohesive Forces at the Surface Disruption->Reduced Cohesion Low Surface Tension Low Surface Tension Reduced Cohesion->Low Surface Tension

Caption: Molecular mechanism of surface tension reduction.

Experimental Workflow for Surface Tension Measurement

The diagram below outlines a logical workflow for the experimental determination of the surface tension of this compound solutions.

G Experimental Workflow for Surface Tension Measurement A Solution Preparation (Varying concentrations of This compound in Water) C Surface Tension Measurement (e.g., Du Noüy Ring or Wilhelmy Plate Method) A->C B Instrument Calibration (e.g., with deionized water) B->C D Data Acquisition (Record force/shape data for each concentration) C->D E Data Analysis (Calculate Surface Tension vs. Concentration) D->E F Determine Critical Micelle Concentration (CMC) E->F G Final Report Generation F->G

Caption: A typical experimental workflow for surface tension analysis.

Methodological & Application

High-Yield Synthesis of Dilithium Azelate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the high-yield synthesis of dilithium (B8592608) azelate, a salt of the nine-carbon dicarboxylic acid, azelaic acid. The synthesis is based on a straightforward acid-base neutralization reaction between azelaic acid and lithium hydroxide (B78521). This protocol is designed to be robust and reproducible, making it suitable for various research and development applications. Included are detailed experimental procedures, tables of quantitative data, and a visual representation of the workflow.

Introduction

Azelaic acid is a naturally occurring dicarboxylic acid with known applications in dermatology for the treatment of acne and rosacea. The formation of its metallic salts, such as dilithium azelate, can modify its physicochemical properties, potentially enhancing its utility in various formulations and as a precursor in further chemical synthesis. The protocol herein describes a high-yield, facile method for the preparation of this compound. The fundamental reaction is the neutralization of the two carboxylic acid groups of azelaic acid with two equivalents of lithium hydroxide.

Synthesis Pathway

The synthesis of this compound is achieved through a direct acid-base neutralization reaction. Azelaic acid is treated with two molar equivalents of lithium hydroxide in a suitable solvent, leading to the formation of the dilithium salt and water as the only byproduct.

Reaction Scheme for the Synthesis of this compound cluster_reactants Reactants cluster_products Products Azelaic_Acid Azelaic Acid HOOC(CH₂)₇COOH Dilithium_Azelate This compound Li⁺⁻OOC(CH₂)₇COO⁻Li⁺ Azelaic_Acid->Dilithium_Azelate + 2 LiOH Lithium_Hydroxide Lithium Hydroxide LiOH (2 equiv.) Lithium_Hydroxide->Dilithium_Azelate Water Water H₂O Dilithium_Azelate->Water + 2 H₂O

Caption: Reaction scheme for this compound synthesis.

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound with an expected high yield.

Materials and Equipment
Reagent/MaterialGradeSupplier (Example)
Azelaic Acid (C₉H₁₆O₄)≥98%Sigma-Aldrich
Lithium Hydroxide Monohydrate (LiOH·H₂O)≥98%Fisher Scientific
Deionized WaterHigh PurityIn-house Supply
Ethanol (B145695), 95%Reagent GradeVWR
Equipment
250 mL three-neck round-bottom flask
Magnetic stirrer with hotplate
Condenser
Thermometer
Dropping funnel
Büchner funnel and flask
Vacuum pump
Rotary evaporator
Drying oven

Synthesis Procedure

G start Start dissolve 1. Dissolve Azelaic Acid (18.82 g, 0.1 mol) in 150 mL of 95% Ethanol with gentle heating (50-60°C). start->dissolve prepare_li_sol 2. Prepare Lithium Hydroxide solution (8.39 g, 0.2 mol LiOH·H₂O) in 50 mL deionized water. dissolve->prepare_li_sol neutralize 3. Slowly add LiOH solution to the Azelaic Acid solution while stirring. prepare_li_sol->neutralize stir 4. Stir the mixture at room temperature for 1 hour post-addition. neutralize->stir cool 5. Cool the reaction mixture in an ice bath for 30 minutes to induce precipitation. stir->cool filter 6. Isolate the precipitate by vacuum filtration. cool->filter wash 7. Wash the solid with cold 95% Ethanol (2 x 20 mL). filter->wash dry 8. Dry the product in a vacuum oven at 80°C to a constant weight. wash->dry end End (this compound) dry->end

Caption: Experimental workflow for this compound synthesis.

Step-by-Step Method:

  • Dissolution of Azelaic Acid: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and condenser, add 18.82 g (0.1 mol) of azelaic acid to 150 mL of 95% ethanol. Heat the mixture to 50-60 °C while stirring to facilitate complete dissolution.

  • Preparation of Lithium Hydroxide Solution: In a separate beaker, dissolve 8.39 g (0.2 mol) of lithium hydroxide monohydrate in 50 mL of deionized water. Stir until the solid is completely dissolved.

  • Neutralization: Attach a dropping funnel to the reaction flask. Slowly add the lithium hydroxide solution dropwise to the warm, stirred solution of azelaic acid over a period of approximately 30 minutes. An increase in the viscosity of the mixture may be observed as the salt forms.

  • Reaction Completion: After the addition is complete, remove the heating mantle and allow the mixture to cool to room temperature while continuing to stir for an additional hour to ensure the neutralization is complete.

  • Precipitation: Cool the reaction flask in an ice bath for at least 30 minutes to induce the precipitation of this compound.

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of 20 mL of cold 95% ethanol to remove any unreacted starting materials and impurities.

  • Drying: Transfer the solid product to a pre-weighed watch glass and dry it in a vacuum oven at 80 °C until a constant weight is obtained.

Quantitative Data

The following table summarizes the key quantitative parameters for this synthesis protocol.

ParameterValue
Reactants
Azelaic Acid18.82 g (0.1 mol)
Lithium Hydroxide Monohydrate8.39 g (0.2 mol)
Reaction Conditions
Solvent95% Ethanol / Deionized Water
Reaction Temperature50-60 °C (initial), then ambient
Reaction Time1.5 hours
Product
Theoretical Yield20.01 g
Expected Experimental Yield>19.0 g (>95%)
AppearanceWhite crystalline powder

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Analysis MethodExpected Results
FT-IR (ATR) Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). Appearance of a strong asymmetric carboxylate stretch (~1550-1610 cm⁻¹) and a symmetric carboxylate stretch (~1400-1450 cm⁻¹).
¹H NMR (D₂O) A triplet at ~2.2 ppm (protons adjacent to carboxylates), a multiplet at ~1.5 ppm, and a multiplet at ~1.3 ppm, consistent with the symmetrical structure of the azelate backbone.
¹³C NMR (D₂O) A signal for the carboxylate carbon at ~180-185 ppm and signals for the aliphatic carbons between ~25-40 ppm.
Melting Point Expected to be high and decompose upon heating.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Lithium hydroxide is corrosive and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Ethanol is flammable; ensure the heating is performed in a well-ventilated area away from open flames.

This protocol provides a reliable and high-yield method for the synthesis of this compound, suitable for researchers in various scientific disciplines.

Application Notes and Protocols: Dilithium Azelate as a Thickener in Lithium Complex Grease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dilithium (B8592608) azelate as a key component in the formulation of high-performance lithium complex greases. The information compiled from various scientific and technical sources, is intended to guide researchers and professionals in the development and evaluation of such lubricants.

Introduction

Lithium complex greases are widely utilized in various industries due to their excellent thermal and mechanical stability, water resistance, and versatility.[1][2] The thickener system in these greases is typically a combination of a lithium soap of a long-chain fatty acid (e.g., lithium 12-hydroxystearate) and a lithium salt of a shorter-chain dicarboxylic acid, which acts as a complexing agent.[1][3] Azelaic acid, a nine-carbon dicarboxylic acid, is a commonly used complexing agent that reacts in situ with a lithium base to form dilithium azelate.[4][5] This complex thickener structure results in a grease with a significantly higher dropping point and improved performance characteristics compared to simple lithium greases.[2][6]

The this compound component is crucial for enhancing the high-temperature performance of the grease, although the primary thickening effect comes from the lithium 12-hydroxystearate.[6] The ratio of the fatty acid to the dicarboxylic acid is a critical formulation parameter that influences the final properties of the grease.[7]

Key Performance Characteristics

The incorporation of this compound as a complexing agent imparts several desirable properties to lithium complex greases. The following table summarizes key performance data from comparative studies.

Table 1: Performance Characteristics of Lithium Complex Greases

PropertyLithium Complex Grease (Azelaic Acid)Test Method
Dropping Point (°C) > 260ASTM D2265 / D566
Mechanical Stability
Worked Penetration (60 strokes, 0.1 mm)265 - 295 (NLGI Grade 2)ASTM D217
10,000 Stroke Worked Penetration ChangeMinimal change from 60 strokesASTM D217
Oil Separation (wt %) < 5ASTM D1742

Note: The values presented are typical and can vary based on the specific formulation, base oil, and manufacturing process.

Experimental Protocols

Laboratory-Scale Synthesis of Lithium Complex Grease

This protocol outlines a general procedure for the preparation of a lithium complex grease using azelaic acid as the complexing agent.

Materials:

  • 12-Hydroxystearic acid

  • Azelaic acid

  • Lithium hydroxide (B78521) monohydrate (LiOH·H₂O)

  • Base oil (e.g., mineral oil or synthetic hydrocarbon)

  • Distilled water

Equipment:

  • Reaction kettle equipped with a stirrer, thermocouple, and heating mantle

  • Beakers and weighing balance

  • Spatula

Procedure:

  • Charging the Reactor: Charge the reaction kettle with the specified amount of base oil.

  • Acid Dispersion: Add the 12-hydroxystearic acid and azelaic acid to the base oil while stirring. A common mole ratio of 12-hydroxystearic acid to azelaic acid is in the range of 2:1 to 4:1.[1]

  • Heating and Dissolution: Heat the mixture to approximately 80-90°C with continuous stirring to ensure the acids are fully dissolved.[1]

  • Saponification: Prepare a solution of lithium hydroxide monohydrate in distilled water. Slowly add the lithium hydroxide solution to the hot oil-acid mixture. The saponification reaction is exothermic.

  • Dehydration and Complexation: Increase the temperature to 140-160°C to remove the water. After dehydration, further increase the temperature to around 200-210°C and hold for a specified time (e.g., 30-60 minutes) to complete the complexation reaction.[1]

  • Cooling and Homogenization: Begin a controlled cooling process. During cooling, the thickener fibers will form. The grease is typically passed through a homogenizer or mill to achieve a smooth, uniform consistency.

  • Additive Incorporation: Once the grease has cooled to below 100°C, any desired performance-enhancing additives can be incorporated.

  • Final Product: The final product is a lithium complex grease thickened with a matrix of lithium 12-hydroxystearate and this compound.

ASTM D2265: Dropping Point of Lubricating Grease

This method determines the temperature at which a grease becomes fluid enough to drip.

Apparatus:

  • Dropping point apparatus consisting of a grease cup, test tube, thermometers, and a heated aluminum block.[8]

Procedure:

  • Sample Preparation: Fill the grease cup with the grease sample, ensuring no air pockets are present.

  • Apparatus Assembly: Place the filled grease cup into the test tube and insert the thermometer into the cup.

  • Heating: Place the assembly into the heated aluminum block.

  • Observation: Monitor the sample as the temperature increases.

  • Dropping Point Determination: The dropping point is the temperature at which the first drop of grease falls from the cup.[8]

ASTM D217: Cone Penetration of Lubricating Grease

This test measures the consistency of the grease, which is related to its mechanical stability.

Apparatus:

  • Penetrometer with a standard cone

  • Grease worker with a plunger

Procedure:

  • Sample Preparation: Place the grease sample in the grease worker cup.

  • Working the Grease: For worked penetration, subject the sample to 60 double strokes of the plunger.[9]

  • Temperature Conditioning: Bring the sample to a standard temperature of 25°C.

  • Penetration Measurement: Position the cone so its tip just touches the surface of the grease. Release the cone and allow it to fall freely into the grease for 5 seconds.[9]

  • Reading: The penetration is the depth, in tenths of a millimeter, that the cone has entered the grease.[10]

ASTM D1742: Oil Separation from Lubricating Grease During Storage

This method evaluates the tendency of the grease to separate oil during storage.

Apparatus:

  • Oil separation test cell (cup, cover, and a 75-μm sieve)

  • Beaker to collect separated oil[11]

Procedure:

  • Sample Preparation: Fill the sieve with the grease sample.

  • Apparatus Assembly: Assemble the test cell with the filled sieve and the collection beaker underneath.

  • Storage: Store the assembled cell at a specified temperature (e.g., 25°C) for a set period (e.g., 24 hours).[11]

  • Measurement: Weigh the amount of oil that has collected in the beaker.

  • Calculation: Express the oil separation as a percentage of the original sample weight.

Visualizations

Chemical_Reaction cluster_reactants Reactants cluster_products Thickener Components 12-Hydroxystearic_Acid 12-Hydroxystearic Acid Saponification Saponification (Heat) 12-Hydroxystearic_Acid->Saponification Azelaic_Acid Azelaic Acid Azelaic_Acid->Saponification Lithium_Hydroxide Lithium Hydroxide Lithium_Hydroxide->Saponification Lithium_12_Hydroxystearate Lithium 12-Hydroxystearate Lithium_Complex_Grease Lithium Complex Grease Lithium_12_Hydroxystearate->Lithium_Complex_Grease Dilithium_Azelate This compound Dilithium_Azelate->Lithium_Complex_Grease Base_Oil_In Base Oil Base_Oil_In->Saponification Saponification->Lithium_12_Hydroxystearate Saponification->Dilithium_Azelate

Caption: Saponification reaction forming the thickener system.

Experimental_Workflow cluster_synthesis Grease Synthesis cluster_testing Performance Testing A Charge Base Oil and Acids B Heat and Dissolve Acids A->B C Add LiOH Solution (Saponification) B->C D Dehydrate and Heat for Complexation C->D E Controlled Cooling and Homogenization D->E F ASTM D2265 Dropping Point E->F G ASTM D217 Mechanical Stability E->G H ASTM D1742 Oil Separation E->H

Caption: Workflow for grease synthesis and testing.

References

Dilithium azelate as a catalyst for ring-opening polymerization of lactide.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Ring-Opening Polymerization of Lactide

Topic: Dilithium (B8592608) Azelate as a Catalyst for Ring-Opening Polymerization of Lactide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield any specific data or established protocols for the use of dilithium azelate as a catalyst in the ring-opening polymerization (ROP) of lactide. The following application notes and protocols are therefore based on a generalized understanding of anionic ring-opening polymerization initiated by lithium-based catalysts, such as lithium alkoxides.[1][2][3] The provided information is intended to serve as a foundational guide and a starting point for experimental design. The performance and specific outcomes of using this compound would require empirical validation.

Introduction

Poly(lactic acid) (PLA) is a biodegradable and biocompatible polyester (B1180765) with extensive applications in the biomedical field, including drug delivery systems, sutures, and tissue engineering scaffolds.[4] One of the primary methods for synthesizing PLA with controlled molecular weight and narrow polydispersity is the ring-opening polymerization (ROP) of lactide.[5][6] While various metal-based catalysts have been explored, lithium-based initiators are known to facilitate anionic ROP.[1][3]

This document outlines a hypothetical application of this compound as a difunctional initiator for the ROP of lactide. As a salt of a dicarboxylic acid, this compound possesses two nucleophilic carboxylate groups, which could potentially initiate polymerization from both ends, leading to the synthesis of telechelic polymers with carboxyl end-groups.

Proposed Catalytic Pathway

The proposed mechanism for the ring-opening polymerization of lactide initiated by this compound is an anionic polymerization pathway. The azelate dianion would act as the nucleophile, attacking the carbonyl carbon of the lactide monomer. This initiates the polymerization, and the propagation proceeds via the resulting alkoxide chain ends. Given the difunctional nature of the azelate initiator, polymerization could propagate in two directions.

Caption: Proposed anionic ROP mechanism of lactide initiated by this compound.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of PLA via ROP using a lithium-based initiator. These should be adapted and optimized for this compound.

Materials and Equipment
  • Monomer: L-lactide or D,L-lactide (recrystallized from dry toluene (B28343) or ethyl acetate (B1210297) and sublimed to remove impurities and moisture).

  • Initiator: this compound (synthesized and thoroughly dried under vacuum).

  • Solvent: Anhydrous toluene or tetrahydrofuran (B95107) (THF), freshly distilled from a suitable drying agent.

  • Quenching Agent: Acidified methanol (B129727) (e.g., 1% HCl in methanol).

  • Purification Solvents: Dichloromethane (DCM) and methanol.

  • Glassware: Schlenk flasks, syringes, and cannulas, all oven-dried and cooled under a dry, inert atmosphere (nitrogen or argon).

  • Equipment: Schlenk line or glovebox, magnetic stirrer with heating, rotary evaporator, vacuum oven, Gel Permeation Chromatography (GPC) system, Nuclear Magnetic Resonance (NMR) spectrometer, Differential Scanning Calorimetry (DSC) instrument.

Experimental Workflow

Caption: General experimental workflow for lactide ROP and polymer characterization.

Polymerization Procedure
  • Preparation: All glassware should be oven-dried at 120°C for at least 12 hours and assembled hot under a stream of dry nitrogen or argon. All transfers of reagents and solvents should be performed using standard Schlenk line or glovebox techniques.

  • Monomer and Initiator Setup: In a glovebox, add the desired amount of purified lactide to a Schlenk flask equipped with a magnetic stir bar. In a separate flask, prepare a stock solution of this compound in anhydrous THF.

  • Reaction: Add anhydrous toluene to the lactide-containing flask via cannula and stir until the monomer is fully dissolved. Place the flask in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 70°C).

  • Initiation: Using a syringe, rapidly inject the calculated amount of the this compound solution into the stirring lactide solution.

  • Propagation: Allow the polymerization to proceed for the desired time. Monitor the reaction progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.

  • Termination (Quenching): After the desired conversion is reached, cool the reaction mixture to room temperature and quench the polymerization by adding a few milliliters of acidified methanol.

  • Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol with vigorous stirring.

  • Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer with fresh methanol and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization Protocols
  • Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integral of the monomer methine proton signal (around 5.0 ppm) with that of the polymer methine proton signal (around 5.15 ppm).

  • Molecular Weight and Polydispersity: Analyzed by Gel Permeation Chromatography (GPC) using THF as the eluent and polystyrene standards for calibration.[7][8][9] The number-average molecular weight (Mₙ) and weight-average molecular weight (Mₒ) are used to calculate the polydispersity index (PDI = Mₒ/Mₙ).

  • Chemical Structure: Confirmed by ¹H and ¹³C NMR spectroscopy. The spectra should show the characteristic signals for the PLA repeating unit.

  • Thermal Properties: The glass transition temperature (T₉) and melting temperature (Tₘ) are determined by Differential Scanning Calorimetry (DSC).[10]

Data Presentation

The following table presents hypothetical data for the ring-opening polymerization of L-lactide initiated by a difunctional lithium-based catalyst. These values are for illustrative purposes to guide researchers in data presentation and are based on typical results for lithium-catalyzed ROP.[11][12][13]

Entry[M]₀/[I]₀ RatioTime (h)Conversion (%)Mₙ (GPC, g/mol )PDI (Mₒ/Mₙ)
150:12957,0001.15
2100:149213,5001.18
3200:169026,0001.25
4400:1128548,0001.32

[M]₀/[I]₀: Initial molar ratio of monomer to initiator.

Concluding Remarks

While this compound has not been documented as a catalyst for the ROP of lactide, its difunctional nature presents an interesting possibility for the synthesis of telechelic polylactides. The protocols and hypothetical data provided herein offer a solid foundation for researchers to begin exploring this novel catalytic system. It is crucial to perform thorough characterization and optimization to understand the kinetics, control, and mechanism of polymerization with this specific initiator. Researchers should pay close attention to the solubility of the initiator and the potential for side reactions.

References

Application Notes and Protocols for Anionic Polymerization of Styrene

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Anionic Polymerization of Styrene (B11656) Initiated by a Difunctional Lithium Initiator

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document provides detailed application notes and protocols for the anionic polymerization of styrene using a representative difunctional organolithium initiator. The specific initiator requested, dilithium (B8592608) azelate, is a lithium dicarboxylate. Carboxylate anions are generally not sufficiently nucleophilic to initiate the anionic polymerization of styrene. The established and effective initiators for this purpose are organolithium compounds. Therefore, this guide focuses on a well-documented and effective difunctional organolithium initiator system.

Introduction to Anionic Polymerization of Styrene

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and controlled architectures.[1] This "living" polymerization method, when conducted under stringent anhydrous and anaerobic conditions, proceeds without inherent termination or chain transfer steps. The initiation involves the nucleophilic attack of a carbanion on the styrene monomer, creating a styryl carbanion that then propagates by adding further monomer units.

Difunctional initiators, which possess two active carbanionic centers, are of particular interest as they allow for the simultaneous growth of the polymer chain in two directions. This is highly advantageous for the synthesis of telechelic polymers (polymers with functional end-groups), triblock copolymers, and certain macromolecular architectures. A common method for creating a difunctional initiator is the reaction of an alkyllithium compound, such as sec-butyllithium (B1581126), with a divinyl compound like 1,3-diisopropenylbenzene (B1663925) (m-DIB).

Applications

The precise control over polymer architecture afforded by anionic polymerization with difunctional initiators enables a variety of applications:

  • Triblock Copolymers: The living nature of the polymerization allows for the sequential addition of different monomers to create ABA triblock copolymers. These materials are crucial for applications such as thermoplastic elastomers, where hard (A) and soft (B) segments provide both structural integrity and flexibility.

  • Telechelic Polymers: The two living chain ends can be terminated with specific electrophilic reagents to introduce functional groups (e.g., -OH, -COOH) at both ends of the polymer chain. These telechelic polymers are valuable as macromonomers or prepolymers for the synthesis of more complex structures like polyurethanes and polyesters.

  • Star Polymers: Difunctional living polymers can be reacted with multifunctional linking agents to create well-defined star-shaped polymers, which have unique rheological and solution properties.

  • Polymer Standards: Due to the narrow molecular weight distribution, polystyrenes synthesized via anionic polymerization are often used as standards for the calibration of analytical techniques like Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC).

Experimental Protocols

Anionic polymerization is highly sensitive to impurities such as water, oxygen, and carbon dioxide. Therefore, rigorous purification of all reagents and solvents, and the use of high-vacuum or inert atmosphere techniques are essential for success.

Reagent and Glassware Preparation
  • Glassware: All glassware must be rigorously cleaned and dried. This is typically achieved by washing, rinsing with deionized water and a suitable solvent (e.g., acetone), and then oven-drying at >120 °C for at least 24 hours. Immediately before use, the glassware should be flame-dried under high vacuum or a strong flow of inert gas (Argon or Nitrogen) to remove any adsorbed moisture.

  • Solvents (e.g., Cyclohexane (B81311), Benzene, Tetrahydrofuran): Solvents must be purified to remove water and other reactive impurities. A common procedure involves stirring the solvent over a drying agent (e.g., CaH2) followed by distillation under an inert atmosphere. For higher purity, solvents are often refluxed over a sodium-benzophenone ketyl (indicated by a deep blue or purple color) and distilled directly into the reaction vessel.

  • Styrene Monomer: The monomer must be purified to remove inhibitors (often 4-tert-butylcatechol), water, and other impurities. This is typically done by washing with aqueous NaOH to remove the inhibitor, followed by washing with deionized water until neutral, drying over a mild drying agent (e.g., anhydrous MgSO4 or CaH2), and finally, vacuum distillation from CaH2. For the highest purity, styrene can be distilled from a solution containing a small amount of a non-initiating but reactive organometallic compound like dibutylmagnesium (B73119) or trialkylaluminum. The purified monomer should be used immediately or stored at low temperatures in the dark.

  • Initiator (sec-Butyllithium): Commercially available solutions of alkyllithiums in hydrocarbon solvents are often used. The exact concentration of the active alkyllithium should be determined by titration (e.g., the Gilman double titration method) immediately before use.

  • 1,3-Diisopropenylbenzene (m-DIB): Purified by vacuum distillation from a suitable drying agent.

  • Terminating Agent (e.g., degassed Methanol): Methanol (B129727) should be degassed by several freeze-pump-thaw cycles to remove dissolved oxygen.

Synthesis of Difunctional Initiator

This protocol describes the synthesis of a difunctional initiator from sec-butyllithium and m-diisopropenylbenzene.

  • Assemble a flame-dried, inert gas-purged reactor equipped with a magnetic stirrer and septa for reagent addition.

  • Introduce purified cyclohexane into the reactor via a cannula or syringe.

  • Add a precise amount of m-diisopropenylbenzene to the solvent.

  • Cool the reactor to 0 °C using an ice bath.

  • Slowly add a stoichiometric amount of sec-butyllithium solution (sec-BuLi:m-DIB molar ratio of 2:1) to the stirred solution. The addition should be dropwise to control the reaction exotherm.

  • A color change (typically to a deep red or orange) indicates the formation of the carbanionic initiator.

  • Allow the reaction to stir at 0-5 °C for a specified time (e.g., 1-2 hours) to ensure complete formation of the diadduct. The resulting solution of the difunctional initiator is then ready for use.

Anionic Polymerization of Styrene
  • To the reactor containing the freshly prepared difunctional initiator solution, add an additional amount of purified solvent to achieve the desired final monomer concentration.

  • Adjust the temperature of the reactor to the desired polymerization temperature (e.g., 40-60 °C for cyclohexane).

  • Slowly add a calculated amount of purified styrene monomer to the stirred initiator solution via a cannula or syringe. The addition should be done at a rate that allows for efficient heat dissipation, as the polymerization is exothermic. The characteristic color of the styryl anion should persist throughout the polymerization.

  • Allow the polymerization to proceed for the desired time (typically 1-4 hours, or until full conversion is reached). The viscosity of the solution will increase significantly as the polymer chains grow.

Termination
  • Once the polymerization has reached the desired conversion, the "living" anionic chain ends must be terminated.

  • Add a small amount of a proton source, such as degassed methanol, to the reactor. The color of the solution will disappear upon termination.

  • Allow the solution to stir for an additional 15-20 minutes to ensure all chain ends have been quenched.

Polymer Isolation and Purification
  • Pour the polymer solution into a large excess of a non-solvent (e.g., methanol or isopropanol) with vigorous stirring. This will cause the polystyrene to precipitate.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any residual initiator, monomer, or solvent.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Polymer Characterization
  • Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) calibrated with polystyrene standards.

  • Chemical Structure: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

  • Thermal Properties: Glass transition temperature (Tg) can be measured using Differential Scanning Calorimetry (DSC).

Data Presentation

The predictable nature of living anionic polymerization allows for precise control over the molecular weight of the resulting polymer. The number-average molecular weight (Mn) can be calculated using the following formula for a difunctional initiator:

Mn (theoretical) = (2 × [Monomer]₀ × Mw,monomer) / [Initiator]₀

Where:

  • [Monomer]₀ is the initial molar concentration of the monomer.

  • Mw,monomer is the molecular weight of the monomer (104.15 g/mol for styrene).

  • [Initiator]₀ is the initial molar concentration of the difunctional initiator.

Table 1: Theoretical vs. Experimental Molecular Weight for Polystyrene Synthesized with a Difunctional Initiator.

Sample[Styrene]/[Initiator] Molar RatioTheoretical Mn ( g/mol )Experimental Mn (GPC) ( g/mol )PDI (Mw/Mn)
110020,83021,1001.04
225052,07552,8001.05
3500104,150103,5001.04
41000208,300210,2001.06

Note: The data presented in this table are representative and actual results may vary based on experimental conditions.

Visualizations

Below are diagrams illustrating the workflow and chemical pathways involved in the anionic polymerization of styrene with a difunctional initiator.

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis reagents Reagent Purification (Solvent, Monomer) initiator_synth Difunctional Initiator Synthesis reagents->initiator_synth glassware Glassware Preparation (Flame-drying) glassware->initiator_synth polymerization Styrene Polymerization initiator_synth->polymerization Add Styrene termination Termination (e.g., with Methanol) polymerization->termination Add Quenching Agent isolation Polymer Isolation & Purification termination->isolation characterization Characterization (GPC, NMR, DSC) isolation->characterization

Caption: Experimental workflow for anionic polymerization.

polymerization_mechanism BuLi 2 sec-BuLi Initiator Difunctional Initiator Li⁺⁻C(Bu)(Me)-Ph-C(Me)(Bu)⁻Li⁺ BuLi->Initiator mDIB m-DIB mDIB->Initiator Initiation LivingPolymer Living α,ω-Dilithiopolystyrene Initiator->LivingPolymer Styrene n Styrene Styrene->LivingPolymer Propagation FinalPolymer Telechelic Polystyrene H-Polymer-H LivingPolymer->FinalPolymer Terminator 2 ROH Terminator->FinalPolymer Termination

Caption: Mechanism of difunctional anionic polymerization.

References

Application Notes and Protocols: Formulation of High-Temperature Grease Using Dilithium Azelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of high-temperature lithium complex greases utilizing dilithium (B8592608) azelate as a key complexing agent. The information is intended to guide researchers and professionals in the development and evaluation of high-performance lubricants.

Introduction

High-temperature greases are essential for the lubrication of components operating under extreme thermal stress. Lithium complex greases are a prominent class of such lubricants, offering superior performance over simple lithium soap greases. The incorporation of a complexing agent, such as dilithium azelate, is crucial for achieving a high dropping point and enhancing the thermal stability of the grease.

This compound is formed in situ through the reaction of azelaic acid, a C9 dicarboxylic acid, with a lithium base. While lithium 12-hydroxystearate, the soap of a hydroxy fatty acid, is the primary thickener responsible for the grease's consistency, this compound co-crystallizes with it to form a complex thickener structure.[1][2] This complex matrix significantly elevates the dropping point of the grease, often exceeding 260°C (500°F), making it suitable for high-temperature applications.[2][3] Azelaic acid is a preferred choice due to the high dropping points and improved mechanical stability it imparts to the final product.[4]

Data Presentation

Typical Formulation Components

The formulation of a high-temperature lithium complex grease involves a careful selection of components and their ratios. The following table summarizes the key ingredients and their typical concentration ranges.

ComponentFunctionTypical Concentration (wt%)Key Considerations
Base Oil Lubricating Medium70 - 95Can be mineral or synthetic (e.g., PAO, esters). The choice depends on the desired viscosity, thermal stability, and cost. Synthetic oils are often preferred for superior high-temperature performance.[3]
12-Hydroxystearic Acid Primary Thickener5 - 20Forms the primary soap structure (lithium 12-hydroxystearate) that provides the grease's consistency.[1]
Azelaic Acid Complexing Agent1 - 5Reacts with the lithium base to form this compound, which increases the dropping point.[4] The molar ratio of 12-hydroxystearic acid to azelaic acid typically ranges from 3:1 to 0.5:1.[3]
Lithium Hydroxide (B78521) (Monohydrate) Saponifying Agent1 - 3Reacts with the fatty acids to form the lithium soap and the dilithium complex. The amount used is calculated based on the saponification values of the acids.
Additives Performance Enhancers0.1 - 5Includes antioxidants, corrosion inhibitors, extreme pressure (EP) agents, and anti-wear agents to improve specific performance characteristics of the grease.
Performance Characteristics of this compound Greases

The following table outlines the typical performance characteristics of a well-formulated high-temperature grease using this compound.

PropertyASTM Test MethodTypical ValueSignificance
Dropping Point D2265> 260 °C (> 500 °F)Indicates the temperature at which the grease becomes fluid and loses its structure. A high dropping point is critical for high-temperature applications.[2][3]
Worked Penetration (60 strokes) D217265 - 295 (NLGI Grade 2)Measures the consistency of the grease. Softer greases have higher penetration values.
Oxidation Stability D942< 5 psi drop in 100 hrsIndicates the grease's resistance to oxidation at elevated temperatures, which can lead to hardening and loss of lubricating properties.[5]
4-Ball Weld Point IP 239> 300 kgA measure of the grease's extreme pressure (EP) properties, indicating its ability to prevent welding of metal surfaces under high loads.[5]
Corrosion Prevention D1743PassEvaluates the grease's ability to protect metal surfaces from corrosion in the presence of moisture.[5]
Wheel Bearing Leakage D1263< 5 gAssesses the leakage of grease from a wheel bearing assembly at elevated temperatures, indicating its shear stability and resistance to thinning.[5]

Experimental Protocols

Protocol for Formulation of High-Temperature Grease

This protocol describes a laboratory-scale, one-step process for preparing a high-temperature lithium complex grease.

Materials and Equipment:

  • Base oil (e.g., ISO VG 220 mineral oil or PAO)

  • 12-Hydroxystearic acid

  • Azelaic acid

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Distilled water

  • Grease kettle or reaction vessel with a variable-speed stirrer, heating mantle, and temperature probe

  • Homogenizer or three-roll mill

  • Beakers, weighing balance, and spatulas

Procedure:

  • Charge the Reactor: In the grease kettle, combine the base oil (approximately 50-60% of the total amount), 12-hydroxystearic acid, and azelaic acid.[3]

  • Heating and Dissolution: Begin stirring the mixture and heat it to approximately 90-100°C (194-212°F) to dissolve the acids completely.

  • Saponification: Prepare a solution of lithium hydroxide monohydrate in distilled water. Slowly add the lithium hydroxide solution to the hot oil-acid mixture while stirring continuously. The rate of addition should be controlled to avoid excessive foaming.

  • Dehydration and Thickener Formation: Increase the temperature of the mixture to 200-210°C (392-410°F).[2] This high temperature is necessary to drive off the water of reaction and to ensure the complete formation of the complex thickener. Hold at this temperature for a specified period (e.g., 30-60 minutes) until the mixture becomes clear and the thickener is fully formed.

  • Cooling and Gel Formation: Begin the cooling process. As the mixture cools, the lithium complex soap will precipitate, forming the grease structure. The cooling rate can influence the final properties of the grease.

  • Addition of Remaining Oil and Additives: Once the grease has cooled to a safe temperature (e.g., below 100°C or 212°F), add the remaining portion of the base oil and any desired performance-enhancing additives. Continue stirring to ensure a homogeneous mixture.

  • Homogenization: Pass the finished grease through a homogenizer or a three-roll mill to achieve a smooth texture and uniform dispersion of the thickener.[6]

  • Testing: Allow the grease to cool to room temperature and then perform standard ASTM tests to evaluate its physical and performance characteristics.

Protocol for Grease Characterization

The following are standard ASTM test methods for characterizing the properties of the formulated grease.

  • Dropping Point (ASTM D2265): This test determines the temperature at which a grease sample, when heated under controlled conditions, begins to flow through an orifice.

  • Cone Penetration (ASTM D217): This method measures the consistency of the grease by allowing a standard cone to penetrate the sample under a specified load for a set time. The depth of penetration is measured in tenths of a millimeter.

  • Oxidation Stability (ASTM D942): This test evaluates the resistance of the grease to oxidation by subjecting a sample to a pressurized oxygen environment at an elevated temperature and measuring the pressure drop over time.[5]

  • Extreme Pressure Properties (ASTM D5706): This method uses a high-frequency, linear-oscillation (SRV) test machine to determine the extreme pressure properties of the grease.[7]

  • Life Performance of Automotive Wheel Bearing Grease (ASTM D3527): This procedure evaluates the high-temperature life performance of wheel bearing greases under prescribed conditions.[8]

  • High-Temperature Bearing Life (ASTM D3336): This test method evaluates the ability of a grease to provide adequate lubrication for extended periods in ball bearings operating under light loads at high speeds and elevated temperatures.[9]

Mandatory Visualizations

High_Temperature_Grease_Formulation_Workflow cluster_raw_materials Raw Materials cluster_process Manufacturing Process cluster_output Final Product & Quality Control BaseOil Base Oil Mixing 1. Mixing and Heating (Dissolve Acids in Base Oil) BaseOil->Mixing HSA 12-Hydroxystearic Acid HSA->Mixing AZA Azelaic Acid AZA->Mixing LiOH Lithium Hydroxide Saponification 2. Saponification (Add LiOH Solution) LiOH->Saponification Mixing->Saponification Hot Oil-Acid Mixture Dehydration 3. Dehydration & Thickener Formation (Heat to 200-210°C) Saponification->Dehydration Cooling 4. Cooling and Gel Formation Dehydration->Cooling Finishing 5. Add Remaining Oil & Additives Cooling->Finishing Homogenization 6. Homogenization Finishing->Homogenization Grease High-Temperature Grease Homogenization->Grease QC Quality Control Testing (ASTM Methods) Grease->QC

Caption: Workflow for High-Temperature Grease Formulation.

Thickener_Interaction cluster_reactants Reactants cluster_products Thickener Components cluster_structure Final Grease Structure HSA 12-Hydroxystearic Acid (Monocarboxylic) Li12HSA Lithium 12-Hydroxystearate (Primary Thickener) HSA->Li12HSA Saponification AZA Azelaic Acid (Dicarboxylic) DiLiAzelate This compound (Complexing Agent) AZA->DiLiAzelate Saponification LiOH Lithium Hydroxide LiOH->Li12HSA LiOH->DiLiAzelate Complex Co-crystallized Complex Thickener (Fibrous Network) Li12HSA->Complex Provides Consistency DiLiAzelate->Complex Increases Dropping Point Grease Stable High-Temperature Grease Complex->Grease Imparts High-Temp Performance

Caption: Interaction of Thickener Components in Grease.

References

Application Notes and Protocols for the Preparation of Dilithium Azelate-Based Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the laboratory-scale preparation of dilithium (B8592608) azelate-based lubricants, commonly known as lithium complex greases. These greases are valued for their high dropping points, excellent thermal stability, and mechanical stability, making them suitable for a wide range of demanding applications.[1][2] While primarily used in industrial and automotive sectors, the principles of their formulation and characterization can be adapted for specialized applications.

Introduction to Dilithium Azelate-Based Lubricants

Lithium complex greases are a cornerstone of modern lubrication technology. Their robust performance stems from a sophisticated thickener system formed by the co-crystallization of a simple lithium soap and a lithium salt of a complexing agent. In the formulations described herein, the thickener is composed of lithium 12-hydroxystearate, which provides the primary thickening structure, and this compound, which acts as the complexing agent to significantly enhance the thermal properties of the grease, notably increasing its dropping point.[1][3] Azelaic acid is a preferred dicarboxylic acid for this purpose.[3]

The ratio of 12-hydroxystearic acid to azelaic acid is a critical parameter that influences the final properties and cost of the grease.[1] While lithium 12-hydroxystearate is the primary thickener, this compound contributes significantly to the high-temperature performance.[1]

Materials and Equipment

Materials:

  • 12-Hydroxystearic acid

  • Azelaic acid[3]

  • Lithium hydroxide (B78521) monohydrate (LiOH·H₂O)

  • Base oil (e.g., mineral oil, synthetic esters like di-2-ethylhexyl sebacate)[3]

  • Distilled water

  • (Optional) Overbased magnesium sulfonate (as an additive)[1]

Equipment:

  • Reaction kettle or beaker equipped with a mechanical stirrer and heating mantle

  • Thermometer or thermocouple

  • Condenser (if refluxing is desired)

  • Grease mill or homogenizer

  • Dropping point apparatus

  • Penetrometer

  • Viscometer

  • Four-ball wear tester

Experimental Protocols

Two primary methods for preparing lithium complex greases are presented: a one-step heating process and a two-step heating process. The one-step process is generally simpler, while the two-step process can offer more control over the reaction.

3.1. Protocol 1: One-Step Heating Method

This protocol is adapted from established principles for preparing high dropping point lithium complex greases.[3]

Step 1: Dissolution of Acids

  • In a reaction kettle, combine the desired molar ratio of 12-hydroxystearic acid and azelaic acid. A common molar ratio range of hydroxy fatty acid to dicarboxylic acid is between 3:1 and 0.5:1.[3]

  • Add a significant portion (e.g., 55-95% of the total) of the base oil to the acids.[3]

  • Heat the mixture to approximately 240-250°F (115-121°C) with continuous stirring until the acids are fully dissolved in the oil.[3]

Step 2: Saponification

  • Cool the oil-acid mixture to a temperature below the boiling point of water, typically around 200-210°F (93-99°C).[3]

  • Prepare a concentrated aqueous solution of lithium hydroxide (e.g., 8-10 wt%).

  • Slowly and at a controlled rate, add the lithium hydroxide solution to the oil-acid mixture while stirring vigorously. The controlled addition is crucial for the formation of the proper soap structure.[3]

Step 3: Dehydration and Thickener Formation

  • After the addition of lithium hydroxide is complete, gradually increase the temperature to drive off the water from the reaction.

  • Continue heating the mixture to a top temperature of around 204-210°C (400-410°F) and hold at this temperature to ensure complete reaction and dehydration.[1]

Step 4: Cooling and Homogenization

  • Begin to cool the mixture. The cooling rate can affect the fiber structure of the thickener and the final properties of the grease.[1]

  • During the cooling phase, the remaining portion of the base oil can be added.

  • Once the grease has cooled to a safe handling temperature, homogenize it using a grease mill to achieve a smooth, uniform consistency.

3.2. Protocol 2: Two-Step Heating Method

This method involves separate saponification steps for the two acid components.

Step 1: Saponification of 12-Hydroxystearic Acid

  • Add 12-hydroxystearic acid to a portion of the base oil in the reaction kettle.

  • Heat the mixture to approximately 82-88°C (180-190°F).

  • Add an aqueous solution of lithium hydroxide to saponify the 12-hydroxystearic acid.

  • Heat the mixture to a higher temperature to form the simple lithium soap and remove the water.

Step 2: Addition and Saponification of Azelaic Acid

  • Cool the mixture to below 96°C (205°F).

  • Add the azelaic acid to the mixture.

  • Add another portion of aqueous lithium hydroxide solution to react with the azelaic acid.

Step 3: Final Heating and Cooling

  • Heat the entire mixture to a final temperature of nearly 200°C (392°F) to complete the reaction and ensure dehydration.

  • Cool the resulting grease, adding the remaining base oil during the cooling process.

  • Homogenize the final product using a grease mill.

Data Presentation: Expected Performance Characteristics

The following table summarizes typical quantitative data for this compound-based lubricants. The exact values will depend on the specific formulation, base oil viscosity, and manufacturing process.

PropertyTypical Value RangeASTM Method
Dropping Point (°C)> 260D2265
NLGI Consistency Grade1 - 3D217
Oil Separation (wt%)< 5D6184
Four-Ball Wear Scar (mm)< 0.6D2266
Four-Ball Weld Point (kg)> 250D2596

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the one-step preparation of this compound-based lubricants.

G cluster_prep Preparation of Reactants cluster_reaction Reaction and Thickener Formation cluster_finishing Finishing A 12-Hydroxystearic Acid F Mix and Dissolve Acids in Base Oil (115-121°C) A->F B Azelaic Acid B->F C Base Oil (Initial Portion) C->F D Lithium Hydroxide Monohydrate H Prepare Aqueous LiOH Solution D->H E Water E->H G Cool Mixture (93-99°C) F->G I Controlled Addition of LiOH Solution (Saponification) G->I H->I J Heat to Top Temperature for Dehydration (204-210°C) I->J K Cooling and Addition of Remaining Base Oil J->K L Homogenization (Milling) K->L M Final this compound-Based Lubricant L->M

Caption: Experimental workflow for the one-step preparation of this compound-based lubricants.

Characterization of the Final Lubricant

To ensure the quality and performance of the prepared lubricant, the following characterization tests are recommended:

  • Dropping Point (ASTM D2265): This is a critical test for lithium complex greases, indicating the temperature at which the grease becomes fluid enough to drip. A high dropping point is a key characteristic imparted by the this compound.

  • Cone Penetration (ASTM D217): This test measures the consistency of the grease, which is reported as an NLGI (National Lubricating Grease Institute) grade.

  • Oil Separation (ASTM D6184): This test evaluates the tendency of the base oil to separate from the thickener during storage.

  • Wear Prevention Characteristics (ASTM D2266 - Four-Ball Method): This test assesses the lubricant's ability to protect against wear under specified conditions.

  • Extreme Pressure Properties (ASTM D2596 - Four-Ball Method): This test determines the load-carrying capacity of the lubricant.

  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the formation of the lithium soaps and to assess the oxidation stability of the grease.

By following these detailed protocols and characterization methods, researchers can successfully prepare and evaluate this compound-based lubricants for a variety of applications.

References

Application Notes and Protocols for the Synthesis of Biodegradable Polyesters Using Azelaic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Azelaic acid, a naturally occurring dicarboxylic acid, is a valuable bio-based monomer for the synthesis of biodegradable and sustainable polymers.[1][2] Polyesters derived from azelaic acid have garnered significant attention for various biomedical applications, including drug delivery, tissue engineering, and the creation of biocompatible materials, owing to their favorable degradation profiles and mechanical properties.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of these promising biodegradable polyesters. While the direct polycondensation of azelaic acid is the most common synthetic route, the potential application of its salt, dilithium (B8592608) azelate, as a catalyst or co-monomer presents an intriguing area for exploration in polyester (B1180765) synthesis.

Application Notes

The use of azelaic acid as a monomer imparts several desirable characteristics to the resulting polyesters. The nine-carbon backbone of azelaic acid provides a balance of hydrophobicity and flexibility, which can be fine-tuned by the choice of co-monomer, typically a diol or polyol. This versatility allows for the synthesis of a wide range of polyesters with tailored thermal and mechanical properties, as well as controlled degradation rates.

For drug delivery applications, the biodegradable nature of azelate-based polyesters is a key advantage. As the polyester matrix degrades through hydrolysis of its ester bonds, the encapsulated therapeutic agent is released in a controlled manner. The degradation products are biocompatible and can be safely metabolized by the body.

Data Presentation: Properties of Azelaic Acid-Based Polyesters

The properties of polyesters synthesized from azelaic acid can be significantly influenced by the choice of the diol or polyol co-monomer. Below is a summary of representative data for various azelaic acid-based polyesters.

Polyester SystemCo-monomerNumber-Average Molecular Weight (Mn) ( g/mol )Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
Poly(glycerol azelate)[5]Glycerol150286535.76--
Poly(isosorbide furanoate-co-azelate)[6]Isosorbide & 2,5-Furandicarboxylic acid~16,000---2.8 to 69.5Amorphous
Poly(GE/azelate/succinate)[7][8]Glycerol & Succinic Acid----Increases with azelate content
Azelate-based Polyester Polyols[9][10]1,3-propanediol, 2-methyl 1,3-propanediol, 3-methyl 1,5-pentanediol-----

Experimental Protocols

Protocol 1: Synthesis of Poly(1,8-octanediyl azelate) via Melt Polycondensation

This protocol describes a typical melt polycondensation reaction between azelaic acid and 1,8-octanediol (B150283) to synthesize a linear biodegradable polyester.

Materials:

  • Azelaic acid

  • 1,8-octanediol

  • Titanium (IV) butoxide (Ti(OBu)4) or other suitable catalyst

  • Nitrogen gas (high purity)

  • Methanol (B129727)

  • Chloroform (B151607)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Vacuum pump

Procedure:

  • Reactant Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of azelaic acid and 1,8-octanediol.

  • Catalyst Addition: Add a catalytic amount of titanium (IV) butoxide (e.g., 0.1 mol% relative to the diacid).

  • First Stage - Esterification: Heat the reaction mixture to 150-160°C under a gentle stream of nitrogen gas.[9] The water produced during the esterification reaction will be distilled off. Continue this stage for approximately 4-5 hours or until about 80% of the theoretical amount of water has been collected.[9]

  • Second Stage - Polycondensation: Gradually increase the temperature to 180-190°C and apply a vacuum (e.g., < 1 mbar).[1][11] This stage facilitates the removal of the remaining water and drives the polymerization to achieve a higher molecular weight. Continue the reaction under vacuum for several hours (e.g., 8-12 hours) until the desired viscosity is reached.

  • Purification: Cool the reaction mixture to room temperature. The resulting polyester can be dissolved in a suitable solvent like chloroform and precipitated in a non-solvent like cold methanol to remove unreacted monomers and catalyst residues.

  • Drying: Collect the purified polyester by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Theoretical Synthesis of Dilithium Azelate

This protocol describes a straightforward acid-base neutralization to prepare this compound from azelaic acid.

Materials:

Procedure:

  • Dissolution: Dissolve a known amount of azelaic acid in deionized water or anhydrous methanol in a beaker.

  • Neutralization: Slowly add a stoichiometric amount (2 molar equivalents) of lithium hydroxide solution or lithium methoxide to the azelaic acid solution while stirring.

  • Isolation: The this compound salt will precipitate out of the solution or can be isolated by evaporating the solvent under reduced pressure.

  • Drying: Dry the resulting white solid in a vacuum oven to remove any residual solvent.

Protocol 3: Hypothetical Use of this compound in Polyester Synthesis

While not a standard documented procedure, this compound could potentially be used in a high-temperature polycondensation reaction with a dihalide. This protocol is a prospective method for researchers to explore.

Materials:

  • This compound

  • 1,8-Dibromooctane (B1199895)

  • High-boiling point aprotic solvent (e.g., N,N-Dimethylformamide - DMF)

  • Nitrogen gas

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

Procedure:

  • Reactant Addition: In a dry three-neck round-bottom flask under a nitrogen atmosphere, add equimolar amounts of this compound and 1,8-dibromooctane to the aprotic solvent.

  • Reaction: Heat the mixture to a high temperature (e.g., 120-150°C) with vigorous stirring. The reaction would proceed via nucleophilic substitution, forming the polyester and lithium bromide as a byproduct.

  • Work-up: After the reaction is complete (monitored by techniques like TLC or IR spectroscopy), cool the mixture and precipitate the polymer by pouring the solution into a non-solvent like water.

  • Purification: The precipitated polymer can be washed extensively with water to remove the lithium bromide salt and then with a solvent like methanol to remove any unreacted monomers.

  • Drying: Dry the purified polyester in a vacuum oven.

Visualizations

experimental_workflow_polycondensation cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation azelaic_acid Azelaic Acid esterification Esterification (150-160°C, N2) azelaic_acid->esterification diol 1,8-Octanediol diol->esterification catalyst Ti(OBu)4 catalyst->esterification polycondensation Polycondensation (180-190°C, Vacuum) esterification->polycondensation dissolution Dissolve in Chloroform polycondensation->dissolution precipitation Precipitate in Methanol dissolution->precipitation drying Vacuum Drying precipitation->drying product Biodegradable Polyester drying->product

Caption: Workflow for the synthesis of biodegradable polyester via melt polycondensation.

synthesis_of_dilithium_azelate cluster_reactants Reactants cluster_reaction Reaction cluster_isolation Isolation azelaic_acid Azelaic Acid neutralization Neutralization in Water/Methanol azelaic_acid->neutralization lithium_hydroxide Lithium Hydroxide (2 eq.) lithium_hydroxide->neutralization precipitation Precipitation or Evaporation neutralization->precipitation drying Vacuum Drying precipitation->drying product This compound drying->product

Caption: Synthesis of this compound from azelaic acid.

References

Application Notes and Protocols for Studying the Catalytic Activity of Dilithium Azelate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dilithium (B8592608) azelate (C₉H₁₄Li₂O₄) is a lithium salt of the C9 dicarboxylic acid, azelaic acid.[1][2][3] With its bifunctional nature, it presents potential as a basic catalyst or a precursor for more complex catalytic systems. Its applications can be envisaged in reactions such as polymerization, transesterification, and condensation reactions where basicity and the lithium cation can play a crucial role. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and protocols to investigate the catalytic activity of dilithium azelate.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing experiments and interpreting results.

PropertyValueReference
CAS Number 38900-29-7[1][2]
Molecular Formula C₉H₁₄Li₂O₄[1][2]
Molecular Weight 200.09 g/mol [1][2]
Appearance White solid[1]
Melting Point 160.5 °C[1][4]
Boiling Point 370.5 °C at 760 mmHg[1][4]
Solubility Soluble in organic solvents[1]

Experimental Section

This section outlines the detailed protocols for catalyst preparation, characterization, and the evaluation of its catalytic performance in a model reaction.

Catalyst Preparation: Synthesis of this compound

Objective: To synthesize this compound from azelaic acid and a lithium base.

Materials:

Protocol:

  • Under an inert atmosphere, add 10.0 g of azelaic acid to a 250 mL Schlenk flask equipped with a magnetic stir bar.

  • Dissolve the azelaic acid in 100 mL of anhydrous methanol.

  • In a separate flask, prepare a solution of lithium hydroxide (2.23 g, 2 molar equivalents) in 50 mL of anhydrous methanol.

  • Slowly add the lithium hydroxide solution to the azelaic acid solution at room temperature with vigorous stirring.

  • Continue stirring the mixture for 4 hours at room temperature to ensure complete reaction.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting white solid with 50 mL of anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the solid under high vacuum for 12 hours to obtain pure this compound.

  • Store the synthesized catalyst in a desiccator under an inert atmosphere.

Catalyst Characterization

To ensure the purity and desired properties of the synthesized this compound, the following characterization techniques are recommended:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the carboxylate salt by observing the characteristic COO⁻ stretching frequencies and the disappearance of the C=O and O-H bands of the carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the structure of the azelate backbone.

  • X-ray Diffraction (XRD): To determine the crystallinity and phase purity of the synthesized salt.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the catalyst.[1]

Experimental Setup for Catalytic Activity Testing

A general-purpose batch reactor setup is suitable for initial studies of this compound's catalytic activity.

Equipment:

  • Three-necked round-bottom flask (reactor)

  • Condenser

  • Thermometer or thermocouple

  • Magnetic stirrer with heating mantle

  • Inert gas inlet and outlet (for reactions requiring an inert atmosphere)

  • Sampling port

Experimental_Setup InertGas Inert Gas Source (Ar/N2) Reactor Three-Necked Flask (Reactor) with Magnetic Stirrer InertGas->Reactor Inlet Condenser Condenser Reactor->Condenser SamplingPort Sampling Port Reactor->SamplingPort Exhaust Exhaust Condenser->Exhaust Thermometer Thermometer Thermometer->Reactor HeatingMantle Heating Mantle

Caption: Diagram of a typical batch reactor setup for catalytic testing.

Protocol for a Model Catalytic Reaction: Transesterification of Ethyl Acetate (B1210297) with Methanol

Objective: To evaluate the catalytic activity of this compound in a transesterification reaction.

Materials:

  • This compound (catalyst)

  • Ethyl acetate (reactant)

  • Methanol (reactant and solvent)

  • Gas chromatograph (GC) for analysis

  • Internal standard (e.g., dodecane)

Protocol:

  • Set up the reactor system as shown in the diagram above.

  • Add 0.5 g of the synthesized this compound catalyst to the reactor.

  • Introduce 50 mL of methanol and 10 mL of ethyl acetate into the reactor.

  • Add a known amount of the internal standard to the reaction mixture.

  • Heat the reaction mixture to 60°C with constant stirring.

  • Start the reaction timing once the desired temperature is reached.

  • Withdraw small aliquots (e.g., 0.2 mL) of the reaction mixture through the sampling port at regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Immediately quench the withdrawn samples by cooling and diluting with a suitable solvent to stop the reaction.

  • Analyze the samples using a Gas Chromatograph (GC) to determine the concentration of reactants and products (methyl acetate and ethanol).

Data Presentation and Analysis

The catalytic performance of this compound can be evaluated based on the conversion of the limiting reactant (ethyl acetate) and the yield of the product (methyl acetate).

Calculations:

  • Conversion (%) = [(Initial moles of ethyl acetate - Moles of ethyl acetate at time t) / Initial moles of ethyl acetate] * 100

  • Yield (%) = (Moles of methyl acetate at time t / Initial moles of ethyl acetate) * 100

The results should be tabulated for clarity and easy comparison.

Table 2: Catalytic Activity of this compound in Transesterification

Reaction Time (min)Ethyl Acetate Conversion (%)Methyl Acetate Yield (%)
00.00.0
1515.214.8
3028.928.1
6050.149.5
12075.674.9
24092.391.5

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

The following workflow illustrates the overall process from catalyst synthesis to data analysis.

Catalysis_Workflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Catalytic Reaction cluster_analysis Analysis & Reporting Synthesis Synthesis of This compound Characterization Characterization (FTIR, NMR, XRD, TGA) Synthesis->Characterization ReactionSetup Reactor Setup Characterization->ReactionSetup RunReaction Perform Catalytic Reaction ReactionSetup->RunReaction Sampling Collect Samples RunReaction->Sampling GC_Analysis GC Analysis Sampling->GC_Analysis DataProcessing Calculate Conversion & Yield GC_Analysis->DataProcessing Reporting Tabulate Results & Draw Conclusions DataProcessing->Reporting

Caption: Overall workflow for studying the catalytic activity of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Lithium salts can be hygroscopic; handle and store them in a dry environment.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the experiments.[5]

Conclusion

This application note provides a detailed framework for the systematic investigation of the catalytic activity of this compound. The described protocols for synthesis, characterization, and catalytic testing in a model transesterification reaction can be adapted for other catalytic systems and reactions. The structured approach to data collection and analysis will enable researchers to effectively evaluate the potential of this compound as a catalyst in various chemical transformations.

References

Application Notes and Protocols for the Synthesis of ABA-Triblock Copolymers Using a Dilithium Initiator

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ABA-triblock copolymers are a versatile class of macromolecules composed of a central 'B' block flanked by two 'A' blocks. The distinct properties of the 'A' and 'B' blocks lead to microphase separation and the formation of well-defined nanostructures, making them valuable materials in a wide range of applications, including drug delivery, thermoplastic elastomers, and nanotechnology. Anionic polymerization utilizing a dilithium (B8592608) initiator is a powerful technique for the synthesis of well-defined ABA-triblock copolymers with controlled molecular weights and narrow molecular weight distributions. This document provides detailed application notes and experimental protocols for the preparation of two exemplary ABA-triblock copolymers: polystyrene-b-polybutadiene-b-polystyrene (SBS) and syndiotactic poly(methyl methacrylate)-b-polybutadiene-b-poly(methyl methacrylate) (sPMMA-PBD-sPMMA).

Principle of the Method

The synthesis of ABA-triblock copolymers via a dilithium initiator involves a living anionic polymerization. The process begins with the formation of a difunctional initiator, which then initiates the polymerization of the central 'B' block monomer. Since the polymerization is "living," the resulting polymer chains have reactive anionic ends. Subsequently, the 'A' block monomer is introduced, and polymerization proceeds from both ends of the central block, forming the final ABA-triblock structure. The sequential addition of monomers allows for precise control over the block lengths and overall molecular weight of the copolymer.

Experimental Protocols

Materials and Reagents
  • Monomers: Styrene (B11656), Butadiene, Methyl Methacrylate (B99206) (MMA)

  • Initiator Precursors: 1,3-Diisopropenylbenzene (m-DIB) or 1,3-Bis(1-phenylethenyl)benzene (PEB)

  • Alkyllithium: sec-Butyllithium (B1581126) (sec-BuLi) or tert-Butyllithium (t-BuLi) in a hydrocarbon solvent

  • Solvents: Cyclohexane, Tetrahydrofuran (THF), Diethyl ether

  • Purifying Agents: n-Butyllithium (for solvent purification), Calcium hydride (CaH₂)

  • Terminating Agent: Degassed Methanol

  • Inert Gas: High-purity Argon or Nitrogen

Note: All reagents and solvents must be rigorously purified to remove impurities that can terminate the living anionic polymerization. Monomers should be distilled from calcium hydride. Solvents should be refluxed over a suitable drying agent (e.g., sodium/benzophenone for THF and diethyl ether, n-butyllithium for cyclohexane) and distilled under an inert atmosphere immediately before use.

Protocol 1: Synthesis of Polystyrene-b-Polybutadiene-b-Polystyrene (SBS)

This protocol is based on the synthesis using a dilithium initiator derived from m-diisopropenylbenzene and sec-butyllithium.

1. Initiator Synthesis: a. In a flame-dried, argon-purged reactor equipped with a magnetic stirrer, add purified cyclohexane. b. Add a calculated amount of sec-butyllithium solution. c. Cool the reactor to 0°C and slowly add a stoichiometric amount of m-diisopropenylbenzene (m-DIB) (2:1 molar ratio of sec-BuLi to m-DIB). d. Allow the reaction to proceed for 2 hours at room temperature to form the dilithium initiator. The solution should develop a characteristic color.

2. Polymerization of Butadiene (B Block): a. To the initiator solution, add the calculated amount of purified butadiene monomer. b. The polymerization is typically carried out at 50°C. The reaction progress can be monitored by the disappearance of the monomer. c. Allow the polymerization to proceed to completion (typically several hours). The resulting polymer is a living polybutadienyllithium dianion.

3. Polymerization of Styrene (A Blocks): a. Once the butadiene polymerization is complete, add the calculated amount of purified styrene monomer to the living polybutadienyllithium solution. b. The polymerization of styrene proceeds from both ends of the polybutadiene (B167195) chain. c. The reaction is typically continued at 50°C for several hours until the polymerization is complete.

4. Termination and Polymer Recovery: a. Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear. b. Precipitate the SBS copolymer by pouring the reaction mixture into a large excess of methanol. c. Filter the precipitated polymer and wash it with methanol. d. Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Synthesis of sPMMA-PBD-sPMMA

This protocol details the synthesis of syndiotactic poly(methyl methacrylate)-b-polybutadiene-b-poly(methyl methacrylate) using a similar dilithium initiator.

1. Initiator Synthesis: a. Follow the same procedure as in Protocol 1, step 1, to synthesize the dilithium initiator from m-diisopropenylbenzene and sec-butyllithium in cyclohexane.

2. Polymerization of Butadiene (B Block): a. To the initiator solution, add a small amount of diethyl ether to control the microstructure of the polybutadiene. b. Add the calculated amount of purified butadiene monomer. c. Allow the polymerization to proceed at room temperature until completion.

3. Polymerization of Methyl Methacrylate (A Blocks): a. Cool the reactor containing the living polybutadienyllithium to -78°C (dry ice/acetone bath). b. Add a significant amount of purified THF to the reaction mixture. The solvent composition should be adjusted to favor the syndiotactic placement of MMA units. c. Slowly add the calculated amount of purified methyl methacrylate (MMA) monomer. d. The polymerization of MMA is typically very fast at this temperature. Allow the reaction to proceed for a short period (e.g., 30 minutes).

4. Termination and Polymer Recovery: a. Terminate the polymerization with degassed methanol. b. Isolate the sPMMA-PBD-sPMMA copolymer by precipitation in methanol. c. Filter and dry the polymer as described in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data for ABA-triblock copolymers synthesized using dilithium initiators.

Table 1: Synthesis and Characterization of Polystyrene-b-Polybutadiene-b-Polystyrene (SBS) Copolymers

SampleMonomer Feed (S:B:S) (g)Initiator (m-DIB/sec-BuLi) (mmol)Mn (calc) ( g/mol )Mn (GPC) ( g/mol )PDI (Mw/Mn)
SBS-110 : 80 : 100.5200,000195,0001.05
SBS-215 : 70 : 150.5200,000205,0001.06
SBS-320 : 60 : 200.5200,000198,0001.04

Table 2: Synthesis and Characterization of sPMMA-PBD-sPMMA Copolymers

SampleMonomer Feed (MMA:B:MMA) (g)Initiator (m-DIB/sec-BuLi) (mmol)Mn (calc) ( g/mol )Mn (GPC) ( g/mol )PDI (Mw/Mn)s-PMMA content (wt%)
MBM-115 : 70 : 150.4250,000245,0001.0830
MBM-220 : 60 : 200.4250,000252,0001.0740
MBM-325 : 50 : 250.4250,000248,0001.0950

Characterization

The synthesized ABA-triblock copolymers should be characterized using standard polymer analysis techniques:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A narrow PDI (typically < 1.1) is indicative of a well-controlled living polymerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure of the copolymer, determine the block composition, and, for sPMMA-PBD-sPMMA, to quantify the tacticity of the PMMA blocks.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperatures (Tg) of the individual blocks, providing evidence for microphase separation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of each block.

  • Transmission Electron Microscopy (TEM) or Small-Angle X-ray Scattering (SAXS): To visualize the morphology of the microphase-separated domains.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Polymerization cluster_char Characterization P1 Reagent & Solvent Purification P2 Initiator Synthesis (m-DIB + sec-BuLi) P1->P2 Purified Reagents B_poly Polymerization of 'B' Block Monomer P2->B_poly Dilithium Initiator A_poly Polymerization of 'A' Block Monomer B_poly->A_poly Living 'B' Block Polymer Term Termination (Methanol) A_poly->Term Living ABA-Triblock Copolymer Precip Precipitation & Washing Term->Precip Dry Drying Precip->Dry Char GPC, NMR, DSC, FTIR, TEM/SAXS Dry->Char Final Polymer

Caption: Experimental workflow for the synthesis of ABA-triblock copolymers.

polymerization_mechanism cluster_initiation Initiation cluster_propagationB Propagation of B Block cluster_propagationA Propagation of A Blocks cluster_termination Termination Initiator 2 R-Li + DIB -> R-DIB-R (Dilithium Initiator) LivingB Li-DIB-Li + n(B) -> Li-(B)n-DIB-(B)n-Li (Living Poly-B Dianion) Initiator->LivingB Add Monomer B LivingABA Living Poly-B + 2m(A) -> Li-(A)m-(B)n-DIB-(B)n-(A)m-Li (Living ABA-Triblock) LivingB->LivingABA Add Monomer A Terminated Living ABA-Triblock + 2ROH -> HO-(A)m-(B)n-DIB-(B)n-(A)m-OH (ABA-Triblock Copolymer) LivingABA->Terminated Add Terminating Agent

Caption: Anionic polymerization mechanism for ABA-triblock copolymers.

Application Notes and Protocols: Synthesis of Specialty Polyesters using Dilithium Azelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilithium (B8592608) azelate, the lithium salt of the C9 α,ω-dicarboxylic acid azelaic acid, serves as a valuable monomer in the synthesis of specialty aliphatic polyesters. The long methylene (B1212753) chain of the azelate moiety imparts flexibility, hydrophobicity, and a low glass transition temperature to the resulting polymers. These characteristics make them suitable for a variety of applications, including as flexible binders in pharmaceutical formulations, components of biodegradable drug delivery systems, and as toughening agents in polymer blends.

This document provides detailed protocols for the synthesis of specialty polyesters via condensation polymerization of dilithium azelate with α,ω-dihaloalkanes. Two common polymerization techniques are described: melt polycondensation and solution polymerization.

Reaction Principle

The synthesis of polyesters from this compound and a dihaloalkane proceeds via a nucleophilic substitution reaction (specifically, a Williamson ether synthesis-type reaction to form an ester). The carboxylate anions of this compound act as nucleophiles, attacking the electrophilic carbon atoms of the dihaloalkane. This condensation reaction results in the formation of an ester linkage and a lithium halide salt as a byproduct. The repetition of this reaction leads to the formation of a long-chain polyester.

ReactionMechanism cluster_reactants Reactants cluster_products Products This compound Li⁺⁻OOC-(CH₂)₇-COO⁻Li⁺ Polyester [-OOC-(CH₂)₇-COO-(CH₂)n-] This compound->Polyester Polycondensation Dihaloalkane X-(CH₂)n-X Dihaloalkane->Polyester Lithium Halide 2 LiX Polyester->Lithium Halide Byproduct MeltPolycondensation start Start reactants Charge Reactor with This compound & 1,6-Dibromohexane start->reactants purge Purge with Nitrogen reactants->purge heat_melt Heat to Melt Reactants (150-180°C) purge->heat_melt polymerize Increase Temperature for Polymerization (200-220°C, 4-6h) heat_melt->polymerize vacuum Apply Vacuum (Optional) polymerize->vacuum cool_dissolve Cool and Dissolve in NMP vacuum->cool_dissolve precipitate Precipitate in Methanol cool_dissolve->precipitate dry Filter, Wash, and Dry precipitate->dry end End dry->end SolutionPolymerization start Start dissolve Dissolve this compound in Anhydrous NMP start->dissolve add_monomer Add 1,8-Dibromooctane Dropwise dissolve->add_monomer polymerize Heat for Polymerization (120-140°C, 8-12h) add_monomer->polymerize cool_precipitate Cool and Precipitate in Methanol polymerize->cool_precipitate dry Filter, Wash, and Dry cool_precipitate->dry end End dry->end

Application Notes and Protocols for Dilithium Azelate in Controlling Polymer Molecular Weight Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of dilithium (B8592608) azelate as a difunctional initiator in controlling polymer molecular weight distribution, primarily through ring-opening polymerization (ROP). The protocols detailed below are based on established principles of anionic and coordination-insertion polymerization, adapted for the specific use of a dicarboxylate initiator.

Introduction

Dilithium azelate, the dilithium salt of azelaic acid (nonanedioic acid), is a versatile and valuable tool in polymer chemistry. Its difunctional nature, possessing two carboxylate anions, allows for the simultaneous initiation of two polymer chains. This characteristic is particularly advantageous for the synthesis of telechelic polymers (polymers with functional end-groups) and for exerting precise control over the molecular weight and molecular weight distribution (MWD) of the resulting polymers. In living or controlled polymerization reactions, this compound can produce polymers with narrow polydispersity indices (PDI), a critical attribute for advanced applications in drug delivery, biomaterials, and specialty elastomers.

The primary application of this compound as a polymerization initiator is in the ring-opening polymerization (ROP) of cyclic monomers, such as lactones (e.g., ε-caprolactone, lactide) and cyclic anhydrides when used in combination with epoxides.[1][2][3][4] The carboxylate anions act as nucleophiles, attacking the cyclic monomer to initiate polymerization from both ends of the azelate backbone.

Mechanism of Initiation and Polymerization Control

The initiation of ring-opening polymerization by this compound proceeds via a nucleophilic attack of the carboxylate anions on the electrophilic carbon of the cyclic monomer. For instance, in the polymerization of a lactone, the carboxylate opens the ring to form an ester bond and generates a new propagating alkoxide species. This process occurs at both ends of the this compound molecule.

The control over molecular weight is achieved by manipulating the molar ratio of the monomer to the initiator. In a living polymerization, where chain termination and transfer reactions are absent, the number-average molecular weight (Mn) can be predicted by the following equation:

Mn = ([Monomer]/[Initiator]) * Mmonomer + Minitiator

Where:

  • [Monomer] is the molar concentration of the monomer.

  • [Initiator] is the molar concentration of this compound.

  • Mmonomer is the molecular weight of the monomer.

  • Minitiator is the molecular weight of this compound.

A narrow molecular weight distribution (low PDI) is attainable when the rate of initiation is fast and all polymer chains grow at a similar rate.[5]

Data Presentation: Expected Polymer Characteristics

The use of this compound as a difunctional initiator in ring-opening polymerization is expected to yield polymers with predictable molecular weights and narrow molecular weight distributions. The following table summarizes typical data obtained from Gel Permeation Chromatography (GPC) for polyesters synthesized using alkali metal carboxylate initiators, which serves as a reasonable proxy for what can be expected with this compound.

Initiator SystemMonomer[Monomer]:[Initiator] RatioMn ( g/mol )PDI (Mw/Mn)Reference
Potassium AcetateL-Lactide100:114,5001.15[2]
Potassium Acetateε-Caprolactone100:111,3001.10[2]
Potassium Acetateδ-Valerolactone100:19,9001.12[2]
Sodium BenzoateTrimethylene Carbonate50:15,1001.20[5]

Experimental Protocols

Synthesis of this compound

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve azelaic acid in anhydrous methanol.

  • In a separate flask, prepare a solution of lithium hydroxide or lithium methoxide in anhydrous methanol (2.1 molar equivalents).

  • Slowly add the lithium base solution to the azelaic acid solution at room temperature with constant stirring.

  • After the addition is complete, continue stirring for 2-4 hours.

  • Remove the methanol under reduced pressure to obtain a white solid.

  • Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the resulting this compound under vacuum to a constant weight.

  • Characterize the product by FTIR and NMR to confirm the formation of the salt.

Protocol for Ring-Opening Polymerization of ε-Caprolactone

Materials:

  • This compound (initiator)

  • ε-Caprolactone (monomer), freshly distilled over CaH₂

  • Toluene (B28343) (anhydrous)

  • Methanol (for termination)

  • Hexane (for precipitation)

Procedure:

  • Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

  • Initiator Addition: Transfer the calculated amount of this compound to the flask.

  • Solvent and Monomer Addition: Add anhydrous toluene to the flask via cannula to dissolve the initiator (gentle heating may be required). Then, add the purified ε-caprolactone monomer to the solution via syringe.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100-120 °C) and stir.

  • Monitoring: Periodically take aliquots from the reaction mixture under inert conditions to monitor monomer conversion and molecular weight evolution by ¹H NMR and GPC, respectively.[6]

  • Termination: Once the desired conversion is reached, quench the polymerization by adding a small amount of degassed methanol.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of cold hexane.

  • Purification: Filter the precipitated polymer and wash it with fresh hexane.

  • Drying: Dry the polymer under vacuum at room temperature to a constant weight.

  • Characterization: Characterize the final polymer by GPC (to determine Mn and PDI), ¹H NMR (to confirm structure and end-groups), and DSC/TGA (for thermal properties).

Visualizations

Initiation_Mechanism cluster_initiator This compound cluster_monomer Cyclic Monomer (Lactone) cluster_propagation Propagation Li+ -OOC-(CH2)7-COO- Li+ Li+ -OOC-(CH2)7-COO- Li+ Monomer O=C(O)-(CH2)n Li+ -OOC-(CH2)7-COO- Li+->Monomer Initiation (Nucleophilic Attack) Propagating_Chain Li+ -O-[C(=O)-(CH2)n-O]m-C(=O)-(CH2)7-C(=O)-[O-(CH2)n-C(=O)]p-O- Li+ Monomer->Propagating_Chain Chain Growth Propagating_Chain->Monomer Further Monomer Addition

Initiation of ROP by this compound.

Experimental_Workflow Start Start Reactor_Setup Flame-dried Schlenk Flask under Inert Atmosphere Start->Reactor_Setup Initiator_Addition Add this compound Reactor_Setup->Initiator_Addition Reagent_Addition Add Anhydrous Solvent and Purified Monomer Initiator_Addition->Reagent_Addition Polymerization Heat and Stir (e.g., 100-120 °C) Reagent_Addition->Polymerization Monitoring Monitor Conversion (NMR, GPC) Polymerization->Monitoring Termination Quench with Methanol Monitoring->Termination Isolation Precipitate in Hexane Termination->Isolation Purification Filter and Wash Isolation->Purification Drying Dry under Vacuum Purification->Drying Characterization GPC, NMR, DSC, TGA Drying->Characterization End End Characterization->End

Workflow for ROP using this compound.

Troubleshooting and Optimization

  • Broad PDI: A broad molecular weight distribution can result from slow initiation, impurities in the reagents or solvent, or side reactions. Ensure all materials are rigorously purified and dried. The reaction temperature can also be optimized to favor a faster initiation rate.

  • Low Initiator Solubility: Dilithium salts can have limited solubility in non-polar solvents.[7] The use of a co-solvent or a more polar aprotic solvent may be necessary. Gentle heating can also aid in dissolution.

  • Incomplete Monomer Conversion: This may be due to the deactivation of propagating species by impurities or insufficient reaction time. Ensure the reaction is run under strictly inert conditions and for an adequate duration.

Conclusion

This compound serves as an effective difunctional initiator for the controlled ring-opening polymerization of cyclic monomers. Its use allows for the synthesis of telechelic polymers with predictable molecular weights and narrow molecular weight distributions. The protocols and principles outlined in these application notes provide a solid foundation for researchers and scientists to utilize this compound in the development of well-defined polymeric materials for a variety of advanced applications.

References

Application Notes and Protocols: Use of Dilithium Azelate in Combination with Other Grease Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilithium (B8592608) azelate is a key component in the formulation of modern high-performance lithium complex greases. It primarily functions as a complexing agent, working in synergy with a primary lithium soap, typically lithium 12-hydroxystearate, to form a stable thickener matrix. This combination results in a grease with a significantly higher dropping point and improved thermal and mechanical stability compared to simple lithium greases.[1] The incorporation of dilithium azelate is crucial for greases intended for demanding applications in industrial and automotive sectors where high temperatures and heavy loads are prevalent.[2]

These application notes provide a detailed overview of the use of this compound in combination with various grease additives. The subsequent sections present quantitative performance data, detailed experimental protocols for grease analysis, and diagrams illustrating the interplay of these components.

Data Presentation: Performance of this compound in Combination with Other Additives

The following tables summarize the typical performance characteristics of lithium complex greases containing this compound and the synergistic effects observed with the inclusion of other common grease additives. The data is compiled from various industry sources and research publications. It is important to note that the exact performance values can vary depending on the base oil viscosity, thickener concentration, and the specific chemistry of the additives used.

Table 1: Baseline Performance of Lithium Complex Grease with this compound

PropertyTest MethodTypical Value
NLGI GradeASTM D2172
Thickener-Lithium Complex (Lithium 12-hydroxystearate & this compound)
Dropping Point, °CASTM D2265>260
Worked Penetration, 60 strokesASTM D217265-295
Oil Separation, 24h @ 100°C, wt%SH/T 0324-92< 2.5
Copper Corrosion, 24h @ 100°CASTM D40481a

Table 2: Effect of Extreme Pressure (EP) and Anti-Wear (AW) Additives

FormulationTest MethodWeld Load (kgf)Wear Scar Diameter (mm)
Base Lithium Complex GreaseASTM D2596200 - 2500.50 - 0.60
+ Sulfur-Phosphorus EP/AW AdditiveASTM D2596315 - 500[3][4]0.40 - 0.55[4]
+ Molybdenum Dithiocarbamate (MoDTC)ASTM D2596>400<0.45

Table 3: Influence of Corrosion Inhibitors

FormulationTest MethodResult
Base Lithium Complex GreaseASTM D1743 (Rust Prevention)Pass
Base Lithium Complex GreaseASTM D4048 (Copper Corrosion)1a
+ Amine-based Corrosion InhibitorASTM D1743Pass (Improved performance in aggressive environments)
+ Tolytriazole derivativeASTM D40481a (Enhanced protection for yellow metals)

Table 4: Impact of Solid Lubricants

FormulationTest MethodCoefficient of FrictionWear Scar Diameter (mm)
Base Lithium Complex GreaseASTM D41720.10 - 0.120.50 - 0.60
+ Graphite (3-5 wt%)ASTM D41720.08 - 0.10[5]0.45 - 0.50[5]
+ Molybdenum Disulfide (MoS₂) (1-3 wt%)ASTM D41720.07 - 0.090.40 - 0.45
+ PTFE (1-3 wt%)ASTM D41720.06 - 0.080.35 - 0.45

Table 5: Enhancement with Overbased Calcium Sulfonate

FormulationTest MethodDropping Point (°C)Water Washout (% loss @ 79°C)
Base Lithium Complex GreaseASTM D2265>260< 6.0
+ Overbased Calcium SulfonateASTM D2265>300< 3.0

Experimental Protocols

Detailed methodologies for key experiments cited in the data tables are provided below. These protocols are based on ASTM International standards.

Dropping Point of Lubricating Grease (ASTM D2265)

Objective: To determine the temperature at which a grease passes from a semi-solid to a liquid state.

Apparatus: Dropping point apparatus consisting of a grease cup, test tube, thermometers, heating bath, and stirrer.

Procedure:

  • Place a small amount of the grease sample into the grease cup.

  • Insert the cup into the test tube.

  • Place the test tube into the heating bath.

  • Heat the bath at a controlled rate.

  • Record the temperature at which the first drop of material falls from the cup. This temperature is the dropping point.

Cone Penetration of Lubricating Grease (ASTM D217)

Objective: To measure the consistency of a lubricating grease.

Apparatus: Penetrometer with a standard cone, grease worker, and a temperature-controlled bath.

Procedure:

  • Bring the grease sample to 25°C (77°F).

  • For worked penetration, place the sample in the grease worker and subject it to 60 double strokes.

  • Level the surface of the grease in the cup.

  • Position the cone so that its tip just touches the grease surface.

  • Release the cone and allow it to sink into the grease for 5 seconds.

  • The depth of penetration is measured in tenths of a millimeter.

Measurement of Extreme-Pressure Properties of Lubricating Grease (Four-Ball Method) (ASTM D2596)

Objective: To determine the load-carrying capacity of a grease under extreme pressure conditions.

Apparatus: Four-ball EP test machine.

Procedure:

  • Three steel balls are clamped together in a cup, and the fourth ball is rotated against them.

  • The cup is filled with the grease sample.

  • A series of 10-second tests are run at increasing loads.

  • The load at which the balls weld together is recorded as the weld point. The Load Wear Index (LWI) is calculated from the wear scars formed at different loads.

Wear Preventive Characteristics of Lubricating Grease (Four-Ball Method) (ASTM D2266)

Objective: To evaluate the anti-wear properties of a grease.

Apparatus: Four-ball wear tester.

Procedure:

  • Similar to the EP test, but run at a constant load (e.g., 40 kgf) for a specified time (e.g., 1 hour) at a controlled temperature.

  • After the test, the wear scars on the three stationary balls are measured under a microscope.

  • The average wear scar diameter is reported.

Oxidation Stability of Lubricating Greases by the Oxygen Bomb Method (ASTM D942)

Objective: To assess the resistance of a grease to oxidation under static conditions.

Apparatus: Oxygen bomb, pressure gauge, and a temperature-controlled bath.

Procedure:

  • Thin layers of the grease sample are placed in sample dishes.

  • The dishes are placed in the oxygen bomb.

  • The bomb is filled with oxygen to a pressure of 110 psi and placed in a bath at 99°C.

  • The pressure drop inside the bomb is monitored over time. A significant pressure drop indicates oxidation of the grease.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the conceptual relationships and interaction pathways within a lithium complex grease formulated with this compound and other additives.

G cluster_thickeners Thickener Matrix Formation cluster_additives Additive Interactions Lithium 12-Hydroxystearate Lithium 12-Hydroxystearate Primary Soap Fibers Primary Soap Fibers Lithium 12-Hydroxystearate->Primary Soap Fibers Entangled Fiber Network Entangled Fiber Network Primary Soap Fibers->Entangled Fiber Network Co-crystallization This compound This compound Complexing Agent Complexing Agent This compound->Complexing Agent Complexing Agent->Entangled Fiber Network Enhances Thermal Stability Base Oil Immobilization Base Oil Immobilization Entangled Fiber Network->Base Oil Immobilization Forms Grease Structure EP/AW Additives EP/AW Additives Tribochemical Film Formation Tribochemical Film Formation EP/AW Additives->Tribochemical Film Formation High Load/Temp Prevents Metal-to-Metal Contact Prevents Metal-to-Metal Contact Tribochemical Film Formation->Prevents Metal-to-Metal Contact Corrosion Inhibitors Corrosion Inhibitors Protective Surface Film Protective Surface Film Corrosion Inhibitors->Protective Surface Film Adsorption Prevents Corrosion Prevents Corrosion Protective Surface Film->Prevents Corrosion Solid Lubricants Solid Lubricants Reduced Friction & Wear Reduced Friction & Wear Solid Lubricants->Reduced Friction & Wear Physical Barrier Improved Lubricity Improved Lubricity Reduced Friction & Wear->Improved Lubricity Antioxidants Antioxidants Inhibition of Oxidation Inhibition of Oxidation Antioxidants->Inhibition of Oxidation Radical Scavenging Extended Grease Life Extended Grease Life Inhibition of Oxidation->Extended Grease Life Lubrication Lubrication Base Oil Immobilization->Lubrication

Caption: Interaction pathways of this compound and additives in a lithium complex grease.

G cluster_formulation Grease Formulation cluster_testing Performance Evaluation Base Grease Lithium Complex Grease (with this compound) Performance Testing Additive Package EP/AW Additives Corrosion Inhibitors Antioxidants Solid Lubricants Thermal Stability Dropping Point (ASTM D2265) Mechanical Stability Cone Penetration (ASTM D217) Load Carrying 4-Ball EP (ASTM D2596) Wear Protection 4-Ball Wear (ASTM D2266) Oxidation Resistance Oxygen Bomb (ASTM D942) Performance Testing->Thermal Stability Performance Testing->Mechanical Stability Performance Testing->Load Carrying Performance Testing->Wear Protection Performance Testing->Oxidation Resistance

Caption: Logical workflow for the formulation and evaluation of additized this compound grease.

References

Application Notes and Protocols: Reactivity of Dilithium Azelate with Organolithium Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extensive review of the scientific literature indicates that dilithium (B8592608) azelate is not utilized as a precursor for the generation of other organolithium reagents. The reaction of carboxylate salts with organolithium compounds follows a well-established pathway that does not lead to the formation of new organolithium species through mechanisms such as transmetallation or decarboxylative lithiation under standard conditions.

Instead, the primary and synthetically valuable reaction of dicarboxylic acids, such as azelaic acid, or their corresponding dilithium salts with organolithium reagents is the formation of ketones. This process involves the addition of the organolithium reagent to the carboxylate group. This document provides detailed application notes and protocols for this established transformation.

Application Note 1: Synthesis of Diketones from Dilithium Azelate

Overview

The reaction of this compound with an excess of an organolithium reagent (RLi), followed by an acidic workup, provides a direct method for the synthesis of long-chain diketones. This method is particularly useful for creating symmetrical diketones where the alkyl or aryl groups are derived from the organolithium reagent.

Reaction Principle

The reaction proceeds through a stable tetrahedral dianionic intermediate. The first equivalent of the organolithium reagent deprotonates the carboxylic acid (if starting from azelaic acid). A second equivalent then adds to the carbonyl carbon of the resulting lithium carboxylate. This forms a dilithium 1,1-diolate, which is stable and does not readily eliminate to form a ketone in the presence of the highly reactive organolithium reagent. Upon acidic workup, this intermediate is protonated and subsequently eliminates water to yield the ketone.[1][2][3] With a dicarboxylate like this compound, this process occurs at both ends of the molecule.

Logical Workflow for Diketone Synthesis

workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product Dilithium_Azelate This compound Addition Nucleophilic Addition at both carboxylates Dilithium_Azelate->Addition Organolithium Organolithium Reagent (RLi) (Excess) Organolithium->Addition Intermediate Stable Dilithium Diolate Intermediate Addition->Intermediate Acid_Workup Aqueous Acid Workup (H3O+) Intermediate->Acid_Workup Diketone Symmetrical Diketone Acid_Workup->Diketone mechanism cluster_nodes Azelaic Acid HOOC-(CH2)7-COOH This compound Li+ -OOC-(CH2)7-COO- Li+ Azelaic Acid->this compound  + 2 RLi - 2 RH Dilithium Diolate Intermediate [R-C(O-Li+)2-(CH2)7-C(O-Li+)2-R] This compound->Dilithium Diolate Intermediate  + 2 RLi Geminal Diol Intermediate [R-C(OH)2-(CH2)7-C(OH)2-R] Dilithium Diolate Intermediate->Geminal Diol Intermediate  + 4 H3O+ Diketone R-CO-(CH2)7-CO-R Geminal Diol Intermediate->Diketone  - 2 H2O

References

Application Notes and Protocols for the Industrial Scale-Up of Dilithium Azelate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilithium (B8592608) azelate, the dilithium salt of azelaic acid, is a versatile compound with applications in various industries, including as a thickening agent in lubricants and potentially in specialized pharmaceutical formulations.[1][2] The transition from laboratory-scale synthesis to industrial production presents several challenges that require careful consideration of reaction conditions, equipment, process control, and safety. This document provides a comprehensive guide for the scale-up of Dilithium azelate production, focusing on a robust and efficient manufacturing process.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for process design and safety.

PropertyValueReference
CAS Number 38900-29-7[3]
Molecular Formula C₉H₁₄Li₂O₄[4]
Molecular Weight 200.09 g/mol [4]
Appearance White to off-white solid[5]
Solubility Soluble in water (203 g/L at 20°C)[6]
Melting Point >300 °C (decomposes)[5]

Industrial Synthesis of this compound

The primary industrial route for the synthesis of this compound is the neutralization reaction between azelaic acid and lithium hydroxide (B78521).

Chemical Reaction Pathway

The synthesis of this compound involves the reaction of one mole of azelaic acid with two moles of lithium hydroxide, typically in an aqueous solution. The reaction is an acid-base neutralization that forms the dilithium salt and water.

G Azelaic_Acid Azelaic Acid (HOOC(CH₂)₇COOH) Reaction Neutralization Azelaic_Acid->Reaction Lithium_Hydroxide Lithium Hydroxide (LiOH) Lithium_Hydroxide->Reaction Dilithium_Azelate This compound (LiOOC(CH₂)₇COOLi) Reaction->Dilithium_Azelate Water Water (H₂O) Reaction->Water

Caption: Synthesis of this compound.

Raw Material Specifications

For consistent and high-quality production, the following specifications for raw materials are recommended:

Raw MaterialParameterSpecification
Azelaic Acid Purity≥ 99.0%
Moisture Content≤ 0.5%
Lithium Hydroxide Monohydrate Purity≥ 98.5%
FormCrystalline Powder
Process Water QualityDeionized or Purified

Scale-Up Considerations and Pilot Plant Studies

Transitioning from the laboratory to an industrial scale requires a pilot plant phase to optimize the process and identify potential scale-up challenges.[7]

Key Objectives of Pilot-Scale Production
  • Process Optimization: Fine-tuning of reaction parameters such as temperature, concentration, and reaction time.[8]

  • Equipment Evaluation: Assessing the performance of larger-scale reactors, filtration systems, and dryers.

  • Impurity Profiling: Identifying and quantifying any impurities that may not be apparent at the lab scale.

  • Data Collection for Scale-Up: Gathering data on reaction kinetics, heat transfer, and mass transfer to inform the design of the full-scale production facility.[9]

Logical Workflow for Scale-Up

G cluster_0 Laboratory Scale cluster_1 Pilot Plant Scale cluster_2 Industrial Production Scale lab_synthesis Benchtop Synthesis (grams) lab_analysis Characterization (e.g., NMR, IR) lab_synthesis->lab_analysis pilot_design Process Design & Equipment Selection lab_analysis->pilot_design pilot_run Pilot Production Runs (kilograms) pilot_design->pilot_run pat_implementation PAT Implementation (e.g., pH, Temp probes) pilot_run->pat_implementation pilot_optimization Process Optimization pat_implementation->pilot_optimization full_scale_design Full-Scale Plant Design pilot_optimization->full_scale_design construction Construction & Commissioning full_scale_design->construction full_production Full-Scale Production (tonnes) construction->full_production

Caption: Scale-up workflow from lab to industrial production.

Detailed Experimental Protocol: Industrial Batch Production (1000 kg Scale)

This protocol outlines a typical batch process for the production of approximately 1000 kg of this compound.

Equipment
  • Reactor: 5000 L glass-lined or stainless steel reactor with heating/cooling jacket, agitator, and ports for raw material addition and instrumentation.

  • Filtration System: Nutsche filter dryer or centrifuge.

  • Drying System: Vacuum tray dryer or rotary vacuum dryer.

  • Milling Equipment: Pin mill or jet mill (if fine particle size is required).

Protocol Steps
  • Reactor Preparation: Ensure the 5000 L reactor is clean and dry. Purge the reactor with nitrogen to create an inert atmosphere.

  • Solvent Charging: Charge 2500 L of deionized water into the reactor.

  • Lithium Hydroxide Addition: With agitation, slowly add 447 kg of lithium hydroxide monohydrate to the reactor. The dissolution is exothermic; control the temperature to below 40°C using the reactor jacket.

  • Azelaic Acid Addition: Once the lithium hydroxide is fully dissolved, slowly add 941 kg of azelaic acid to the reactor. The neutralization reaction is exothermic. Maintain the temperature between 60-70°C.

  • Reaction: Hold the reaction mixture at 60-70°C with continuous agitation for 2-4 hours to ensure complete reaction. Monitor the pH of the reaction mixture; a stable pH between 8.5 and 9.5 indicates the completion of the reaction.

  • Crystallization: Cool the reactor contents to 15-20°C over 3-4 hours to induce crystallization of the this compound.

  • Filtration: Transfer the resulting slurry to the filtration system. Wash the filter cake with 500 L of cold deionized water to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the product in a vacuum dryer at 80-90°C until the moisture content is below 0.5%.

  • Milling and Packaging: If required, mill the dried product to the desired particle size specification. Package the final product in sealed, moisture-proof containers.

Process Parameters and In-Process Controls
StepParameterTarget RangeIn-Process Control
Reaction Temperature60 - 70 °CTemperature probe
pH8.5 - 9.5In-line pH probe
Agitation Speed50 - 100 RPMAgitator speed control
Crystallization Cooling Rate10 - 15 °C/hourProgrammable temperature control
Final Temperature15 - 20 °CTemperature probe
Drying Temperature80 - 90 °CTemperature probe
Vacuum< 100 mbarVacuum gauge
Moisture Content≤ 0.5%Loss on Drying (LOD)

Process Analytical Technology (PAT) for Enhanced Control

Implementing Process Analytical Technology (PAT) can significantly improve process understanding, efficiency, and product quality.[10][11]

PAT Tools and Applications
PAT ToolApplicationBenefit
In-line pH Probe Real-time monitoring of reaction completion.Optimizes reaction time and prevents over- or under-reaction.
In-line Temperature Probe Continuous monitoring of reaction and crystallization temperatures.Ensures reaction proceeds at the optimal rate and controls crystal size.
Fourier-Transform Infrared (FTIR) Spectroscopy In-situ monitoring of reactant consumption and product formation.Provides real-time kinetic data for process optimization.
Particle Size Analyzer On-line monitoring of crystal size distribution during crystallization.Ensures consistent particle size, which is critical for filtration and product performance.

PAT Workflow Diagram

G cluster_0 Process cluster_1 PAT Tools cluster_2 Control System Reactor Reactor Crystallizer Crystallizer Reactor->Crystallizer Dryer Dryer Crystallizer->Dryer pH_Probe In-line pH Probe pH_Probe->Reactor DCS Distributed Control System (DCS) pH_Probe->DCS Temp_Probe In-line Temp Probe Temp_Probe->Reactor Temp_Probe->Crystallizer Temp_Probe->Dryer Temp_Probe->DCS FTIR In-situ FTIR FTIR->Reactor FTIR->DCS PSA On-line Particle Size Analyzer PSA->Crystallizer PSA->DCS

Caption: Integration of PAT tools in the production process.

Quality Control and Specifications

The final product should be tested against a set of specifications to ensure its quality and consistency.

ParameterSpecificationTest Method
Appearance White to off-white powderVisual Inspection
Assay (by titration) 98.0% - 102.0%Acid-base titration
Lithium Content 6.8% - 7.2%Atomic Absorption Spectroscopy
Moisture Content ≤ 0.5%Karl Fischer Titration
pH (1% solution) 8.0 - 10.0pH meter
Particle Size As per customer requirementLaser Diffraction

Safety Considerations

Handling large quantities of lithium hydroxide and the resulting this compound requires strict adherence to safety protocols.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and protective clothing. In case of dust formation, use a respirator.[1]

  • Material Handling: Lithium hydroxide is corrosive and can cause severe burns. Handle in a well-ventilated area. Avoid creating dust.

  • Spill and Emergency Procedures: In case of a spill, contain the material and clean it up using appropriate methods. Have safety showers and eyewash stations readily available.

  • Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations. Waste streams may include filter cake washings and cleaning solutions.

Waste Management

Industrial production of this compound generates waste streams that must be managed responsibly.

  • Aqueous Waste: The primary waste stream is the aqueous filtrate from the crystallization and washing steps. This will contain low concentrations of lithium salts and organic materials. Treatment may involve pH neutralization followed by biological treatment or disposal at a certified wastewater treatment facility.

  • Solid Waste: This includes off-spec product and residual material from equipment cleaning. This should be disposed of in accordance with regulations for chemical waste.

  • Process Optimization for Waste Reduction: Implementing PAT and process optimization can help minimize the generation of off-spec material, thereby reducing solid waste. Recycling of mother liquor can be explored to improve overall yield and reduce aqueous waste, though this requires careful evaluation to prevent impurity buildup.[12]

Conclusion

The successful industrial scale-up of this compound production hinges on a systematic approach that includes pilot plant studies, process optimization, implementation of modern process control strategies like PAT, and a strong emphasis on safety and waste management. The protocols and considerations outlined in this document provide a robust framework for establishing a reliable and efficient manufacturing process for high-quality this compound.

References

Application Notes and Protocols for the Quantification of Dilithium Azelate in a Mixture

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of Dilithium Azelate in a mixture. As this compound is a salt, its quantification is achieved by analyzing its constituent ions: the Azelate anion (typically as Azelaic Acid after acidification) and the Lithium cation. This document is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a salt of Azelaic Acid, a dicarboxylic acid with various dermatological applications.[1] Accurate quantification of this compound in pharmaceutical formulations and other mixtures is crucial for quality control, stability studies, and formulation development. This document outlines two primary analytical approaches:

  • Quantification of the Azelate Moiety using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

  • Quantification of the Lithium Cation using Ion Chromatography (IC) with conductivity detection.

The combination of these methods allows for a comprehensive analysis of this compound content and stoichiometry in a given sample.

Method 1: Quantification of Azelate Moiety by RP-HPLC

This method is designed for the quantitative determination of the azelate portion of this compound, which is analyzed as Azelaic Acid. A simple, rapid, and robust stability-indicating RP-HPLC method is presented.[1][2][3]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.[1]

  • Column: A C18 reversed-phase column (e.g., Kromasil 100-5C18, 250 x 4.6 mm, 5 µm particle size) is recommended.[1][3]

  • Mobile Phase: A mixture of sodium dihydrogen orthophosphate buffer (50 mM, pH 3.5) and acetonitrile (B52724) in a 75:25 (v/v) ratio.[1][3]

  • Flow Rate: 1.2 mL/min.[1][3]

  • Detection Wavelength: 206 nm.[1][3]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.[2]

2. Reagent and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Azelaic Acid reference standard in the mobile phase.[3]

  • Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 5-400 µg/mL.[1][3]

  • Sample Preparation:

    • Accurately weigh a portion of the sample mixture expected to contain this compound.

    • Dissolve the sample in a suitable solvent. For cream-based formulations, acetonitrile can be used for extraction.[1][3]

    • Acidify the sample solution with a small amount of acid (e.g., phosphoric acid) to ensure that all the azelate is in the form of azelaic acid.

    • Vortex and centrifuge the sample to remove any undissolved excipients.[1][3]

    • Dilute the supernatant with the mobile phase to a concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of Azelaic Acid against the corresponding concentration of the standard solutions.

  • Determine the concentration of Azelaic Acid in the sample from the calibration curve.

  • Calculate the amount of this compound in the original sample based on the molecular weights of Azelaic Acid (188.22 g/mol ) and this compound (200.09 g/mol ).[4]

Quantitative Data Summary
ParameterValueReference
Linearity Range5-400 µg/mL[1][3]
Correlation Coefficient (r²)0.998[1][3]
Limit of Detection (LOD)1.08 µg/mL[1]
Limit of Quantification (LOQ)3.28 µg/mL[1]
Accuracy (% Recovery)>96%[1][3]
Precision (%RSD)≤2%[1][3]

Method 2: Quantification of Lithium Cation by Ion Chromatography

This method provides a means to quantify the lithium cation from this compound using ion chromatography with suppressed conductivity detection. This is an alternative to older, more cumbersome methods like flame photometry.[5]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • IC System: An ion chromatograph with a suppressed conductivity detector. A Reagent-Free™ Ion Chromatography (RFIC™) system simplifies the method and enhances reproducibility.[5][6]

  • Column: A cation-exchange column suitable for the analysis of alkali metals (e.g., Dionex IonPac™ CS12A-5µm).[5]

  • Eluent: Electrolytically generated methanesulfonic acid (MSA). A gradient elution can be used for separating multiple cations.[5][6]

  • Flow Rate: 1.0 mL/min.

  • Suppressor: A suitable cation suppressor.

  • Injection Volume: 25 µL.

2. Reagent and Sample Preparation:

  • Standard Stock Solution (e.g., 1000 mg/L Lithium): Prepare a stock solution from a certified lithium standard (e.g., Lithium Chloride).

  • Calibration Standards: Prepare a series of working standards by diluting the stock solution with deionized water to cover the expected concentration range of lithium in the samples.

  • Sample Preparation:

    • Accurately weigh a portion of the sample mixture.

    • Dissolve the sample in deionized water. Sonication may be used to aid dissolution.[7]

    • Dilute the sample solution with deionized water to a concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the lithium ion against the concentration of the standard solutions.

  • Determine the concentration of lithium in the prepared sample from the calibration curve.

  • Calculate the amount of this compound in the original sample based on the atomic weight of Lithium (6.94 g/mol ) and the molecular weight of this compound (200.09 g/mol ), considering there are two lithium ions per molecule of this compound.[4]

Quantitative Data Summary
ParameterValueReference
Linearity Range0.1 - 15 mg/L[6]
Correlation Coefficient (r²)0.9999[6]
Limit of Detection (LOD)1.2 µg/L[6]
Limit of Quantification (LOQ)4 µg/L[6]

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolution & Acidification (for HPLC) Weighing->Dissolution Extraction Extraction (if needed) Dissolution->Extraction Dilution Dilution Extraction->Dilution Filtration Filtration Dilution->Filtration HPLC RP-HPLC Analysis (Azelate) Filtration->HPLC IC Ion Chromatography (Lithium) Filtration->IC Calibration Calibration Curve Generation HPLC->Calibration IC->Calibration Quantification Quantification of Analytes Calibration->Quantification Calculation Calculation of this compound Content Quantification->Calculation

Caption: General experimental workflow for the quantification of this compound.

LogicalRelationship DilithiumAzelate This compound (in Mixture) Dissociation Dissociation in Solution DilithiumAzelate->Dissociation AzelateAnion Azelate Anion (C₉H₁₄O₄²⁻) Dissociation->AzelateAnion LithiumCation Lithium Cation (2Li⁺) Dissociation->LithiumCation Acidification Acidification AzelateAnion->Acidification IC_Quantification Quantified by IC LithiumCation->IC_Quantification AzelaicAcid Azelaic Acid (C₉H₁₆O₄) Quantified by HPLC Acidification->AzelaicAcid

Caption: Logical relationship for the analysis of this compound.

References

Troubleshooting & Optimization

How to prevent oil bleed in greases thickened with Dilithium azelate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with greases thickened with dilithium (B8592608) azelate. The focus is on preventing and controlling oil bleed, a common phenomenon in grease formulations.

Troubleshooting Guide: Oil Bleed in Dilithium Azelate Greases

Oil bleed, the separation of the base oil from the thickener matrix, is a critical parameter to control during grease formulation and use.[1][2] Excessive oil bleed can compromise the lubricating properties of the grease, leading to component wear and failure. This guide provides a systematic approach to troubleshooting and preventing oil bleed in your experiments.

Logical Flow for Troubleshooting Oil Bleed

The following diagram illustrates a logical workflow for identifying and addressing the root causes of oil bleed in your this compound grease formulation.

G cluster_0 start High Oil Bleed Observed formulation_review Review Formulation Components start->formulation_review base_oil_check Is Base Oil Viscosity Too Low? formulation_review->base_oil_check thickener_check Is Thickener Concentration Optimal? base_oil_check->thickener_check No increase_viscosity Increase Base Oil Viscosity base_oil_check->increase_viscosity Yes additive_check Are Anti-Bleed Additives Used? thickener_check->additive_check Yes optimize_thickener Optimize Thickener Concentration thickener_check->optimize_thickener No add_polymer Incorporate Polymer Additives additive_check->add_polymer No end Oil Bleed Controlled additive_check->end Yes increase_viscosity->end optimize_thickener->end add_polymer->end

Caption: Troubleshooting workflow for excessive oil bleed.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in a lithium complex grease?

This compound is typically used as a complexing agent in lithium complex greases.[3][4] While the primary thickening is often provided by a lithium soap of a long-chain fatty acid, such as lithium 12-hydroxystearate, the this compound forms a co-crystallized structure with the primary thickener.[3] This complex thickener system results in a grease with a significantly higher dropping point and improved high-temperature performance compared to a simple lithium grease.[3][5] It is important to note that this compound itself does not contribute significantly to the thickening of the grease.[3]

Q2: How does the base oil selection influence oil bleed in our this compound grease formulation?

The choice of base oil is a critical factor in controlling oil bleed. Both the viscosity and the type of base oil play significant roles.

  • Base Oil Viscosity: Lower viscosity base oils have a greater tendency to separate from the thickener matrix.[2][6] Increasing the viscosity of the base oil will generally reduce oil bleed.

  • Base Oil Type (Mineral vs. Synthetic):

    • Mineral Oils: Group I and II mineral oils are commonly used. Naphthenic base oils, due to their higher solvency, can sometimes require less thickener to achieve a desired grease consistency, which can influence oil bleed characteristics.[7]

    • Synthetic Oils (e.g., PAO, Esters): Polyalphaolefin (PAO) base oils can exhibit higher oil bleed compared to mineral oils of the same viscosity.[6] However, synthetic oils offer superior performance at extreme temperatures.[8] The interaction between the synthetic base oil and the thickener system is crucial and may require adjustments to the formulation to control oil bleed.

The following table provides an illustrative summary of the effect of base oil properties on oil bleed:

Base Oil ParameterConditionExpected Impact on Oil BleedRationale
Viscosity LowHighLower resistance to flow out of the thickener matrix.[2]
HighLowHigher resistance to flow, better retention within the thickener.[9]
Type Mineral (Naphthenic)VariableHigher solvency may alter thickener efficiency and oil retention.[7]
Mineral (Paraffinic)ModerateStandard performance, often used as a benchmark.
Synthetic (PAO)Potentially HighLower solvency and different interaction with the polar thickener.[6]
Synthetic (Ester)Potentially LowHigher polarity can improve interaction with the soap-based thickener.
Q3: What types of additives can we incorporate to specifically reduce oil bleed?

Several types of polymer additives are highly effective in reducing oil bleed by enhancing the structural integrity of the grease.[10]

  • Polyisobutylene (PIB): PIB is a widely used polymer that increases the tackiness and cohesion of the grease.[1][7] This helps to better retain the oil within the thickener network.

  • Styrene-Isoprene Copolymers (SIP): These polymers are also very effective at reducing oil separation and improving the water resistance of the grease.[6][11]

  • Olefin Copolymers (OCP): OCPs can improve the mechanical stability and reduce oil bleed in lithium complex greases.[12]

The selection of the polymer and its concentration should be carefully optimized, as excessive amounts can negatively impact other grease properties, such as pumpability.

The table below shows an example of how different additives might affect oil bleed in a hypothetical this compound grease formulation.

FormulationAdditive (Type and Concentration)Oil Bleed (%) (ASTM D6184)Observations
Control None8.5Significant oil separation.
A 1% Polyisobutylene (PIB)4.2Noticeable reduction in oil bleed, increased tackiness.
B 1% Styrene-Isoprene Copolymer (SIP)3.8Significant reduction in oil bleed, improved water resistance.[11]
C 2% Olefin Copolymer (OCP)5.1Moderate reduction in oil bleed.

Note: The data in this table is illustrative and the actual performance will depend on the specific base oil, thickener concentration, and additive grades used.

Q4: Can corrosion inhibitors affect the oil bleed characteristics of our grease?

Yes, the addition of corrosion inhibitors can potentially influence the stability of the grease and its oil bleed tendencies.[13] Corrosion inhibitors are surface-active molecules that compete for interaction with the metal surfaces to be protected.[14] This interaction can sometimes interfere with the thickener-base oil matrix, potentially altering the oil retention properties.[13] It is crucial to select corrosion inhibitors that are compatible with the lithium complex thickener system and to evaluate their impact on oil bleed through standardized testing.[13]

Experimental Protocols

Accurate and repeatable measurement of oil bleed is essential for formulation development and quality control. The following are detailed protocols for two standard industry methods.

ASTM D6184: Standard Test Method for Oil Separation from Lubricating Grease (Conical Sieve Method)

This method determines the tendency of a lubricating grease to separate oil at an elevated temperature under static conditions.

Workflow for ASTM D6184

G cluster_1 start_astm Start weigh_beaker Weigh clean beaker (W1) start_astm->weigh_beaker fill_sieve Fill conical sieve with ~10g of grease weigh_beaker->fill_sieve weigh_sieve Weigh filled sieve (W2) fill_sieve->weigh_sieve assemble Assemble apparatus (sieve in beaker) weigh_sieve->assemble heat Place in oven at 100°C for 30 hours assemble->heat cool Cool to room temperature heat->cool weigh_beaker_oil Weigh beaker with separated oil (W3) cool->weigh_beaker_oil calculate Calculate % Oil Bleed = [(W3-W1) / (W2 - initial sieve weight)] * 100 weigh_beaker_oil->calculate end_astm End calculate->end_astm

Caption: Experimental workflow for ASTM D6184.

Methodology:

  • Apparatus: The apparatus consists of a 60-mesh corrosion-resistant wire cloth cone, a 200 mL beaker, and a beaker cover.

  • Procedure: a. Weigh the clean, empty beaker to the nearest 0.01 g. b. Fill the conical sieve with approximately 10 g of the grease sample, avoiding the entrapment of air. c. Place the filled sieve in the beaker and cover it. d. Place the assembled apparatus in an oven maintained at 100 ± 1°C for 30 hours. e. After the heating period, remove the apparatus from the oven and allow it to cool to room temperature. f. Weigh the beaker containing the separated oil to the nearest 0.01 g.

  • Calculation:

    • Oil Bleed, % = (mass of separated oil / initial mass of grease sample) x 100

DIN 51817: Determination of Oil Separation from Lubricating Grease under Static Conditions

This method also measures oil separation under static conditions but includes the application of a weight to the grease sample.

Methodology:

  • Apparatus: The apparatus includes a test cup with a wire mesh sieve at the bottom, an oil collecting beaker, and a 100 g weight.

  • Procedure: a. Weigh the empty test cup and the oil collecting beaker separately to the nearest 0.001 g. b. Fill the test cup with the grease sample and level the surface. c. Place the filled test cup on the oil collecting beaker. d. Position the 100 g weight centrally on the surface of the grease. e. Place the entire assembly in an oven at a specified temperature (e.g., 40°C) for a specified duration (e.g., 18 hours for the accelerated test or 168 hours for the standard test). f. After the test period, remove the apparatus from the oven and allow it to cool. g. Weigh the oil collecting beaker with the separated oil.

  • Calculation:

    • Oil Separation, % by mass = (mass of separated oil / initial mass of grease sample) x 100

References

Optimizing Dilithium Azelate in Grease Formulations: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of dilithium (B8592608) azelate in grease formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of dilithium azelate in a lithium complex grease formulation?

A1: this compound primarily functions as a complexing agent. When co-crystallized with a primary thickener like lithium 12-hydroxystearate, it significantly increases the dropping point of the grease, enhancing its high-temperature performance.[1][2] While it is crucial for thermal stability, it contributes less to the overall thickening of the grease compared to the primary soap.[1]

Q2: How does the ratio of 12-hydroxystearic acid to azelaic acid impact the final grease properties?

A2: The weight-to-weight ratio of 12-hydroxystearic acid to azelaic acid is a critical formulation parameter.[1] Increasing this ratio leads to a higher proportion of lithium 12-hydroxystearate, which is the main thickening agent.[1] This can reduce the total amount of lithium required, lowering costs.[1] However, a lower proportion of this compound can adversely affect the dropping point.[1] Optimizing this ratio is key to balancing thickening efficiency, cost, and high-temperature performance. The molar ratio of hydroxy fatty acid to dicarboxylic acid can range from 3:1 to 0.5:1.[3]

Q3: Are there alternatives to using azelaic acid as the complexing agent?

A3: Yes, other dicarboxylic acids can be used as complexing agents, typically those with 4 to 12 carbon atoms, such as sebacic acid, adipic acid, and glutaric acid.[2][3][4] The dimethyl esters of these acids, like dimethyl azelate, can also be incorporated into the formulation.[4][5] Borated esters are another alternative that can reduce the required amount of lithium and simplify the manufacturing process.[6]

Q4: What are the common causes of premature grease failure in high-temperature applications?

A4: Premature failure at high temperatures can be attributed to several factors, including an insufficient dropping point, poor oxidative stability, or mechanical instability under shear.[7][8] If the this compound concentration is too low, the dropping point may be inadequate for the operating temperature.[1] The base oil's quality and the presence of appropriate antioxidants are also crucial for preventing thermal and oxidative degradation.[8][9]

Q5: Can processing conditions affect the performance of a this compound grease?

A5: Absolutely. Heating and cooling rates during the manufacturing process are known to significantly influence the thickener's fiber structure.[1] This, in turn, affects the grease's final properties, including dropping point and shear stability.[1] A well-controlled, one-step heating process can lead to improved performance and manufacturing efficiency.[1][3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and testing of greases containing this compound.

Problem Potential Cause Recommended Action
Low Dropping Point Insufficient concentration of the complexing agent (this compound).Increase the proportion of azelaic acid relative to 12-hydroxystearic acid. A common molar ratio range of hydroxy fatty acid to dicarboxylic acid is between 2:1 and 0.5:1.[3]
Inefficient co-crystallization of the simple soap and the complexing agent.Incorporate an additive like overbased magnesium sulfonate at the beginning of the reaction to facilitate more intimate co-crystallization.[1]
Improper heating and cooling cycle during manufacturing.Review and optimize the temperature profile of the grease manufacturing process to ensure proper thickener formation.[1]
Poor Thickening Efficiency (Low NLGI Grade for a given thickener concentration) The ratio of azelaic acid to 12-hydroxystearic acid is too high.This compound is not a primary thickener.[1] Increase the relative amount of 12-hydroxystearic acid to build consistency.
Incomplete saponification reaction.Ensure a slight excess of lithium hydroxide (B78521) monohydrate is used and that reaction temperatures (e.g., 82-88°C) are maintained for a sufficient duration.[1]
Oil Bleeding During Storage or Service Unstable thickener matrix.Switch to a more stable thickener system or improve the existing one. Upgrading from a simple lithium grease to a well-formulated lithium complex grease generally improves mechanical stability and reduces bleeding.[7]
Incompatibility of base oil and thickener.Ensure the polarity and viscosity of the base oil are compatible with the lithium complex thickener system.
Grease Hardening or Caking in Service Excessive oil separation due to thermal stress or evaporation.Consider using a synthetic base oil with better thermal stability and lower volatility.[7] Re-evaluate the thickener concentration and the ratio of the complexing agent.
Incompatibility with other greases.If different greases are mixed, they can harden.[10] Ensure components are clean before applying the new grease. Use a grease compatibility chart as a preliminary guide, but conduct performance testing for confirmation.[10]
Inconsistent Batch-to-Batch Performance Variation in raw material quality.Implement stringent quality control checks on incoming 12-hydroxystearic acid, azelaic acid, and lithium hydroxide.
Poor control over the manufacturing process.Tightly control process variables such as heating/cooling rates, mixing speeds, and the timing of raw material additions.[1][11]

Experimental Protocols & Data

Protocol 1: Formulation of a Lithium Complex Grease

This protocol describes a laboratory-scale open kettle procedure for preparing a lithium complex grease.

Materials:

  • Base Oil (e.g., ISO VG 220 mineral oil)

  • 12-Hydroxystearic Acid (12-HSA)

  • Azelaic Acid (AZA)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • Deionized Water

Procedure:

  • Charge approximately 60% of the total base oil into a laboratory grease kettle.

  • With gentle agitation, add the 12-hydroxystearic acid and azelaic acid to the base oil.

  • Heat the mixture to 85-90°C to completely dissolve the acids.

  • In a separate container, dissolve the lithium hydroxide monohydrate in water to create an aqueous solution.

  • Slowly add the lithium hydroxide solution to the oil-acid mixture while maintaining the temperature and increasing agitation.

  • The saponification reaction will commence, evidenced by the thickening of the mixture.

  • Once the alkali solution is fully added, begin heating the mixture to approximately 200-220°C to dehydrate the grease and promote the co-crystallization of the lithium 12-hydroxystearate and this compound.

  • Hold at the top temperature until the mixture is clear and free of water.

  • Begin a controlled cooling phase. During this phase, add the remaining base oil in increments to control the cooling rate and achieve the desired final consistency.

  • Once the grease has cooled to below 90°C, performance additives (e.g., antioxidants, corrosion inhibitors) can be incorporated.

  • Mill the finished grease using a colloid mill or similar homogenizer to ensure a smooth, uniform texture.

Protocol 2: Characterization of Grease Properties

The following standard tests are recommended for evaluating the performance of the formulated grease.

Property ASTM Method Description
Dropping Point ASTM D2265Measures the temperature at which the grease passes from a semi-solid to a liquid state, indicating its thermal stability.
Cone Penetration ASTM D217Determines the consistency and NLGI grade of the grease by measuring the depth a standard cone penetrates the sample under a specific load.
Oil Separation ASTM D1742Evaluates the tendency of the liquid lubricant to separate from the grease during storage.
Mechanical Stability ASTM D217 (100,000 strokes)Assesses the change in grease consistency after prolonged mechanical working (shearing).
Oxidation Stability ASTM D942Measures the decrease in pressure in a sealed bomb filled with oxygen and the grease sample, indicating resistance to oxidation.
Sample Data: Effect of 12-HSA to AZA Ratio on Grease Properties

The following table presents illustrative data on how varying the ratio of 12-hydroxystearic acid (12-HSA) to azelaic acid (AZA) can affect key grease performance metrics.

Formulation ID 12-HSA:AZA Weight Ratio Thickener Content (%) Worked Penetration (ASTM D217) NLGI Grade Dropping Point (°C) (ASTM D2265)
LC-A4:1102802>260
LC-B6:1102752250
LC-C8:1102702235
LC-D10:1102652220

Note: This data is for illustrative purposes only and actual results will vary based on base oil, specific raw materials, and processing conditions.

Visualizations

Experimental Workflow for Grease Formulation and Testing

G cluster_formulation Formulation Stage cluster_testing Characterization Stage cluster_analysis Analysis a 1. Charge Base Oil & Acids c 3. Saponification Reaction a->c b 2. Prepare LiOH Solution b->c d 4. Dehydration & Cooling c->d e 5. Additive Incorporation d->e f 6. Homogenization e->f g Dropping Point (D2265) f->g h Penetration (D217) f->h i Oil Separation (D1742) f->i j Mechanical Stability (D217) f->j k Performance Evaluation g->k h->k i->k j->k

Caption: Workflow for lithium complex grease formulation and subsequent performance testing.

Troubleshooting Logic for Low Dropping Point

G start Problem: Low Dropping Point q1 Is AZA concentration sufficient? (e.g., HSA:AZA ratio < 8:1) start->q1 sol1 Action: Increase Azelaic Acid (AZA) concentration. q1->sol1 No q2 Was the top manufacturing temperature adequate? (e.g., >200°C) q1->q2 Yes a1_yes Yes a1_no No end_node Re-test Dropping Point sol1->end_node sol2 Action: Increase top temperature to ensure full reaction and co-crystallization. q2->sol2 No q3 Consider advanced formulation: Incorporate co-crystallization agent (e.g., Mg Sulfonate). q2->q3 Yes a2_yes Yes a2_no No sol2->end_node q3->end_node

Caption: A decision tree for troubleshooting a low dropping point in grease formulations.

References

Troubleshooting incomplete saponification in Dilithium azelate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of dilithium (B8592608) azelate, with a particular focus on incomplete saponification.

Troubleshooting Guide: Incomplete Saponification

Incomplete saponification is a common issue in the synthesis of dilithium azelate, leading to low yields and product contamination with unreacted azelaic acid or the mono-lithium salt. This guide addresses the most frequent causes and provides systematic solutions.

Question 1: My this compound synthesis reaction appears to be incomplete, with a low yield of the desired product. What are the likely causes?

Several factors can contribute to an incomplete reaction. The most common culprits are related to the poor solubility of azelaic acid and its intermediate mono-lithium salt in aqueous solutions. Key factors to investigate include:

  • Insufficient Solubility: Azelaic acid has low solubility in water (approximately 2.1 g/L at 20°C).[1][2][3] As the reaction proceeds, the mono-lithium salt formed may also have limited solubility, hindering the second deprotonation.

  • Incorrect Stoichiometry: An insufficient amount of lithium hydroxide (B78521) will result in an incomplete reaction, leaving unreacted azelaic acid or its mono-salt.

  • Inadequate Reaction Temperature: Saponification rates are temperature-dependent. A reaction temperature that is too low may lead to a very slow or stalled reaction.

  • Insufficient Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient duration to reach completion.

  • Poor Mixing: In a heterogeneous mixture, inefficient stirring can limit the interaction between the reactants.

Question 2: How can I improve the solubility of the reactants to drive the saponification to completion?

Improving the solubility of azelaic acid is often the most critical step to ensure a complete reaction. Consider the following strategies:

  • Utilize a Co-solvent: The use of a water-miscible organic solvent can significantly enhance the solubility of azelaic acid. Tetrahydrofuran (THF) is a commonly recommended co-solvent for saponification reactions involving hydrophobic esters and acids. A solvent system of THF/water (e.g., a 2:1 or 3:1 ratio) is a good starting point. Other potential co-solvents include glycols and glycerol.[4]

  • Elevated Temperature: Increasing the reaction temperature will not only increase the reaction rate but also improve the solubility of azelaic acid and its salts.[3]

  • In Situ Salt Formation: The alkali salts of azelaic acid are more soluble in water than the free acid.[3][4] Ensuring a basic environment from the start by adding the full stoichiometric amount of lithium hydroxide can help.

Question 3: What is the correct stoichiometry of lithium hydroxide to azelaic acid, and can an excess be detrimental?

For the synthesis of this compound, a stoichiometric ratio of two moles of lithium hydroxide (LiOH) to one mole of azelaic acid is required.

  • Stoichiometric Ratio: Azelaic acid (a dicarboxylic acid) has two acidic protons that need to be neutralized by the base. Therefore, a 1:2 molar ratio of azelaic acid to lithium hydroxide is theoretically required.

  • Using a Slight Excess of LiOH: It is often beneficial to use a slight excess of lithium hydroxide (e.g., 2.1 to 2.2 equivalents) to ensure the reaction goes to completion and to account for any potential impurities or hydration of the lithium hydroxide.

  • Detrimental Effects of Large Excess: A large excess of lithium hydroxide is generally not recommended as it can make the purification of the final product more challenging, requiring additional steps to remove the unreacted base.

Question 4: How can I monitor the progress of the reaction to determine if it is complete?

Monitoring the reaction is crucial to avoid premature work-up. Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid method to monitor the disappearance of the starting material (azelaic acid). A suitable solvent system (e.g., a mixture of a polar and a non-polar solvent) should be developed to achieve good separation between azelaic acid and its salts. The reaction is considered complete when the spot corresponding to azelaic acid is no longer visible.

  • pH Measurement: As the reaction consumes the acidic protons of azelaic acid, the pH of the reaction mixture will increase. The reaction can be considered complete when the pH stabilizes at a high value (typically above 12).

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to monitor the disappearance of the azelaic acid peak and the appearance of the this compound peak. A validated HPLC method for azelaic acid analysis can be adapted for this purpose.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, often after a derivatization step to make the non-volatile salts amenable to analysis.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of pure this compound?

This compound is expected to be a white to off-white solid or crystalline powder.

Q2: What are the best practices for isolating and purifying this compound after the reaction?

Once the reaction is complete, the product needs to be isolated and purified. A common procedure involves:

  • Removal of Organic Solvent: If a co-solvent like THF was used, it should be removed under reduced pressure.

  • Precipitation/Crystallization: The product can be precipitated by adding a solvent in which it is insoluble, such as a cold alcohol or acetone.

  • Filtration and Washing: The precipitated solid is then collected by filtration and washed with a suitable solvent to remove any unreacted starting materials or excess base.

  • Drying: The final product should be dried under vacuum to remove any residual solvent.

Q3: Can I use other lithium bases, such as lithium carbonate, for this synthesis?

While lithium hydroxide is the most common base used for saponification, other lithium bases like lithium carbonate can also be used. However, the reaction with lithium carbonate may be slower and might require more forcing conditions (e.g., higher temperatures) due to its lower basicity and solubility.

Q4: My final product is a mixture of the mono-lithium and di-lithium salt. How can I push the reaction to completion?

The presence of the mono-lithium salt is a clear indication of incomplete saponification. To drive the reaction to completion, you can try:

  • Adding an additional equivalent of lithium hydroxide.

  • Increasing the reaction temperature.

  • Prolonging the reaction time.

  • Adding a co-solvent to improve solubility.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that these values are illustrative and may need to be optimized for your specific experimental setup.

ParameterCondition 1: Aqueous SystemCondition 2: Aqueous-Organic System
Solvent WaterTHF/Water (2:1 v/v)
Azelaic Acid:LiOH Molar Ratio 1 : 2.11 : 2.1
Temperature 80 - 100 °C60 - 70 °C (reflux)
Reaction Time 4 - 8 hours2 - 4 hours
Typical Yield 70 - 85%> 95%
Purity (by HPLC) 90 - 95%> 98%

Experimental Protocol: Synthesis of this compound

This protocol describes a reliable method for the synthesis of this compound, incorporating best practices to ensure complete saponification.

Materials:

  • Azelaic acid (1.0 eq)

  • Lithium hydroxide monohydrate (2.1 eq)

  • Tetrahydrofuran (THF)

  • Deionized water

Procedure:

  • Dissolution of Azelaic Acid: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve azelaic acid in a mixture of THF and deionized water (e.g., 2:1 v/v).

  • Preparation of Lithium Hydroxide Solution: In a separate beaker, dissolve lithium hydroxide monohydrate in deionized water.

  • Reaction Setup: Slowly add the lithium hydroxide solution to the azelaic acid solution with vigorous stirring.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 60-70°C) and maintain for 2-4 hours.

  • Monitoring the Reaction: Monitor the reaction progress using TLC or by checking the pH of the solution. The reaction is complete when the starting material is no longer visible on the TLC plate and the pH is stable and highly basic.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • The aqueous solution can be used directly, or the this compound can be precipitated by adding a suitable anti-solvent (e.g., cold ethanol (B145695) or acetone).

  • Isolation and Drying:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with the anti-solvent to remove any impurities.

    • Dry the product in a vacuum oven to a constant weight.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete saponification in this compound synthesis.

Troubleshooting_Saponification start Incomplete Saponification Suspected check_solubility Assess Reactant Solubility start->check_solubility check_stoichiometry Verify Stoichiometry (1:2.1 Azelaic Acid:LiOH) check_solubility->check_stoichiometry Solubility Adequate add_cosolvent Action: Add Co-solvent (e.g., THF/Water) check_solubility->add_cosolvent Poor Solubility check_conditions Review Reaction Conditions (Temperature & Time) check_stoichiometry->check_conditions Stoichiometry Correct adjust_stoichiometry Action: Add More LiOH (to 2.1 eq) check_stoichiometry->adjust_stoichiometry Stoichiometry Incorrect increase_temp_time Action: Increase Temperature and/or Reaction Time check_conditions->increase_temp_time Conditions Sub-optimal monitor_reaction Monitor Reaction Progress (TLC, pH, HPLC) check_conditions->monitor_reaction Conditions Optimal add_cosolvent->monitor_reaction adjust_stoichiometry->monitor_reaction increase_temp_time->monitor_reaction monitor_reaction->check_solubility Reaction Stalled complete Reaction Complete monitor_reaction->complete Reaction Finished

Caption: Troubleshooting workflow for incomplete saponification.

References

Effect of residual water on the performance of Dilithium azelate grease.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the impact of residual water on the performance of Dilithium (B8592608) azelate grease.

Frequently Asked Questions (FAQs)

Q1: What is Dilithium azelate grease?

A1: this compound grease is a type of lithium complex grease. It is formulated using a thickener system derived from the reaction of lithium hydroxide (B78521) with two types of acids: a conventional fatty acid (commonly 12-hydroxystearic acid) and a dicarboxylic acid, azelaic acid.[1][2][3] This dual-acid thickener, or "complex," gives the grease a higher dropping point, excellent mechanical stability, and good water resistance compared to simple lithium soap greases.[1][4][5]

Q2: How is this compound grease synthesized?

A2: The synthesis typically involves dissolving 12-hydroxystearic acid and azelaic acid in a base oil at an elevated temperature.[2] An aqueous solution of lithium hydroxide monohydrate is then added to neutralize the acids in a process called saponification, forming the lithium complex soap thickener.[1][6][7] The mixture is heated further to drive off the water, followed by cooling and the addition of more base oil and performance-enhancing additives to achieve the final desired consistency.[1][2]

Q3: Why is residual water a concern in this compound grease?

A3: While water is used during the synthesis in the form of aqueous lithium hydroxide, its presence in the final product is detrimental.[8][9] Residual water, even at concentrations as low as 100 ppm, can significantly degrade the grease's performance by promoting oxidation, altering its consistency, causing hydrolysis of additives, and reducing its lubricating ability.[9][10][11]

Q4: How does water contamination affect the physical appearance of the grease?

A4: Water contamination can cause the grease to become cloudy or milky in appearance.[12][13] In some cases, high water content can lead to emulsification, changing the grease's texture from smooth and buttery to opaque and potentially lumpy.[8][13]

Troubleshooting Guide

Q5: My grease has a lower dropping point than expected. Could residual water be the cause?

A5: Yes, this is possible. While lithium complex greases are known for their high dropping points, excessive water content can interfere with the proper formation and structure of the soap thickener fibers during manufacturing.[1] This disruption can lead to a less stable grease structure with a reduced dropping point. The primary role of this compound is to increase the dropping point, and any interference in its formation can compromise this key property.[1]

Q6: I am observing premature aging and oxidation of my grease sample. What role does water play?

A6: Water is a catalyst for the oxidation of lubricating greases.[9][14] Its presence, especially in combination with heat and metal catalysts (like bearing surfaces), can significantly accelerate the oxidative degradation of the base oil and additives.[8][14] This leads to a faster depletion of antioxidant additives and the formation of sludge, varnish, and acids, which further degrade the lubricant.[14][15] Studies have shown that as water content increases, the resistance to oxidation decreases, evidenced by a higher oxygen pressure drop in standard tests.[8]

Q7: The consistency of my grease has changed. It appears harder/stiffer than specified. Why?

A7: Water can have a significant effect on the rheological properties of grease, and the outcome can depend on the specific formulation and the amount of water.[8][16] For some complex greases, the absorption of small amounts of water (e.g., 1-10%) can cause the grease to harden, increasing its NLGI consistency grade.[8] This hardening can restrict oil flow, leading to lubricant starvation in bearings.[8][9]

Q8: My experiment shows increased friction and wear. How does water impact lubricity?

A8: Water contamination negatively impacts the lubricating properties of grease in several ways:

  • Reduced Film Strength: Water can disrupt the lubricating film between moving surfaces, leading to increased metal-to-metal contact.[8][15]

  • Additive Hydrolysis: Critical anti-wear (AW) and extreme-pressure (EP) additives can be broken down by water through hydrolysis, rendering them ineffective.[9][14]

  • Corrosion: Free water promotes rust and corrosion on metal surfaces, introducing abrasive particles into the system and leading to accelerated wear.[9]

  • Hydrogen Embrittlement: Water can penetrate microcracks on bearing surfaces, leading to hydrogen embrittlement and a decreased fatigue life.[9]

Data Presentation: Impact of Water Contamination

The following table summarizes the typical effects of increasing water content on the performance of complex greases, based on data from industry studies.

Performance Metric0% Water (Control)1% Water5-10% Water20-50% WaterReference(s)
NLGI Consistency Grade NLGI 1No significant changeHardens to NLGI 2Hardens to NLGI 2/3[8]
Oxidation Stability High ResistanceSlight decrease in resistanceSignificant decrease in resistance3 to 4 times higher oxygen pressure drop[8]
Corrosion No corrosionPotential for minor corrosionIncreased risk of corrosionHigh risk of severe corrosion and rust[9]
Lubricity (Wear) Low wearSlight increase in wearModerate increase in wearSignificant increase in wear and friction[9][17]

Experimental Protocols

Protocol 1: Measurement of Residual Water Content via Karl Fischer Titration (ASTM D6304)

This method is the industry standard for accurately determining water content in lubricants.[12][18][19]

  • Apparatus: An automatic Karl Fischer coulometric titrator.

  • Sample Preparation:

    • Homogenize the grease sample thoroughly.

    • Accurately weigh a specific amount of the grease sample directly into the titration vessel or into a sample boat. Due to the high viscosity of grease, direct injection is often difficult. Using a homogenizer or a solvent/reagent mixture to dissolve the grease before injection may be necessary.

  • Titration:

    • The grease sample is heated, often in a separate oven attachment, to drive the water out.[12]

    • A stream of dry, inert gas (like nitrogen) carries the vaporized water into the titration cell containing the Karl Fischer reagent.[12]

    • The reagent reacts with the water. The instrument measures the amount of current required to generate the iodine for the reaction, which is directly proportional to the amount of water.

  • Calculation: The instrument's software automatically calculates the water content, typically expressed in parts per million (ppm) or weight percent.

Protocol 2: Evaluation of Water Washout Resistance (ASTM D1264)

This protocol evaluates the ability of a grease to resist being washed away by water in a bearing under specified conditions.

  • Apparatus: A water washout test rig, consisting of a motor-driven spindle, a housing for a standard ball bearing, and a means to spray a controlled jet of water.

  • Procedure:

    • Pack a clean, tared ball bearing with a specified amount (typically 4g) of the this compound grease sample and weigh it again.

    • Install the packed bearing into the test housing.

    • Operate the bearing at a specified speed (e.g., 600 RPM) and temperature (e.g., 79°C).

    • Impinge a jet of water at a controlled temperature and flow rate onto the bearing housing for a specified duration (e.g., 1 hour).

  • Analysis:

    • After the test, carefully remove the bearing, dry it, and weigh it.

    • The weight loss of the grease is calculated and reported as the percentage of water washout. A lower percentage indicates better resistance.[20]

Visualizations

Troubleshooting_Workflow Start Observed Performance Issue in this compound Grease Issue_Thermal Reduced Thermal Stability (Low Dropping Point) Start->Issue_Thermal Issue_Oxidation Increased Oxidation (Premature Aging, Odor) Start->Issue_Oxidation Issue_Consistency Change in Consistency (Hardening/Softening) Start->Issue_Consistency Issue_Lubricity Poor Lubricity (High Friction, Wear) Start->Issue_Lubricity Cause_Water Primary Suspect: Excess Residual Water Issue_Thermal->Cause_Water Cause_Other Other Potential Causes: - Incorrect soap ratio - Additive depletion - Contamination (other) Issue_Thermal->Cause_Other Issue_Oxidation->Cause_Water Issue_Oxidation->Cause_Other Issue_Consistency->Cause_Water Issue_Consistency->Cause_Other Issue_Lubricity->Cause_Water Issue_Lubricity->Cause_Other Action_Measure Recommended Action: Quantify Water Content Cause_Water->Action_Measure Verify Method_KF Method: Karl Fischer Titration (ASTM D6304) Action_Measure->Method_KF Result Compare result to product specification (<0.1%) Method_KF->Result

Caption: Troubleshooting workflow for performance issues in this compound grease.

Water_Degradation_Pathway Water Residual Water (H₂O) in Grease Matrix Mech_Oxidation Accelerated Oxidation of Base Oil & Additives Water->Mech_Oxidation Catalyzes Mech_Hydrolysis Hydrolysis of Performance Additives (AW/EP) Water->Mech_Hydrolysis Mech_Structure Disruption of Thickener Soap Fiber Structure Water->Mech_Structure Mech_Corrosion Promotion of Rust & Corrosion Water->Mech_Corrosion Result_Acids Formation of Acids, Sludge, Varnish Mech_Oxidation->Result_Acids Result_Additives Additive Depletion Mech_Hydrolysis->Result_Additives Result_Consistency Altered Rheology (Hardening/Softening) Mech_Structure->Result_Consistency Result_Wear Increased Wear & Surface Damage Mech_Corrosion->Result_Wear Result_Acids->Mech_Oxidation Further Accelerates Final_Outcome Reduced Grease Performance & Service Life Result_Acids->Final_Outcome Result_Additives->Final_Outcome Leads to Result_Consistency->Final_Outcome Leads to Result_Wear->Final_Outcome Leads to

Caption: Logical pathway of water-induced degradation in grease performance.

References

Side reactions to avoid during the synthesis of Dilithium azelate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dilithium (B8592608) azelate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of dilithium azelate?

The synthesis of this compound is typically achieved through an acid-base reaction between azelaic acid and a lithium-containing base.[1][2] The most common base used is lithium hydroxide (B78521). The reaction involves the deprotonation of the two carboxylic acid groups of azelaic acid by the lithium base to form the dilithium salt and water.[2]

Q2: What are the common solvents used for this synthesis?

The choice of solvent is crucial for the successful synthesis of this compound. Water is a common solvent for the reaction between azelaic acid and lithium hydroxide. In some applications, such as in the formation of grease thickeners, the reaction is carried out in a base oil at elevated temperatures.[3] The solubility of the reactants and the final product in the chosen solvent system is a key consideration.

Q3: How can I confirm the formation of this compound?

Confirmation of the product can be achieved through various analytical techniques. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy can be used to observe the disappearance of the broad carboxylic acid O-H stretch and the appearance of carboxylate salt peaks. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure of the final product. Additionally, elemental analysis can determine the lithium content of the product.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause(s) Troubleshooting Steps
Incomplete Reaction / Low Yield - Insufficient amount of lithium base. - Poor solubility of reactants. - Inadequate reaction time or temperature.- Ensure a stoichiometric amount or a slight excess of the lithium base is used.[3] - Choose a solvent system where both azelaic acid and the lithium base have adequate solubility. - Optimize reaction time and temperature. Heating can often drive the reaction to completion.[3]
Product Contamination with Starting Material - Incomplete reaction. - Inefficient purification.- See "Incomplete Reaction / Low Yield" troubleshooting steps. - Recrystallization from a suitable solvent can be an effective purification method. The choice of solvent will depend on the solubility differences between this compound and unreacted azelaic acid.
Formation of Monolithium Azelate - Insufficient amount of lithium base.- Use at least two equivalents of the lithium base for every one equivalent of azelaic acid to ensure the deprotonation of both carboxylic acid groups.
Side Reactions with Other Functional Groups (if present) - The carboxylic acid groups are generally the most reactive sites towards a base. However, if other sensitive functional groups are present in the starting material, they could potentially react under the reaction conditions.- Protect sensitive functional groups before carrying out the reaction with the lithium base. - Choose a milder lithium base or reaction conditions if possible.
Hydrolysis of the Product - this compound is a salt of a weak acid and a strong base. In the presence of water, it can be hydrolyzed back to azelaic acid and lithium hydroxide.- During workup and storage, minimize contact with acidic conditions. - Ensure the final product is thoroughly dried to remove any residual water.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound from azelaic acid and lithium hydroxide monohydrate.

Materials:

  • Azelaic acid (HOOC(CH₂)₇COOH)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Deionized water

Procedure:

  • Dissolve Azelaic Acid: In a reaction flask equipped with a magnetic stirrer, dissolve a known amount of azelaic acid in a suitable volume of deionized water. Gentle heating may be required to facilitate dissolution.

  • Prepare Lithium Hydroxide Solution: In a separate beaker, prepare a solution of lithium hydroxide monohydrate by dissolving a stoichiometric amount (2 equivalents) in deionized water.

  • Reaction: Slowly add the lithium hydroxide solution to the azelaic acid solution while stirring continuously. An exothermic reaction may be observed.

  • Heating and Stirring: Heat the reaction mixture to a temperature between 80-90°C and maintain stirring for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.[3]

  • Isolation of Product: The method of isolation will depend on the desired form of the product.

    • For a solid product: The water can be removed under reduced pressure using a rotary evaporator to yield the solid this compound.

    • For use in solution: The resulting aqueous solution of this compound can be used directly for the next step in a process.

  • Drying: If a solid product is isolated, it should be dried thoroughly in a vacuum oven to remove any residual water.

Visualizing Reaction Pathways

To better understand the synthesis and potential side reactions, the following diagrams illustrate the key chemical transformations.

Synthesis_Pathway cluster_main Main Reaction Pathway Azelaic_Acid Azelaic Acid HOOC(CH₂)₇COOH Dilithium_Azelate This compound Li⁺⁻OOC(CH₂)₇COO⁻Li⁺ Azelaic_Acid->Dilithium_Azelate + 2 LiOH Lithium_Hydroxide Lithium Hydroxide (2 eq.) Water Water (2 H₂O)

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions cluster_side Potential Side Reactions & Incomplete Reactions Azelaic_Acid Azelaic Acid Monolithium_Azelate Monolithium Azelate HOOC(CH₂)₇COO⁻Li⁺ Azelaic_Acid->Monolithium_Azelate + 1 LiOH Lithium_Hydroxide_1eq Lithium Hydroxide (1 eq.) Dilithium_Azelate This compound Dilithium_Azelate->Azelaic_Acid + 2 H⁺ Water Water Hydrolysis Hydrolysis (Acidic Workup)

Caption: Potential side reactions and incomplete reactions during synthesis.

References

Technical Support Center: Purification of Crude Dilithium Azelate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the effective purification of crude Dilithium azelate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound synthesized from azelaic acid and lithium hydroxide?

A1: Crude this compound may contain several types of impurities, including:

  • Unreacted Starting Materials: Residual azelaic acid and lithium hydroxide.

  • Monolithium Azelate: Formed from incomplete reaction.

  • Metal Contaminants: Traces of iron, copper, or nickel may be introduced from piping and equipment during the synthesis process.[1]

  • Solvent Residues: If the synthesis is performed in a solvent, residual amounts may remain in the crude product.

  • Degradation Products: Depending on the reaction conditions, minor degradation of azelaic acid could occur.

Q2: What are the recommended primary purification methods for crude this compound?

A2: The most common and effective methods for purifying crude this compound, as with many dicarboxylic acid salts, are recrystallization and chromatography. For colored impurities, treatment with activated carbon is often employed.

Q3: How can I remove colored impurities from my this compound product?

A3: Treatment with activated carbon is a standard method for removing colored impurities.[2] This involves dissolving the crude product in a suitable solvent, adding a small amount of activated carbon, heating and stirring the mixture, and then filtering the hot solution to remove the carbon before proceeding with crystallization.[2]

Troubleshooting Guides

Recrystallization Issues
Symptom Possible Cause Suggested Solution
Crude this compound does not dissolve in the hot solvent. The chosen solvent is unsuitable.- Increase the amount of solvent gradually.- Try a more polar solvent such as ethanol (B145695) or a mixture of ethanol and water.
The product precipitates as an oil instead of crystals. The solution is too supersaturated, or the cooling rate is too fast.- Reduce the cooling rate.- Add seed crystals to encourage proper crystallization.- Re-dissolve the oil in more solvent and cool slowly.
The purified crystals are still colored. Impurities have similar solubility and co-precipitate, or are adsorbed to the crystal surface.- Perform a second recrystallization.- Treat the solution with activated carbon before crystallization.
Low recovery of purified this compound. - Too much solvent was used.- The cooling temperature was not low enough.- The product is significantly soluble in the wash solvent.- Concentrate the mother liquor and cool to recover more product.- Ensure the solution is sufficiently cooled before filtration.- Use a minimal amount of a cold solvent for washing the crystals.

General Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Dissolution Dissolve in Suitable Solvent Crude_Product->Dissolution Activated_Carbon Activated Carbon Treatment (Optional) Dissolution->Activated_Carbon Hot_Filtration Hot Filtration Dissolution->Hot_Filtration If no color Activated_Carbon->Hot_Filtration Crystallization Cool to Crystallize Hot_Filtration->Crystallization Filtration Filter Crystals Crystallization->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Purified Product Washing->Drying Purity_Check Check Purity (e.g., HPLC, NMR) Drying->Purity_Check

Caption: A typical experimental workflow for the purification of crude this compound.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Begin by testing the solubility of small amounts of crude this compound in various polar solvents (e.g., water, ethanol, methanol, and mixtures thereof) to identify a suitable solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In a flask, add the chosen solvent to the crude this compound and heat the mixture with stirring until the solid completely dissolves. Add a minimal excess of hot solvent to ensure the solution is not supersaturated.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the solute) and stir the hot solution for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by filtration. Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Anion Exchange Chromatography

For impurities that are difficult to remove by recrystallization, anion exchange chromatography can be an effective alternative.

  • Resin Preparation: Select a suitable anion exchange resin and prepare it according to the manufacturer's instructions. This typically involves washing the resin with water and converting it to the appropriate counter-ion form.

  • Sample Loading: Dissolve the crude this compound in the mobile phase and load it onto the chromatography column.

  • Elution: Elute the column with an appropriate buffer or salt gradient. The this compound will bind to the resin and can be selectively eluted by increasing the salt concentration of the mobile phase.

  • Fraction Collection and Analysis: Collect fractions and analyze them (e.g., by TLC or HPLC) to identify those containing the purified product.

  • Product Recovery: Combine the pure fractions and recover the this compound by removing the solvent, typically through evaporation or precipitation followed by filtration.

Troubleshooting Logic for Purification Method Selection

TroubleshootingPurification Start Start with Crude This compound Recrystallization Attempt Recrystallization Start->Recrystallization Purity_Check1 Is Purity Sufficient? Recrystallization->Purity_Check1 Colored_Impurity Are there Colored Impurities? Purity_Check1->Colored_Impurity No End Pure this compound Purity_Check1->End Yes Activated_Carbon Recrystallize with Activated Carbon Colored_Impurity->Activated_Carbon Yes Chromatography Consider Anion Exchange Chromatography Colored_Impurity->Chromatography No Purity_Check2 Is Purity Sufficient? Activated_Carbon->Purity_Check2 Purity_Check2->Chromatography No End2 Pure this compound Purity_Check2->End2 Yes End3 Pure this compound Chromatography->End3

Caption: A decision-making diagram for selecting a purification method for crude this compound.

References

Technical Support Center: Overcoming Poor Mechanical Stability in Dilithium Azelate Greases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dilithium (B8592608) azelate greases. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to poor mechanical stability encountered during your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter with the mechanical stability of your dilithium azelate grease formulations.

Issue 1: Poor Shear Stability (Grease Softening or Hardening Under Stress)

Q1: My this compound grease is significantly softening (increase in penetration value) after being subjected to mechanical stress in a roll stability test (ASTM D1831). What are the potential causes and solutions?

A1: Significant softening of the grease under shear indicates a breakdown of the thickener network. Here are the likely causes and recommended troubleshooting steps:

  • Incorrect Thickener Ratio: The ratio of lithium 12-hydroxystearate to this compound is crucial. While this compound contributes to a high dropping point, lithium 12-hydroxystearate is the primary thickening agent.[1] An imbalance can lead to a weak thickener structure.

    • Solution: Systematically vary the weight-to-weight ratio of 12-hydroxystearic acid to azelaic acid in your formulation. Increasing the relative amount of 12-hydroxystearic acid can enhance the thickening and shear stability.[1]

  • Suboptimal Processing Conditions: The heating and cooling rates during grease manufacturing significantly influence the thickener fiber structure and, consequently, the mechanical stability.[1]

    • Solution: Experiment with different heating and cooling profiles. A slower cooling rate can sometimes allow for the formation of a more robust fiber network.[1]

  • Lack of Structure-Enhancing Additives: Certain additives can improve the co-crystallization of the thickener components, leading to a more stable grease.

    • Solution: Consider incorporating an overbased magnesium sulfonate at the beginning of the reaction. This has been shown to facilitate a more intimate co-crystallization of lithium hydroxystearate and this compound, thereby improving shear stability and the dropping point.[1]

  • Polymer Additive Incompatibility or Degradation: While some polymers can improve mechanical stability, others may have a neutral or even negative effect. High molecular weight polymers can be susceptible to mechanical breakdown.

    • Solution: If using a polymer additive, evaluate different types and molecular weights. Olefin copolymers have been shown to improve the mechanical stability of lithium greases.

Q2: My grease is unexpectedly hardening (decrease in penetration value) after shearing. What could be the cause?

A2: Grease hardening under shear is less common but can occur. A potential cause is the use of certain reactive polymers that may form a more rigid structure upon shearing. Some studies have observed that certain polymer-modified greases can exhibit higher consistency after being subjected to shear stress.

  • Solution: If you are using polymer additives, try formulating the grease without them to see if the hardening issue persists. If the polymer is necessary for other properties, consider screening alternative polymers with different chemistries.

Issue 2: Excessive Oil Separation (Bleeding)

Q3: I am observing significant oil separation from my this compound grease during storage and in my application. What are the causes and how can I mitigate this?

A3: Oil separation, or bleeding, occurs when the thickener matrix is unable to retain the base oil effectively. While some minor oil separation can be normal, excessive bleeding is detrimental to lubrication.

  • Causes:

    • Unstable Thickener Network: A poorly formed or incompatible thickener structure is a primary cause.

    • High Temperatures: Elevated storage or operating temperatures can reduce the oil's viscosity and weaken the thickener's ability to hold it.[2]

    • Mechanical Stress and Vibration: External forces can physically squeeze the oil out of the thickener matrix.[3]

    • Incompatible Components: Mixing incompatible greases or additives can disrupt the thickener structure and lead to oil separation.[4]

    • Aging: Over time, the grease structure can degrade, leading to increased oil bleed.[2]

  • Solutions:

    • Optimize Thickener Composition: As with shear stability, adjusting the ratio of 12-hydroxystearic acid to azelaic acid can create a more stable thickener matrix.

    • Incorporate Additives:

      • Polymers: The addition of specific polymers can create an interpenetrating network within the grease, improving oil retention.

      • Fillers: Fillers like graphite (B72142) and molybdenum disulfide can sometimes help to stabilize the grease structure.[5][6]

    • Control Storage and Operating Conditions: Store grease in a cool, dry place and ensure operating temperatures are within the grease's specified limits.[7]

    • Ensure Compatibility: Avoid mixing different types of greases unless their compatibility is confirmed.[4]

Frequently Asked Questions (FAQs)

Q4: What is the role of this compound in the grease thickener system?

A4: this compound primarily contributes to a higher dropping point in the finished grease. It does not contribute significantly to the thickening of the grease; that role is primarily fulfilled by lithium 12-hydroxystearate.[1]

Q5: How can I improve the dropping point of my this compound grease without compromising mechanical stability?

A5: A common challenge is that increasing the proportion of 12-hydroxystearic acid to improve shear stability can lower the dropping point.[1] A proven solution is to add an overbased magnesium sulfonate to the formulation before the addition of lithium hydroxide. This additive promotes a more efficient co-crystallization of the two soap types, which enhances the dropping point even at lower relative levels of azelaic acid.[1]

Q6: What are the key experimental tests to evaluate the mechanical stability of my grease?

A6: The following standard tests are crucial for assessing mechanical stability:

  • ASTM D217: Cone Penetration of Lubricating Grease: This test measures the consistency (hardness or softness) of the grease. Worked penetration (after 60 strokes) is a key parameter, and prolonged worked penetration (e.g., 10,000 or 100,000 strokes) provides insight into shear stability.[8][9][10][11]

  • ASTM D1831: Roll Stability of Lubricating Grease: This test evaluates the change in consistency (measured by cone penetration) after the grease is worked in a roll stability apparatus, simulating low-shear conditions.[12][13][14][15]

  • ASTM D1264: Water Washout Characteristics of Lubricating Greases: This test assesses the grease's ability to resist being washed away by water, which is an important aspect of mechanical stability in wet environments.[16][17][18][19][20]

Data Presentation

Table 1: Effect of Additives on Mechanical Stability of Lithium-Based Greases
Additive TypeAdditive ExampleConcentration RangeEffect on Shear StabilityEffect on Oil BleedEffect on Load Carrying CapacityReference
Overbased Sulfonate Magnesium SulfonateNot specifiedImprovementNot specifiedNot specified[1]
Polymers Olefin CopolymersNot specifiedImprovementImprovementNot specified
Extreme Pressure (EP) Not specified1.5 wt% (optimal)Not directly measuredNot specifiedSignificant Increase[6]
Solid Lubricant Graphite3.0 - 5.0 wt%Not directly measuredNot specifiedSignificant Increase[6]
Solid Lubricant Molybdenum Disulfide1 wt% (optimal)Not directly measuredNo adverse effectIncrease[5][6]
Anti-wear Zinc Dialkyldithiophosphate (ZDDP)< 4-5 wt%Decrease with increasing concentrationNot specifiedOptimized at ~3 wt%[21]
Nanoparticles Few-layer Graphene (FLG)2 wt%Not specifiedNot specified1.6x increase in solder joint load[22]

Experimental Protocols

Methodology 1: ASTM D217 - Cone Penetration of Lubricating Grease (Worked Penetration)
  • Sample Preparation: Bring the grease sample and the grease worker to 25°C ± 0.5°C.[9]

  • Filling the Worker Cup: Fill the grease worker cup with the sample, avoiding air pockets.

  • Working the Grease: Subject the sample to 60 double strokes in the grease worker.[10][11]

  • Penetration Measurement:

    • Place the worker cup on the penetrometer stage.

    • Level the surface of the grease.

    • Lower the cone so its tip just touches the grease surface.

    • Release the cone and allow it to drop freely into the grease for 5 seconds.[10]

    • Record the penetration depth in tenths of a millimeter.[10]

Methodology 2: ASTM D1831 - Roll Stability of Lubricating Grease
  • Initial Penetration: Determine the worked penetration of the grease sample according to ASTM D217 (or D1403 for smaller scales).[13]

  • Sample Loading: Transfer 50g of the unworked grease into the test cylinder, distributing it uniformly on the inside wall.[13]

  • Assembly: Place the weighted roller inside the cylinder and tighten the cap.[13]

  • Rolling: Mount the cylinder in the apparatus and rotate it at 165 ± 15 rpm for 2 hours at room temperature (20-35°C).[13]

  • Final Penetration: After 2 hours, promptly remove the grease from the cylinder and determine its worked penetration as in step 1.[13]

  • Calculation: Report the change in penetration (final penetration - initial penetration). A positive value indicates softening, while a negative value indicates hardening.[13]

Methodology 3: ASTM D1264 - Water Washout Characteristics of Lubricating Greases
  • Bearing Preparation: Pack a tared ball bearing with 4.00 ± 0.05 g of the test grease.[17]

  • Apparatus Assembly: Insert the packed bearing and tared shields into the housing and assemble the unit in the test apparatus.[17]

  • Test Conditions:

    • Rotate the bearing at 600 ± 30 rpm.[17]

    • Impinge water, controlled at a specified temperature (38°C or 79°C), onto the bearing housing at a rate of 5 ± 0.5 mL/s.[17]

  • Test Duration: Continue the test for 60 ± 1 minute.[17]

  • Measurement:

    • Shut off the motor and heating.

    • Remove the bearing and shields, dry them for 15 hours at 77°C, and then weigh them to determine the amount of grease lost.[16]

  • Reporting: The result is reported as the weight percentage of grease washed out.

Visualizations

Troubleshooting_Poor_Shear_Stability start Poor Shear Stability Observed (Softening or Hardening) check_formulation Review Grease Formulation start->check_formulation check_processing Review Manufacturing Process start->check_processing check_additives Evaluate Additives start->check_additives thickener_ratio Incorrect Thickener Ratio? (12-HSA vs. Azelaic Acid) check_formulation->thickener_ratio heating_cooling Suboptimal Heating/ Cooling Rates? check_processing->heating_cooling polymer_issue Polymer Incompatibility or Degradation? check_additives->polymer_issue structure_enhancer Lack of Structure- Enhancing Additives? check_additives->structure_enhancer adjust_ratio Adjust Acid Ratio: Increase 12-HSA for better thickening thickener_ratio->adjust_ratio end_node Improved Mechanical Stability adjust_ratio->end_node optimize_rates Optimize Thermal Profile: Experiment with slower cooling heating_cooling->optimize_rates optimize_rates->end_node screen_polymers Screen Alternative Polymers (e.g., Olefin Copolymers) polymer_issue->screen_polymers add_sulfonate Incorporate Overbased Magnesium Sulfonate structure_enhancer->add_sulfonate screen_polymers->end_node add_sulfonate->end_node

Caption: Troubleshooting workflow for poor shear stability.

Troubleshooting_Oil_Separation start Excessive Oil Separation (Bleeding) check_thickener Evaluate Thickener Network start->check_thickener check_conditions Assess Storage/Operating Conditions start->check_conditions check_compatibility Verify Component Compatibility start->check_compatibility optimize_thickener Optimize Thickener Ratio & Add Polymers/Fillers check_thickener->optimize_thickener temp_issue High Temperature Exposure? check_conditions->temp_issue stress_issue High Mechanical Stress/Vibration? check_conditions->stress_issue mixing_issue Incompatible Greases or Additives Mixed? check_compatibility->mixing_issue end_node Reduced Oil Separation optimize_thickener->end_node control_temp Store in Cool, Dry Place Ensure Temp is within limits temp_issue->control_temp reduce_stress Review Application for Excessive Stress stress_issue->reduce_stress control_temp->end_node reduce_stress->end_node ensure_compatibility Ensure Compatibility of All Components mixing_issue->ensure_compatibility ensure_compatibility->end_node

Caption: Troubleshooting workflow for excessive oil separation.

Experimental_Workflow_Mechanical_Stability cluster_prep Sample Preparation cluster_testing Mechanical Stability Testing cluster_analysis Data Analysis formulate_grease Formulate Dilithium Azelate Grease astm_d217_initial ASTM D217: Initial Worked Penetration (P60) formulate_grease->astm_d217_initial astm_d1264 ASTM D1264: Water Washout Test formulate_grease->astm_d1264 astm_d217_prolonged ASTM D217: Prolonged Worked Penetration (P10,000) formulate_grease->astm_d217_prolonged astm_d1831 ASTM D1831: Roll Stability Test (2 hrs) astm_d217_initial->astm_d1831 astm_d217_final ASTM D217: Final Worked Penetration astm_d1831->astm_d217_final analyze_shear Analyze Change in Penetration (Shear Stability) astm_d217_final->analyze_shear analyze_washout Determine % Weight Loss (Water Resistance) astm_d1264->analyze_washout analyze_prolonged Assess Long-Term Shear Stability astm_d217_prolonged->analyze_prolonged end_node Characterize Mechanical Stability analyze_shear->end_node analyze_washout->end_node analyze_prolonged->end_node

Caption: Experimental workflow for grease characterization.

References

Technical Support Center: Dilithium Azelate Particle Size Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in controlling the particle size of dilithium (B8592608) azelate during their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and crystallization of dilithium azelate, offering potential causes and solutions to achieve desired particle size distributions.

Problem Potential Causes Troubleshooting Steps
Particles are too large and non-uniform 1. Slow nucleation rate: Insufficient initial seed crystal formation leads to the growth of a smaller number of large crystals. 2. Slow cooling rate: Gradual cooling allows for extended crystal growth time. 3. Low degree of supersaturation: A solution that is not sufficiently supersaturated will favor crystal growth over nucleation. 4. Inadequate mixing: Poor agitation can lead to localized areas of varying supersaturation, resulting in a wide particle size distribution.1. Increase nucleation: - Implement a "seeding" step by introducing a small quantity of pre-existing this compound crystals. - Employ a higher cooling rate at the initial stage of crystallization to induce rapid nucleation. 2. Control cooling: Utilize a programmable cooling system to maintain a consistent and controlled cooling profile. 3. Adjust supersaturation: - Increase the concentration of reactants. - Introduce an anti-solvent to decrease the solubility of this compound and induce precipitation. 4. Optimize mixing: Increase the stirring speed to ensure homogenous mixing and uniform supersaturation throughout the solution.[1]
Particles are too small (fines) 1. High nucleation rate: Rapid nucleation leads to the formation of a large number of small crystals. 2. Rapid cooling or anti-solvent addition: Fast changes in temperature or solvent composition can induce rapid precipitation of fine particles. 3. High degree of supersaturation: A highly supersaturated solution favors nucleation over crystal growth.1. Reduce nucleation: - Decrease the initial cooling rate. - Lower the degree of supersaturation by using more dilute solutions. 2. Control addition rates: Add the anti-solvent slowly and at a controlled rate to manage the level of supersaturation.[2] 3. Temperature control: Maintain a constant temperature during crystal growth to prevent secondary nucleation.
Wide particle size distribution (polydispersity) 1. Inconsistent mixing: Non-uniform mixing leads to variations in supersaturation and crystal growth rates. 2. Fluctuations in temperature: Unstable temperature control can cause cycles of dissolution and re-precipitation, leading to a broader size distribution. 3. Secondary nucleation: Breakage of existing crystals due to high agitation can create new nuclei of varying sizes.[3]1. Ensure consistent mixing: Use an overhead stirrer or a magnetic stir bar that provides efficient and uniform agitation. 2. Maintain stable temperature: Employ a temperature-controlled bath or reactor to ensure a stable thermal environment. 3. Optimize agitation speed: Reduce the stirring speed once nucleation has occurred to minimize crystal breakage.
Agglomeration of particles 1. High particle concentration: A high density of particles increases the likelihood of collision and agglomeration. 2. Insufficient mixing: Poor agitation may not provide enough energy to break up newly formed agglomerates. 3. Presence of impurities: Impurities can sometimes act as binders, promoting particle agglomeration.1. Dilute the suspension: Work with lower concentrations of reactants to reduce particle density. 2. Increase mixing energy: While avoiding excessive crystal breakage, ensure the stirring is vigorous enough to keep particles suspended and separated. 3. Purify reactants: Use high-purity azelaic acid and lithium hydroxide (B78521) to minimize the impact of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in controlling the particle size of this compound?

A1: The control of supersaturation is the most critical factor. Supersaturation drives both nucleation (the formation of new crystals) and crystal growth. A high degree of supersaturation favors nucleation, leading to smaller particles, while a low degree of supersaturation promotes the growth of existing crystals, resulting in larger particles.

Q2: How does the choice of solvent affect particle size?

A2: The solvent system plays a crucial role in determining the solubility of this compound and, consequently, the level of supersaturation. The use of an anti-solvent (a solvent in which this compound is less soluble) can be a powerful tool to induce crystallization and control particle size. The rate of anti-solvent addition directly impacts the rate of supersaturation and, therefore, the resulting particle size.[2]

Q3: What methods can be used to measure the particle size of this compound?

A3: Several techniques are available for particle size analysis. The most common methods include:

  • Laser Diffraction (or Static Laser Light Scattering): Measures particle size distribution based on the light scattering patterns produced by the particles. It is a versatile technique suitable for a wide range of sizes.[4][5][6]

  • Dynamic Light Scattering (DLS): Ideal for measuring particles in the sub-micron range. It analyzes the fluctuations in scattered light intensity due to the Brownian motion of particles.[4][5][7]

  • Microscopy (e.g., Scanning Electron Microscopy - SEM): Provides direct visualization of the particles, allowing for the assessment of both size and morphology. Automated image analysis can be used to quantify the particle size distribution.[8]

Q4: Can temperature be used to control particle size?

A4: Yes, temperature is a key parameter. Generally, the solubility of this compound will increase with temperature. Therefore, a controlled cooling crystallization process can be employed. A slow cooling rate allows for gradual supersaturation and the growth of larger crystals, while rapid cooling (quenching) can induce rapid nucleation and the formation of smaller particles.[2]

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization of this compound

Objective: To obtain crystalline this compound with a controlled particle size through a programmed cooling process.

Materials:

  • Azelaic acid (high purity)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Deionized water (solvent)

  • Ethanol (B145695) (anti-solvent, optional)

  • Jacketed glass reactor with overhead stirrer and temperature probe

  • Circulating water bath with programmable temperature control

Procedure:

  • Dissolution:

    • In the jacketed reactor, dissolve a specific amount of azelaic acid in deionized water at an elevated temperature (e.g., 60 °C) with moderate stirring until a clear solution is obtained.

    • In a separate vessel, prepare a stoichiometric solution of lithium hydroxide in deionized water.

  • Reaction:

    • Slowly add the lithium hydroxide solution to the azelaic acid solution while maintaining the temperature and stirring. The reaction is exothermic, so monitor the temperature closely.

  • Crystallization by Controlled Cooling:

    • Once the reaction is complete, set the programmable circulator to cool the reactor contents from the initial temperature to a final, lower temperature (e.g., 10 °C) at a controlled rate (e.g., 0.5 °C/min).

    • Maintain a constant, moderate stirring speed throughout the cooling process to keep the forming crystals suspended.

  • Isolation and Drying:

    • Once the final temperature is reached, filter the suspension to collect the this compound crystals.

    • Wash the crystals with a small amount of cold deionized water or ethanol to remove any residual soluble impurities.

    • Dry the crystals in a vacuum oven at a suitable temperature (e.g., 50 °C) until a constant weight is achieved.

  • Analysis:

    • Analyze the particle size distribution of the dried product using a suitable technique such as laser diffraction.

Protocol 2: Anti-Solvent Crystallization of this compound

Objective: To induce the crystallization of this compound and control its particle size by the addition of an anti-solvent.

Materials:

  • This compound (pre-synthesized)

  • Deionized water (solvent)

  • Ethanol or Isopropanol (anti-solvent)

  • Glass reactor with overhead stirrer

  • Syringe pump for controlled anti-solvent addition

Procedure:

  • Dissolution:

    • Prepare a solution of this compound in deionized water at a specific concentration and temperature. Ensure the solution is not saturated.

  • Anti-Solvent Addition:

    • Using a syringe pump, add the anti-solvent (e.g., ethanol) to the this compound solution at a constant and controlled rate.

    • Maintain vigorous stirring to ensure rapid mixing of the solvent and anti-solvent.

  • Precipitation and Digestion:

    • As the anti-solvent is added, the solubility of this compound will decrease, leading to its precipitation.

    • After the complete addition of the anti-solvent, continue stirring the suspension for a defined period (e.g., 1-2 hours) to allow the crystals to mature (Ostwald ripening).

  • Isolation and Drying:

    • Filter the suspension to collect the precipitated this compound.

    • Wash the crystals with a mixture of the solvent and anti-solvent, followed by the pure anti-solvent.

    • Dry the product in a vacuum oven.

  • Analysis:

    • Characterize the particle size of the dried this compound.

Visualizations

G cluster_0 Troubleshooting Workflow for Large Particle Size start Problem: Particles are too large cause1 Slow Nucleation Rate? start->cause1 cause2 Slow Cooling Rate? cause1->cause2 No solution1 Increase Nucleation Rate (e.g., Seeding, Faster Initial Cooling) cause1->solution1 Yes cause3 Inadequate Mixing? cause2->cause3 No solution2 Increase Cooling Rate cause2->solution2 Yes solution3 Optimize Stirring Speed cause3->solution3 Yes end Achieve Smaller Particles cause3->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for addressing overly large particle sizes.

G cluster_1 Controlled Cooling Crystallization Workflow A 1. Dissolve Azelaic Acid and LiOH in Water at 60°C B 2. Mix Solutions to Form this compound A->B C 3. Controlled Cooling to 10°C at 0.5°C/min B->C D 4. Filter and Wash Crystals C->D E 5. Dry Crystals Under Vacuum D->E F 6. Particle Size Analysis E->F

Caption: Workflow for controlled cooling crystallization of this compound.

G cluster_2 Anti-Solvent Crystallization Workflow P1 1. Prepare Aqueous Solution of this compound P2 2. Controlled Addition of Anti-Solvent (e.g., Ethanol) P1->P2 P3 3. Precipitation and Maturation (Digestion) P2->P3 P4 4. Filter and Wash Precipitate P3->P4 P5 5. Dry Product Under Vacuum P4->P5 P6 6. Particle Size Analysis P5->P6

Caption: Workflow for anti-solvent crystallization of this compound.

References

Addressing batch-to-batch inconsistency in Dilithium azelate production.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch inconsistency in the production of Dilithium (B8592608) azelate for research and drug development purposes.

Frequently Asked Questions (FAQs)

Q1: What is Dilithium azelate and what are its primary applications in research and development?

This compound (CAS RN: 38900-29-7) is the dilithium salt of azelaic acid.[1] In the pharmaceutical field, it is explored for various therapeutic applications, leveraging the properties of both azelaic acid and lithium. Azelaic acid is known for its anti-inflammatory and antibacterial properties.

Q2: What are the most critical process parameters to control during this compound synthesis to ensure batch-to-batch consistency?

The most critical process parameters include:

  • Stoichiometry of Reactants: The molar ratio of azelaic acid to the lithium source (e.g., lithium hydroxide) is crucial.

  • Reaction Temperature and Time: These parameters influence reaction completion and the formation of impurities.

  • Solvent System and Purity: The choice of solvent affects solubility, reaction rate, and impurity profile.

  • pH Control: Maintaining the appropriate pH throughout the reaction and crystallization is vital for salt formation and stability.

  • Crystallization Conditions: Cooling rate, agitation, and seeding can significantly impact particle size distribution, crystal form, and purity.[2]

  • Drying Temperature and Duration: Inappropriate drying can lead to degradation or residual solvent issues.

Q3: What are the common impurities found in this compound and where do they originate?

Common impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Azelaic Acid: Due to incomplete reaction.

    • Mono-lithium Azelate: Resulting from incomplete salt formation.

    • Other Dicarboxylic Acids: Originating from the azelaic acid starting material.[3][4]

  • Degradation Products: Can form due to excessive temperatures or improper storage conditions.

  • Residual Solvents: From the synthesis and purification steps.[5]

  • Elemental Impurities: Heavy metals may be introduced from catalysts or manufacturing equipment.[5]

Troubleshooting Guides

Issue 1: Inconsistent Assay Results and Low Yield

Q: Our lab is observing significant batch-to-batch variation in the assay of this compound (85-98%) and lower than expected yields. What are the potential causes and how can we troubleshoot this?

A: Inconsistent assay and low yield are often linked to incomplete reactions or losses during work-up and isolation.

Potential Root Causes & Corrective Actions:

Potential Cause Troubleshooting Steps & Recommendations
Inaccurate Stoichiometry Verify the molar equivalents of lithium hydroxide (B78521) to azelaic acid. Ensure the lithium hydroxide is of high purity and accurately weighed.
Incomplete Reaction Monitor the reaction progress using in-process controls like HPLC or titration to ensure full conversion of azelaic acid. Consider extending the reaction time or slightly increasing the temperature as per the protocol.
Poor Solubility of Reactants Ensure adequate mixing and that the chosen solvent facilitates the dissolution of both azelaic acid and the lithium source at the reaction temperature.
Product Loss During Isolation Optimize the filtration and washing steps. Use an appropriate anti-solvent for precipitation to maximize recovery. Ensure the wash solvent does not excessively dissolve the product.
Inaccurate Analytical Method Validate the analytical method for accuracy and precision. Ensure the reference standard is properly characterized and stored.

Troubleshooting Workflow for Low Yield and Assay

start Low Yield / Inconsistent Assay check_stoichiometry Verify Reactant Stoichiometry start->check_stoichiometry outcome_stoichiometry Stoichiometry Correct? check_stoichiometry->outcome_stoichiometry check_reaction_completion Monitor Reaction Completion (IPC) outcome_reaction Reaction Complete? check_reaction_completion->outcome_reaction optimize_isolation Optimize Isolation & Washing outcome_isolation Yield Improved? optimize_isolation->outcome_isolation validate_analytical Validate Analytical Method outcome_analytical Method Valid? validate_analytical->outcome_analytical outcome_stoichiometry->check_reaction_completion Yes adjust_stoichiometry Adjust Reactant Molar Ratio outcome_stoichiometry->adjust_stoichiometry No outcome_reaction->optimize_isolation Yes adjust_reaction Modify Reaction Time / Temp outcome_reaction->adjust_reaction No outcome_isolation->validate_analytical Yes adjust_isolation Modify Solvents / Technique outcome_isolation->adjust_isolation No redevelop_analytical Re-develop/Re-validate Method outcome_analytical->redevelop_analytical No end Problem Resolved outcome_analytical->end Yes adjust_stoichiometry->check_reaction_completion adjust_reaction->optimize_isolation adjust_isolation->validate_analytical redevelop_analytical->end

Caption: Troubleshooting workflow for assay and yield issues.
Issue 2: Variation in Impurity Profile

Q: We are detecting variable levels of unreacted azelaic acid and an unknown impurity in different batches. How can we identify and control these impurities?

A: Variability in the impurity profile points to inconsistencies in reaction control or degradation.

Identifying Unknown Impurities:

  • LC-MS Analysis: Couple High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) to determine the molecular weight of the unknown impurity. This can help in proposing a potential structure.

  • NMR Spectroscopy: Isolate the impurity using preparative HPLC and analyze it using Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

  • Forced Degradation Studies: Subject this compound to stress conditions (acid, base, heat, light) to see if the unknown impurity is a degradation product.

Controlling Impurities:

Impurity Type Potential Cause Control Strategy
Unreacted Azelaic Acid Incomplete reaction; incorrect stoichiometry.Ensure a slight excess of the lithium source. Increase reaction time and monitor for completion via HPLC.
Unknown Impurity (e.g., Monoester) Reaction with an alcohol solvent at elevated temperatures.Use a non-reactive solvent or lower the reaction temperature. A study on a liposomal formulation of azelaic acid identified an ethyl monoester impurity when ethanol (B145695) was present.[3][6]
Other Dicarboxylic Acids Impurities present in the azelaic acid starting material.Source high-purity azelaic acid. Analyze the starting material by GC-MS or LC-MS to quantify related dicarboxylic acid impurities.
Issue 3: Inconsistent Particle Size Distribution (PSD)

Q: The particle size of our this compound batches is inconsistent, which is affecting downstream processing. How can we achieve a consistent PSD?

A: Particle size is primarily controlled during the crystallization and drying steps. Inconsistent PSD is a common challenge in API manufacturing.[2][7]

Strategies for Consistent Particle Size:

  • Controlled Crystallization:

    • Cooling Profile: Implement a controlled and reproducible cooling profile. Rapid cooling often leads to smaller particles and a wider distribution, while slow cooling promotes the growth of larger crystals.

    • Agitation Rate: The agitation speed influences crystal nucleation and growth. Maintain a consistent agitation rate across all batches.

    • Seeding: Introduce seed crystals at a specific temperature to control nucleation and achieve a more uniform particle size.

  • Anti-Solvent Addition: If using an anti-solvent for crystallization, control the addition rate and temperature to ensure consistent precipitation.

  • Drying Method: The drying method (e.g., vacuum oven, fluid bed dryer) and its parameters (temperature, pressure, time) can affect the final particle properties. Consistent application of the chosen method is key.

  • Milling: If a specific particle size is required, a milling step can be introduced. However, controlling the milling process parameters is crucial to ensure batch-to-batch consistency.[8]

Illustrative Data on Crystallization Parameters' Impact on PSD:

Experiment Cooling Rate (°C/hr) Agitation (RPM) D50 (µm) Span ((D90-D10)/D50)
Batch A201001502.5
Batch B51002501.8
Batch C202001202.8
Batch D52002202.0

This is illustrative data.

Logical Diagram for PSD Control

cluster_0 Crystallization Control cluster_1 Isolation & Drying cooling Controlled Cooling Profile filtration Consistent Filtration cooling->filtration agitation Consistent Agitation agitation->filtration seeding Seeding Strategy seeding->filtration drying Controlled Drying filtration->drying milling Milling (Optional) drying->milling final_psd Consistent Particle Size Distribution drying->final_psd If no milling milling->final_psd

Caption: Key stages for controlling Particle Size Distribution.

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from azelaic acid and lithium hydroxide monohydrate.

Materials:

  • Azelaic Acid (≥99% purity)

  • Lithium Hydroxide Monohydrate (≥99% purity)

  • Deionized Water

  • Isopropanol (IPA)

Procedure:

  • Charge a reaction vessel with deionized water (10 volumes relative to azelaic acid).

  • Add azelaic acid (1.0 molar equivalent) to the water with stirring.

  • Slowly add lithium hydroxide monohydrate (2.05 molar equivalents) as an aqueous solution.

  • Heat the reaction mixture to 60-65 °C and maintain for 2-3 hours.

  • Monitor the reaction for completion by HPLC (Target: Azelaic acid <0.5%).

  • Cool the reaction mixture to 20-25 °C.

  • Filter the solution to remove any particulate matter.

  • To the clear solution, add Isopropanol (5 volumes) slowly over 1 hour to induce crystallization.

  • Stir the resulting slurry at 20-25 °C for 2 hours.

  • Filter the product and wash the cake with Isopropanol (2 volumes).

  • Dry the product under vacuum at 50-60 °C until the loss on drying is <0.5%.

Protocol 2: HPLC Method for Assay and Impurity Determination

Objective: To determine the assay and impurity profile of this compound.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh about 50 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

Analytical Techniques for Quality Control:

Parameter Analytical Technique Purpose
Assay HPLCTo quantify the amount of this compound.
Organic Impurities HPLC, LC-MSTo identify and quantify process-related and degradation impurities.[9]
Residual Solvents Gas Chromatography (GC)To quantify any remaining solvents from synthesis.[5]
Particle Size Laser DiffractionTo determine the particle size distribution.
Moisture Content Karl Fischer TitrationTo measure the water content.
Lithium Content Inductively Coupled Plasma (ICP-OES or ICP-MS) or Atomic Absorption (AA) SpectroscopyTo confirm the correct stoichiometry of lithium.

References

How to improve the thermal stability of lubricants containing Dilithium azelate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lubricant Formulation. This guide is designed for researchers, scientists, and drug development professionals working to enhance the thermal stability of lubricants containing dilithium (B8592608) azelate.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of dilithium azelate in a lubricant formulation?

A1: this compound is a key component in lithium complex greases, formed by the reaction of azelaic acid with lithium hydroxide (B78521).[1] Its primary role is to increase the dropping point of the grease, which is a critical indicator of thermal stability and performance at high temperatures.[2] While it significantly enhances heat resistance, it contributes less to the overall thickening of the grease compared to the primary soap, such as lithium 12-hydroxystearate.[2]

Q2: What are the main causes of thermal instability in these lubricants?

A2: Thermal instability in lubricants containing this compound primarily stems from three phenomena at elevated temperatures:

  • Oxidation: This is the most significant degradation pathway, where the base oil and thickener react with oxygen. This process forms sludge, varnish, and acidic byproducts that impair lubrication and shorten the lubricant's service life.[3][4] The rate of oxidation typically doubles for every 18°F (10°C) increase in temperature.[5]

  • Thermal Degradation: At very high temperatures, the thickener's fibrous structure can break down, even without oxygen.[5][6] This irreversible damage leads to a loss of grease consistency and oil bleed. Studies have shown that for lithium grease, irreversible structural hardening and degradation can occur when aged at 150°C.[6]

  • Base Oil Evaporation: The liquid component (base oil) of the grease can evaporate at high temperatures, leading to a hardened thickener matrix and a loss of lubricating properties.[4][7] Selecting a base oil with low volatility is crucial for high-temperature applications.[4]

Q3: How do antioxidants improve the thermal stability of lubricants?

A3: Antioxidants are crucial additives that protect the lubricant from degradation by retarding oxidation reactions.[8] They function by interrupting the free-radical chain reactions of oxidation.[9] The two primary types used in greases are:

  • Phenolic Antioxidants: Generally effective at lower to moderate temperatures.[4]

  • Aminic Antioxidants: Such as alkylated diphenylamines (ADPA), provide superior protection at higher temperatures and are often preferred for high-performance greases.[4][10]

Q4: What is a "synergistic antioxidant blend" and why is it beneficial?

A4: A synergistic blend is a combination of two or more different types of antioxidants that work together to provide more effective protection than any single antioxidant used alone.[11][12] This is because different antioxidants target different stages of the oxidation process. A common strategy involves combining:

  • Radical Scavengers (e.g., aminic or phenolic types) that interrupt the propagation of free radicals.[11]

  • Peroxide Decomposers (e.g., phosphites, sulfur-nitrogen compounds like dithiocarbamates) that convert hydroperoxides into non-radical products.[11]

  • Metal Deactivators (e.g., triazole derivatives) that passivate metal surfaces to prevent them from catalyzing oxidation. This multi-pronged approach provides more comprehensive and longer-lasting protection.[11][13]

Q5: Can other additives, such as Extreme Pressure (EP) agents, affect thermal stability?

A5: Yes, the entire additive package must be carefully balanced. While Extreme Pressure (EP) and Anti-Wear (AW) additives are essential for protecting against wear under high loads, they can interact with other components and affect thermal stability.[4][14] For example, some sulfur- and phosphorus-containing EP additives can degrade at high temperatures. It is crucial to select additives that are thermally stable and compatible with the antioxidant package to avoid any antagonistic effects.[14][15]

Q6: How is the thermal stability of a lubricant experimentally measured?

A6: Several standard methods are used to evaluate thermal stability:

  • Thermogravimetric Analysis (TGA): Measures the weight loss of a sample as a function of temperature or time, quantifying thermal decomposition and base oil evaporation.[16][17]

  • Differential Scanning Calorimetry (DSC): Determines the oxidation onset temperature (OOT), providing a rapid assessment of a lubricant's oxidative stability.[18][19]

  • Pressure Vessel Oxidation Tests (e.g., ASTM D942): Measures the decrease in oxygen pressure in a sealed, heated vessel containing the grease, indicating the rate of oxidation.[20]

  • Dropping Point Test (e.g., ASTM D2265): Identifies the temperature at which the grease becomes fluid enough to drip, indicating the upper-temperature limit of the thickener system.[21][22]

Troubleshooting Guides

Issue 1: Low Dropping Point in the Final Grease Formulation
Possible Cause Troubleshooting Steps
Incomplete Saponification or Complexing Reaction Verify that the stoichiometric ratios of azelaic acid and lithium hydroxide are correct.[22] Ensure the reaction temperature profile is optimized; a two-stage heating process is common for lithium complex greases to ensure both the primary soap and the this compound complexing agent form correctly.[22]
Poor Thickener Fiber Co-crystallization The cooling rate after reaching the peak temperature is critical for fiber formation.[2] A controlled, slower cooling process often yields a better structure. Consider adding overbased magnesium sulfonate at the beginning of the reaction, which can facilitate more intimate co-crystallization and improve the dropping point.[2]
Residual Water in the Grease Incomplete dehydration can severely compromise the grease structure and lower its dropping point.[22] Ensure the mixture is heated to a sufficiently high temperature (typically 200-210°C) to drive off all water after the saponification step is complete.[22]
Issue 2: Rapid Degradation or Short Service Life at High Operating Temperatures
Possible Cause Troubleshooting Steps
Inadequate Antioxidant Package Increase the concentration of the existing antioxidant. If performance is still lacking, switch to a more potent antioxidant type, such as an aminic antioxidant for high-temperature applications.[4][10] For optimal performance, formulate with a synergistic blend of antioxidants targeting different degradation pathways.[11][13]
High Base Oil Evaporation The choice of base oil is critical.[7] Select a base oil with lower volatility, which typically corresponds to a higher viscosity and flash point.[4] Synthetic base oils (e.g., PAOs, Esters) generally offer lower evaporation rates and better thermal stability than mineral oils.[4][7]
Catalytic Degradation from Metal Surfaces Metal components in machinery can act as catalysts, accelerating oxidation.[4] Incorporate metal deactivator additives, such as triazole or mercaptothiadiazole derivatives, into the formulation to passivate these surfaces.
Thickener Structural Breakdown If the operating temperature exceeds the thickener's limit, irreversible damage will occur.[6] This may necessitate a reformulation with a higher ratio of azelaic acid or exploring alternative thickener systems like polyurea or calcium sulfonate for very high-temperature applications.[2][23]

Data Presentation

Table 1: Common Antioxidant Additives for Lithium Complex Greases
Antioxidant TypeChemical Class ExamplesPrimary FunctionTypical Treat Rate (wt. %)
Radical Scavengers Alkylated Diphenylamines (Aminic), Hindered Phenols (Phenolic)Interrupt the oxidation chain reaction. Amines are generally more effective at high temperatures.[11]0.1 - 1.0
Peroxide Decomposers Organophosphorus compounds (Phosphites), Dithiocarbamates, Dithiophosphates (e.g., ZDDP, MoDDP)Decompose hydroperoxides into stable, non-radical products.[11] ZDDP and MoDDP also provide anti-wear properties.[11]0.2 - 1.5
Sulfur-Nitrogen Compounds Thiadiazole derivatives, PhenothiazinesAct as antioxidants and can also function as metal deactivators.[10][11]0.1 - 0.5
Metal Deactivators Triazoles, MercaptothiadiazolesForm a passivating film on metal surfaces (especially copper) to prevent them from catalyzing oxidation.0.05 - 0.2
Table 2: Key Thermal Stability Test Methods and Their Purpose
Test MethodASTM StandardParameter MeasuredInterpretation of Results
Dropping Point ASTM D2265Temperature at which grease becomes fluidA higher dropping point indicates better thermal resistance of the thickener system.[21]
Oxidation Stability ASTM D942Oxygen pressure drop over time at 99°CA smaller pressure drop over a longer period signifies better resistance to oxidation.[20]
Thermogravimetric Analysis (TGA) -Weight loss as a function of temperature/timeDetermines the onset of thermal decomposition and quantifies base oil evaporation.[16]
Differential Scanning Calorimetry (DSC) ASTM E2009Oxidation Onset Temperature (OOT) or Oxidation Induction Time (OIT)A higher OOT or longer OIT indicates superior oxidative stability.[18][24]
Worked Penetration ASTM D217Consistency of grease after shearingMeasuring penetration after thermal aging can indicate structural breakdown or hardening.[22]

Experimental Protocols

Protocol 1: Evaluation of Lubricant Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol provides a method for assessing the thermal stability and evaporative loss of a lubricant.

  • Instrument Setup: Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.

  • Sample Preparation: Place approximately 10-20 mg of the lubricant sample into a tared TGA crucible (e.g., platinum or ceramic).[25]

  • Atmosphere: Set the purge gas to an inert atmosphere (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to measure thermal decomposition and evaporation without oxidation.

  • Thermal Program:

    • Equilibrate the sample at 40°C.

    • Ramp the temperature from 40°C to 400°C at a controlled rate of 10°C/min.[25]

    • Alternatively, for isothermal analysis, ramp to a specific test temperature (e.g., 150°C) and hold for a defined period (e.g., 24 hours).[16]

  • Data Analysis: Plot the percentage of weight loss versus temperature (for ramped analysis) or time (for isothermal analysis). The onset temperature of significant weight loss indicates the beginning of thermal degradation or rapid evaporation. Compare the weight loss profiles of different formulations to rank their thermal stability.

Protocol 2: Assessment of Oxidative Stability using a Pressure Vessel Test (based on ASTM D942)

This protocol evaluates the resistance of a lubricating grease to oxidation under static conditions.

  • Apparatus: Use a pressure vessel ("bomb") and associated pressure gauge and heating bath as specified in ASTM D942.

  • Sample Preparation: Place 4 g of the grease sample into each of the glass sample dishes, spreading it evenly.[20]

  • Assembly: Place the dishes inside the pressure vessel. Seal the vessel and purge it with oxygen to remove air.

  • Pressurization: Fill the vessel with oxygen to a pressure of 110 psi (758 kPa) at 25°C.

  • Heating: Place the sealed vessel into a heating bath maintained at 99 ± 0.5°C.

  • Data Collection: Record the pressure reading at specified intervals (e.g., every 24 hours) for the duration of the test (e.g., 100 hours or more).[20]

  • Analysis: The result is reported as the pressure drop in psi or kPa after a specified time. A lower pressure drop indicates greater resistance to oxidation.

Visualizations

G start Poor Thermal Performance Observed (e.g., Low Dropping Point, Hardening) q1 Is the Dropping Point Low? start->q1 q2 Is Degradation Occurring During High-Temp Operation? q1->q2 No sol_dp1 Review Saponification Process: - Check reactant stoichiometry - Optimize temperature profile q1->sol_dp1 Yes sol_op1 Enhance Antioxidant Package: - Increase concentration - Use high-temp (aminic) AO - Formulate synergistic blend q2->sol_op1 Yes sol_dp2 Optimize Cooling Rate: - Implement controlled cooling - Consider crystallization aids sol_dp1->sol_dp2 sol_dp3 Ensure Complete Dehydration: - Verify final heating temp/time sol_dp2->sol_dp3 sol_op2 Re-evaluate Base Oil: - Select oil with lower volatility - Consider synthetic base stocks sol_op1->sol_op2 sol_op3 Add Metal Deactivators: - Incorporate triazole or thiadiazole derivatives sol_op2->sol_op3

Caption: Workflow for troubleshooting thermal instability in lubricants.

G oxidation Lubricant Oxidation Cycle (Base Oil + O2) radicals Free Radicals (R•) Peroxy Radicals (ROO•) oxidation->radicals Initiation peroxides Hydroperoxides (ROOH) radicals->peroxides Propagation peroxides->radicals Decomposition degradation Degradation Products (Sludge, Varnish, Acids) peroxides->degradation ao1 Radical Scavengers (Amines, Phenols) ao1->radicals INHIBITS ao2 Peroxide Decomposers (Phosphites, Dithiocarbamates) ao2->peroxides NEUTRALIZES ao3 Metal Deactivators (Triazoles) metals Metal Catalysts (e.g., Copper, Iron) ao3->metals PASSIVATES metals->oxidation CATALYZES

Caption: Action pathways of a synergistic antioxidant blend.

References

Mitigating the effects of impurities on Dilithium azelate's catalytic performance.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the effects of impurities on Dilithium (B8592608) azelate's catalytic performance.

Frequently Asked Questions (FAQs)

Q1: What is Dilithium azelate and what are its primary catalytic applications?

This compound (Li₂C₉H₁₄O₄) is the dilithium salt of azelaic acid. It is primarily used as a catalyst in polymerization reactions, particularly in the synthesis of polyesters through polycondensation.[1][2][3][4] It also finds application in the preparation of lithium alkoxides.[1]

Q2: What are the common impurities found in this compound and what are their sources?

Impurities in this compound can originate from the starting materials or the synthesis process itself.

  • From Azelaic Acid: Commercial azelaic acid can contain homologous dicarboxylic acids as impurities. These include pimelic acid (C7), suberic acid (C8), sebacic acid (C10), and other longer-chain dicarboxylic acids.[5][6][7][8]

  • From the Synthesis Process:

    • Residual Lithium Hydroxide (B78521): Incomplete reaction between azelaic acid and lithium hydroxide can leave residual lithium hydroxide.[9][10][11][12]

    • Moisture/Water: Due to the hygroscopic nature of lithium compounds and the use of aqueous media in some synthesis routes, water can be a significant impurity.[13][14][15]

    • Lithium Carbonate: Residual lithium hydroxide can react with atmospheric carbon dioxide to form lithium carbonate.[3]

  • Side Reaction Products: If alcohols are present during synthesis or purification, monoesters of azelaic acid can form.[6][8]

Q3: How do these impurities affect the catalytic performance of this compound in polyester (B1180765) synthesis?

Impurities can have a significant impact on the catalytic activity of this compound and the properties of the resulting polyester.

  • Water: Organolithium compounds are highly reactive with water, which leads to the deactivation of the catalyst and a subsequent decrease in the polymerization rate and final molecular weight of the polyester.[14][16]

  • Residual Lithium Hydroxide: Excess lithium hydroxide can alter the pH of the reaction mixture, potentially leading to undesirable side reactions such as hydrolysis of the forming ester linkages, which can limit the achievable molecular weight of the polyester. Its presence also increases the overall alkalinity, which can be detrimental in certain applications.[12]

  • Homologous Dicarboxylic Acids: These impurities can be incorporated into the polyester backbone along with azelaic acid. This disrupts the regular repeating unit structure of the polymer, which can affect its thermal properties (e.g., melting point, glass transition temperature) and mechanical properties (e.g., tensile strength, flexibility).[4][16][17][18][19]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during polyesterification reactions using this compound as a catalyst.

Problem Potential Cause Recommended Action(s)
Low Polymerization Rate / Low Yield Catalyst deactivation by moisture. Ensure all reactants, solvents, and the reaction vessel are scrupulously dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficiently pure this compound. Purify the this compound catalyst to remove inhibitors. (See Purification Protocol below).
Low Molecular Weight of Polyester Presence of monofunctional impurities (e.g., monoesters of azelaic acid). These act as chain terminators. Ensure the purity of the azelaic acid starting material and avoid the presence of alcohols during synthesis and purification of the catalyst.
Excess residual lithium hydroxide. This can promote ester hydrolysis at high temperatures. Purify the this compound to remove excess base. (See Purification and Analysis Protocols below).
Inconsistent Polymer Properties (e.g., variable melting point) Inconsistent levels of homologous dicarboxylic acid impurities in the catalyst. Use a consistent source of high-purity azelaic acid for catalyst synthesis. Analyze the purity of each batch of this compound. (See Analytical Protocols below).
Discoloration of the Final Polymer Presence of organic impurities that degrade at high polymerization temperatures. Treat the azelaic acid starting material with activated carbon before catalyst synthesis to remove color bodies.[13]

Quantitative Data on Impurity Effects

Impurity Concentration Level Expected Impact on Polyester Yield Expected Impact on Polyester Molecular Weight Expected Impact on Polymer Properties
Water > 100 ppmSignificant DecreaseSignificant DecreaseBroadened molecular weight distribution
Residual LiOH > 0.5 wt%Minor DecreaseModerate DecreasePotential for increased branching/side reactions
Homologous Dicarboxylic Acids > 1 wt%MinimalMinor DecreaseAltered thermal and mechanical properties (e.g., lower melting point)

Experimental Protocols

Protocol for Purity Analysis of this compound

1. Determination of Residual Lithium Hydroxide (Acid-Base Titration)

  • Objective: To quantify the amount of unreacted lithium hydroxide in the this compound sample.

  • Materials:

    • This compound sample

    • Deionized water (boiled to remove CO₂)

    • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Phenolphthalein (B1677637) indicator

    • Burette, beaker, magnetic stirrer

  • Procedure:

    • Accurately weigh approximately 1 g of the this compound sample into a beaker.

    • Add 100 mL of deionized water and stir until the sample is completely dissolved.

    • Add 2-3 drops of phenolphthalein indicator. The solution should turn pink if residual LiOH is present.

    • Titrate the solution with the standardized HCl solution until the pink color disappears.

    • Record the volume of HCl used.

    • Calculate the percentage of residual LiOH using the following formula:

      Where:

      • V_HCl = Volume of HCl used (L)

      • M_HCl = Molarity of HCl (mol/L)

      • MW_LiOH = Molecular weight of LiOH (23.95 g/mol )

      • W_sample = Weight of the sample (g)

2. Identification of Organic Impurities (HPLC-MS)

  • Objective: To identify and quantify homologous dicarboxylic acids and other organic impurities.

  • Instrumentation: High-Performance Liquid Chromatograph coupled with a Mass Spectrometer (HPLC-MS).

  • General Conditions (starting point for method development):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Detection: Mass spectrometry in negative ion mode to detect the deprotonated molecular ions of the dicarboxylic acids.

  • Procedure:

    • Prepare a standard solution containing known concentrations of azelaic acid and potential dicarboxylic acid impurities (e.g., pimelic acid, sebacic acid).

    • Prepare a solution of the this compound sample in the mobile phase.

    • Inject the standard solution to determine the retention times and response factors for each compound.

    • Inject the sample solution.

    • Identify impurities by comparing their retention times and mass spectra to the standards.

    • Quantify the impurities based on their peak areas relative to the standards.

Protocol for Purification of this compound (Recrystallization)
  • Objective: To remove soluble impurities, including excess lithium hydroxide and homologous dicarboxylic acids.

  • Materials:

    • Crude this compound

    • High-purity water

    • Ethanol (B145695) (or another suitable solvent in which this compound has low solubility at low temperatures)

    • Beakers, heating plate with magnetic stirring, Buchner funnel, filter paper, vacuum flask

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot water to form a saturated solution.

    • If the solution is colored, add a small amount of activated carbon and stir for 10-15 minutes.[13]

    • Hot filter the solution to remove the activated carbon and any insoluble impurities.[7]

    • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield.[5]

    • Collect the crystals by vacuum filtration using a Buchner funnel.[6]

    • Wash the crystals with a small amount of cold ethanol to remove residual soluble impurities.[7]

    • Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 80-100 °C) to remove all traces of water and ethanol.

Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_catalysis Catalytic Performance Test s1 Azelaic Acid + Lithium Hydroxide s2 Reaction in Solvent s1->s2 s3 Crude this compound s2->s3 p1 Recrystallization s3->p1 Impurity Removal p2 Washing p1->p2 p3 Drying p2->p3 a1 Titration (Residual LiOH) p3->a1 a2 HPLC-MS (Organic Impurities) p3->a2 a3 Purity Confirmation a1->a3 a2->a3 c1 Polymerization Reaction a3->c1 Use of Purified Catalyst c2 Polymer Characterization c1->c2 c3 Performance Evaluation c2->c3

Caption: Experimental workflow for this compound synthesis, purification, and analysis.

troubleshooting_flowchart start Poor Catalytic Performance q1 Low Yield or Reaction Rate? start->q1 a1_yes Check for Moisture Contamination (Dry Reactants/Inert Atmosphere) q1->a1_yes Yes q2 Inconsistent Polymer Properties? q1->q2 No end Implement Corrective Actions (e.g., Catalyst Purification) a1_yes->end a2_yes Analyze for Homologous Dicarboxylic Acids (HPLC-MS) q2->a2_yes Yes q3 Low Molecular Weight? q2->q3 No a2_yes->end a3_yes Check for Residual LiOH (Titration) or Chain Terminators q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting flowchart for poor catalytic performance of this compound.

signaling_pathway cluster_impurities Sources of Impurities cluster_catalyst This compound Catalyst cluster_effects Effects on Catalysis i1 Azelaic Acid Feedstock cat This compound (with Impurities) i1->cat Homologous Dicarboxylic Acids i2 Synthesis Process i2->cat Residual LiOH, Water i3 Handling & Storage i3->cat Water, CO2 (forms Li2CO3) e1 Reduced Activity cat->e1 e2 Side Reactions cat->e2 e3 Altered Polymer Properties cat->e3

Caption: Impact of impurities on the catalytic performance of this compound.

References

Optimizing reaction conditions to maximize polymer yield with Dilithium azelate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions and maximize polymer yield when using dilithium (B8592608) azelate as a monomer.

Frequently Asked Questions (FAQs)

Q1: What type of polymerization reaction is typically employed when using dilithium azelate?

A1: this compound, the salt of a dicarboxylic acid, is primarily used in polycondensation reactions, specifically for the synthesis of polyesters when reacted with a diol. The reaction involves the formation of ester linkages with the elimination of a small molecule, in this case, likely lithium hydroxide (B78521) or water upon in-situ protonation.

Q2: What are the key reaction parameters to control for maximizing polymer yield?

A2: The primary factors influencing polymer yield in polyesterification reactions include reaction temperature, monomer ratio (diol to this compound), catalyst selection and concentration, and the efficiency of byproduct removal.[1][2] Precise control over these parameters is crucial for achieving high molecular weight polymers and maximizing yield.

Q3: Can this compound be used in ring-opening polymerization?

A3: this compound itself is not a cyclic monomer and therefore does not directly participate in ring-opening polymerization (ROP). However, alkali metal carboxylates can act as initiators or catalysts for the ROP of cyclic esters (lactones) and the ring-opening alternating copolymerization of cyclic anhydrides and epoxides.[3][4][5]

Q4: What are the advantages of using a lithium salt of the dicarboxylic acid instead of the free acid?

A4: Using the lithium salt of azelaic acid can offer advantages such as increased nucleophilicity of the carboxylate groups, which can enhance the reaction rate. Additionally, the salt form may have different solubility characteristics compared to the free acid, potentially allowing for a wider range of reaction solvents. In some cases, using a salt can also influence the final properties of the polymer.[6]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low Polymer Yield - Inefficient byproduct removal: The accumulation of byproducts like water or lithium hydroxide can inhibit the forward reaction and limit polymer chain growth.[7] - Suboptimal reaction temperature: The temperature may be too low for efficient polymerization or too high, leading to degradation.[2] - Incorrect monomer stoichiometry: An imbalance in the molar ratio of this compound to the diol will result in low molecular weight oligomers.- Apply high vacuum: Gradually increase the vacuum during the later stages of the reaction to effectively remove volatile byproducts.[1][2] - Optimize temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and polymer stability. A typical starting point for polyesterification is above 180°C.[7] - Ensure precise stoichiometry: Accurately measure and control the molar ratio of the monomers. The ideal ratio is typically 1:1.
Low Molecular Weight - Presence of monofunctional impurities: Impurities with a single reactive group can act as chain terminators. - Insufficient reaction time: The polymerization may not have proceeded long enough to build high molecular weight chains. - Ineffective catalyst: The chosen catalyst may not be active enough under the reaction conditions.- Purify monomers: Ensure high purity of both this compound and the diol to remove any monofunctional impurities. - Increase reaction time: Monitor the reaction over time and extend the duration until the desired molecular weight is achieved. - Select an appropriate catalyst: Consider using common polyesterification catalysts like tin or titanium compounds. The optimal catalyst and its concentration should be determined experimentally.[1][]
Polymer Discoloration - Thermal degradation: High reaction temperatures can cause the polymer to degrade and change color. - Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation.- Lower reaction temperature: If possible, reduce the reaction temperature or shorten the time at high temperatures. - Use an inert atmosphere: Conduct the polymerization under a nitrogen or argon atmosphere to prevent oxidation.
Gel Formation - Side reactions: Unwanted side reactions can lead to cross-linking and the formation of an insoluble gel. - High catalyst concentration: Excessive amounts of some catalysts can promote side reactions.- Optimize reaction conditions: Adjust the temperature and pressure to minimize side reactions. - Reduce catalyst concentration: Experiment with lower catalyst loadings to see if gel formation is reduced.[2]

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound with a Diol
  • Monomer Preparation: Dry this compound and the chosen diol (e.g., 1,6-hexanediol) under vacuum at a temperature below their melting points for at least 24 hours to remove any residual water.

  • Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen/vacuum inlet, and a condenser for byproduct removal.

  • Charging the Reactor: Under a nitrogen atmosphere, charge the reactor with equimolar amounts of this compound and the diol.

  • Catalyst Addition: Add the catalyst (e.g., 0.05 mol% of a tin-based catalyst) to the monomer mixture.

  • Esterification Stage: Heat the mixture with stirring under a slow stream of nitrogen. Gradually increase the temperature to a point where the monomers melt and form a homogenous mixture (typically 150-180°C). Maintain this temperature for 1-2 hours to allow for the initial esterification to occur.

  • Polycondensation Stage: Gradually reduce the pressure to apply a vacuum (e.g., <1 mmHg) while increasing the temperature (e.g., to 200-220°C). The removal of the byproduct will drive the polymerization forward.

  • Monitoring: Monitor the reaction by observing the increase in the viscosity of the melt. Samples can be taken at different time points to determine the molecular weight.

  • Termination and Isolation: Once the desired viscosity or molecular weight is achieved, cool the reactor to room temperature under a nitrogen atmosphere. The resulting polymer can then be isolated.

Data Presentation

Table 1: Effect of Reaction Temperature on Polymer Yield and Molecular Weight (Representative Data)

Temperature (°C)Reaction Time (h)Polymer Yield (%)Molecular Weight ( g/mol )
18088515,000
20089225,000
22089535,000
240893 (slight discoloration)32,000

Note: This table presents hypothetical data to illustrate the general trend that increasing temperature can improve yield and molecular weight up to an optimal point, after which degradation may occur. Actual results will vary depending on the specific diol, catalyst, and reaction setup.

Table 2: Influence of Catalyst Concentration on Reaction Rate (Representative Data)

Catalyst Concentration (mol%)Time to Reach High Viscosity (h)
0.0112
0.058
0.106
0.205.5

Note: This table illustrates the general principle that increasing catalyst concentration can accelerate the polymerization rate. However, excessively high concentrations can lead to side reactions and should be avoided.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Isolation monomer_prep Dry Monomers (this compound & Diol) charge_reactor Charge Reactor (Equimolar Monomers) monomer_prep->charge_reactor reactor_setup Assemble Reactor reactor_setup->charge_reactor add_catalyst Add Catalyst charge_reactor->add_catalyst esterification Esterification (N2 atmosphere, 150-180°C) add_catalyst->esterification polycondensation Polycondensation (High Vacuum, 200-220°C) esterification->polycondensation Remove Byproduct monitoring Monitor Viscosity/ Take Samples polycondensation->monitoring monitoring->polycondensation Continue Reaction termination Cool and Isolate Polymer monitoring->termination Target MW Reached

Caption: Experimental workflow for melt polycondensation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Polymer Yield? cause1 Inefficient Byproduct Removal start->cause1 Yes cause2 Suboptimal Temperature start->cause2 Yes cause3 Incorrect Stoichiometry start->cause3 Yes solution1 Increase Vacuum cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Verify Molar Ratios cause3->solution3 end Improved Yield solution1->end Re-run Experiment solution2->end Re-run Experiment solution3->end Re-run Experiment

Caption: Troubleshooting logic for low polymer yield.

References

Validation & Comparative

A Comparative Analysis of Dilithium Azelate and Dilithium Sebacate as Grease Thickeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of dilithium (B8592608) azelate and dilithium sebacate (B1225510) as thickeners in lithium complex greases. The selection of the dicarboxylic acid component in a lithium complex grease formulation is critical as it significantly influences the grease's thermal, mechanical, and physical properties. This document presents a detailed analysis based on experimental data, outlining the key performance differences and similarities between these two widely used thickeners.

Comparative Performance Data

The following tables summarize the key performance indicators for lithium complex greases formulated with dilithium azelate and dilithium sebacate in two different base oils: a synthetic hydrocarbon (polyalphaolefin and alkylated naphthalene (B1677914) blend) and a polyol ester. The data is derived from a comparative study by Tuszynski and Bessette (2017).[1]

Table 1: Performance in Synthetic Hydrocarbon Base Oil

PropertyTest MethodThis compound GreaseDilithium Sebacate Grease
Dropping Point, °CASTM D2265>260>260
Oil Separation, % wt (24h @ 100°C)ASTM D61841.82.2
Worked Penetration (60 strokes)ASTM D217285288
Water Washout, % wt loss @ 79°CASTM D12644.51.5

Table 2: Performance in Polyol Ester Base Oil

PropertyTest MethodThis compound GreaseDilithium Sebacate Grease
Dropping Point, °CASTM D2265245248
Oil Separation, % wt (24h @ 100°C)ASTM D61841.82.6
Worked Penetration (60 strokes)ASTM D217320295

Performance Analysis

The experimental data reveals that both this compound and dilithium sebacate are viable options for formulating high-performance lithium complex greases. In a synthetic hydrocarbon base oil, the properties of the two greases are very similar.[2] The dilithium sebacate-thickened grease demonstrated markedly better water washout resistance in this specific formulation.[2]

In the polyol ester base oil, the this compound-thickened grease was softer (higher penetration value) than the dilithium sebacate version.[1] Otherwise, the physical and wear properties of the two greases in the polyol ester base fluid were found to be virtually indistinguishable.[1]

It is important to note that while azelaic acid has traditionally been a workhorse thickener in lithium complex greases, sebacic acid was used in the original development of this grease type.[2][3] The choice between the two may also be influenced by economic factors and regional availability.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Dropping Point (ASTM D2265)

This test determines the temperature at which a grease becomes fluid enough to drip.

  • Apparatus: A grease cup, a test tube, a thermometer, and an aluminum block oven.

  • Procedure:

    • A sample of the grease is placed in the grease cup.

    • The cup is suspended in a test tube, which is then inserted into the heated aluminum block.

    • A thermometer is positioned to measure the temperature of the grease sample.

    • The temperature of the block is gradually increased.

    • The dropping point is the temperature at which the first drop of grease falls from the cup.[1]

Oil Separation (ASTM D6184 / D1742)

This test measures the tendency of the oil to separate from the grease structure during storage.

  • Apparatus: A 200-mesh sieve, a beaker, and an oven.

  • Procedure (ASTM D6184):

    • A weighed sample of grease is placed on the sieve.

    • The sieve and beaker are placed in an oven at a specified temperature (e.g., 100°C) for a set period (e.g., 24 hours).

    • The amount of oil that has separated and collected in the beaker is weighed.

    • The oil separation is reported as a weight percentage of the original grease sample.

Mechanical Stability (Worked Penetration - ASTM D217)

This test evaluates the consistency and shear stability of the grease.

  • Apparatus: A standard penetrometer with a cone and a grease worker.

  • Procedure:

    • The grease sample is brought to a standard temperature (25°C).

    • The sample is placed in the grease worker and subjected to a specified number of double strokes (e.g., 60 strokes) to simulate mechanical work.

    • The worked sample is then transferred to a standard cup, and the surface is smoothed.

    • The cone of the penetrometer is allowed to drop into the grease for 5 seconds.

    • The depth of penetration is measured in tenths of a millimeter. A higher number indicates a softer grease.

Water Washout (ASTM D1264)

This test determines the resistance of a grease to being washed away by water.

  • Apparatus: A ball bearing, a housing with a water spray nozzle, and a water circulation system.

  • Procedure:

    • The test bearing is packed with a specified amount of the grease sample.

    • The bearing is placed in the housing and rotated at a set speed (e.g., 600 rpm).

    • A jet of water at a specified temperature (e.g., 79°C) is sprayed onto the bearing housing for a set duration.

    • After the test, the amount of grease washed out of the bearing is determined by weighing the bearing before and after the test.

    • The result is expressed as the percentage of grease lost.

Visualizations

Grease Manufacturing and Testing Workflow

G cluster_prep Grease Preparation cluster_mfg Manufacturing Process cluster_testing Performance Testing BaseOil Base Oil Mixing Mixing BaseOil->Mixing Thickener Thickener (this compound or Sebacate) Thickener->Mixing Additives Additives Additives->Mixing Heating Heating & Saponification Mixing->Heating Cooling Cooling Heating->Cooling Milling Milling/Homogenization Cooling->Milling FinalGrease Final Grease Product Milling->FinalGrease DroppingPoint Dropping Point (ASTM D2265) OilSeparation Oil Separation (ASTM D6184/D1742) MechanicalStability Mechanical Stability (ASTM D217) WaterWashout Water Washout (ASTM D1264) FinalGrease->DroppingPoint FinalGrease->OilSeparation FinalGrease->MechanicalStability FinalGrease->WaterWashout

Caption: Workflow for grease manufacturing and performance evaluation.

Logical Relationship in Comparative Analysis

G cluster_thickeners Thickener Comparison cluster_properties Performance Properties Azelate This compound Thermal Thermal Stability (Dropping Point) Azelate->Thermal influences Mechanical Mechanical Stability (Worked Penetration) Azelate->Mechanical influences Physical Physical Stability (Oil Separation) Azelate->Physical influences WaterResistance Water Resistance (Water Washout) Azelate->WaterResistance influences Sebacate Dilithium Sebacate Sebacate->Thermal influences Sebacate->Mechanical influences Sebacate->Physical influences Sebacate->WaterResistance influences Performance Overall Grease Performance Thermal->Performance Mechanical->Performance Physical->Performance WaterResistance->Performance

Caption: Influence of thickener choice on key grease performance properties.

References

A Comparative Analysis of Dilithium Azelate and Lithium 12-Hydroxystearate in Grease Formulations

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of lubricating greases, the thickener system is a critical determinant of overall performance. Among the most prevalent are lithium-based thickeners, valued for their versatility. This guide provides a detailed comparative study of two key components in these systems: Lithium 12-hydroxystearate, the backbone of conventional lithium greases, and Dilithium (B8592608) azelate, a cornerstone of high-performance lithium complex greases. This analysis, supported by experimental data, is intended for researchers, scientists, and formulation professionals in the lubricants and materials science fields.

While Lithium 12-hydroxystearate can function as the sole thickener in a simple lithium grease, Dilithium azelate is typically employed as a complexing agent in conjunction with a primary thickener like Lithium 12-hydroxystearate to form a lithium complex grease. Therefore, this guide will compare the performance of a simple lithium grease thickened with Lithium 12-hydroxystearate against a lithium complex grease incorporating this compound.

Executive Summary

Simple lithium greases, based on Lithium 12-hydroxystearate, are renowned for their good mechanical stability and water resistance, making them suitable for a wide array of general-purpose applications.[1] However, the increasing demands of modern machinery, particularly in terms of operating temperatures, have spurred the development of lithium complex greases. These advanced formulations, which incorporate this compound, exhibit significantly enhanced thermal stability, as evidenced by a higher dropping point, without compromising other essential performance characteristics.[1][2] This guide will delineate these differences through a quantitative comparison of key performance metrics.

Quantitative Performance Comparison

The performance of lubricating greases is assessed through a suite of standardized tests. The following tables present typical comparative data for greases thickened with Lithium 12-hydroxystearate (a simple lithium grease) and a lithium complex grease formulated with a combination of Lithium 12-hydroxystearate and this compound.

Table 1: Thermal and Mechanical Stability

Performance MetricTest MethodLithium 12-Hydroxystearate GreaseLithium Complex Grease (with this compound)
Dropping Point (°C) ASTM D2265180 - 210> 260
Mechanical Stability (Worked Penetration, 60 strokes, dmm) ASTM D217265 - 295265 - 295
Roll Stability (Penetration Change, %) ASTM D1831< 15< 10

Table 2: Resistance and Durability

Performance MetricTest MethodLithium 12-Hydroxystearate GreaseLithium Complex Grease (with this compound)
Oil Separation (wt. % loss) ASTM D6184< 5< 3
Water Spray-off (wt. % loss) ASTM D4049< 40< 30
Oxidation Stability (Pressure Drop, psi) ASTM D9425 - 10< 5

Discussion of Performance Characteristics

Thermal Stability: The most significant advantage imparted by the inclusion of this compound is the substantial increase in the dropping point of the grease.[2] As indicated in Table 1, lithium complex greases consistently exhibit dropping points exceeding 260°C, whereas simple lithium greases typically have dropping points in the range of 180-210°C. This makes lithium complex greases suitable for higher temperature applications.

Mechanical Stability: Both simple lithium and lithium complex greases demonstrate excellent mechanical stability.[1] The worked penetration values are generally comparable, indicating that the addition of this compound does not negatively impact the grease's ability to maintain its consistency under shear. However, lithium complex greases often show superior roll stability, suggesting better structural integrity under prolonged mechanical working.

Oil Separation: Lithium complex greases, with their more intricate thickener network, tend to exhibit lower oil separation or "bleed," particularly at elevated temperatures. This ensures that the lubricating oil remains within the thickener matrix, providing consistent lubrication over a longer period.

Water Resistance: While both types of grease offer good water resistance, lithium complex greases often demonstrate enhanced performance in water spray-off tests. This is attributed to the robust and dense fiber structure created by the co-crystallization of the lithium soap and the dilithium salt.

Oxidation Stability: The inherent structure of the lithium complex thickener often contributes to improved oxidation stability, resulting in a longer service life for the grease.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. Dropping Point (ASTM D2265): This test determines the temperature at which a grease becomes fluid enough to drip. A small sample of grease is placed in a standardized cup with an orifice at the bottom. The cup is heated at a controlled rate in a test tube suspended in an aluminum block heater. The dropping point is the temperature at which the first drop of material falls from the cup.

2. Mechanical Stability (Cone Penetration - ASTM D217): This method measures the consistency of a grease. A standardized cone is allowed to drop into a sample of grease for five seconds at a constant temperature. The depth of penetration, in tenths of a millimeter, is measured. For worked penetration, the grease is first subjected to 60 double strokes in a grease worker to simulate the effect of mechanical shearing.

3. Roll Stability (ASTM D1831): This test evaluates the change in grease consistency after being subjected to low-shear rolling. A sample of grease is placed in a cylinder containing a weighted roller. The cylinder is rotated at a specified speed for a set duration, after which the penetration of the grease is measured and compared to the initial penetration.

4. Oil Separation (ASTM D6184): This method assesses the tendency of oil to separate from a grease at elevated temperatures. A weighed sample of grease is placed in a conical sieve, which is then suspended in a beaker and heated in an oven at a specified temperature for a set period. The amount of oil that has separated into the beaker is weighed and reported as a percentage of the original grease mass.

5. Water Spray-off (ASTM D4049): This test evaluates the ability of a grease to adhere to a metal surface when subjected to a direct water spray.[1] A pre-weighed, grease-coated panel is sprayed with water at a specified temperature and pressure for a fixed duration. The panel is then dried, and the amount of grease washed off is determined by weight loss.

6. Oxidation Stability (ASTM D942): This test assesses the resistance of a grease to oxidation under static conditions. A sample of grease is placed in a bomb, which is then filled with oxygen to a specified pressure and heated to a set temperature. The pressure inside the bomb is monitored over time, and the decrease in pressure indicates the rate of oxygen absorption, and thus the oxidation of the grease.

Visualizing the Grease Formation and Logic

To better understand the relationship between the components and the resulting grease properties, the following diagrams are provided.

Chemical_Structures cluster_reactants Reactants cluster_products Thickener Components 12-Hydroxystearic_Acid 12-Hydroxystearic Acid Lithium_12_Hydroxystearate Lithium 12-Hydroxystearate 12-Hydroxystearic_Acid->Lithium_12_Hydroxystearate + Lithium Hydroxide Azelaic_Acid Azelaic Acid Dilithium_Azelate This compound Azelaic_Acid->Dilithium_Azelate + Lithium Hydroxide Lithium_Hydroxide Lithium Hydroxide

Caption: Saponification reactions forming the key thickener components.

Grease_Comparison_Logic cluster_performance Performance Characteristics Lithium_12_Hydroxystearate Lithium 12-Hydroxystearate Simple_Lithium_Grease Simple Lithium Grease Lithium_12_Hydroxystearate->Simple_Lithium_Grease Primary Thickener Lithium_Complex_Grease Lithium Complex Grease Lithium_12_Hydroxystearate->Lithium_Complex_Grease Primary Thickener Dilithium_Azelate This compound Dilithium_Azelate->Lithium_Complex_Grease Complexing Agent Good_Performance Good All-Around Performance - Moderate Temperature Simple_Lithium_Grease->Good_Performance Enhanced_Performance Enhanced High-Temperature Performance - Improved Stability Lithium_Complex_Grease->Enhanced_Performance

Caption: Logical relationship between thickener components and grease types.

Experimental_Workflow Start Grease Sample Preparation Performance_Testing Performance Testing Start->Performance_Testing Thermal_Tests Thermal Stability (ASTM D2265) Performance_Testing->Thermal_Tests Mechanical_Tests Mechanical Stability (ASTM D217, D1831) Performance_Testing->Mechanical_Tests Resistance_Tests Resistance Properties (ASTM D6184, D4049) Performance_Testing->Resistance_Tests Durability_Tests Durability (ASTM D942) Performance_Testing->Durability_Tests Data_Analysis Data Analysis & Comparison Thermal_Tests->Data_Analysis Mechanical_Tests->Data_Analysis Resistance_Tests->Data_Analysis Durability_Tests->Data_Analysis End Comparative Report Data_Analysis->End

Caption: General workflow for comparative grease performance evaluation.

Conclusion

The selection between a simple lithium grease and a lithium complex grease is fundamentally a decision based on the anticipated operating conditions of the application. For general-purpose lubrication under moderate temperatures and loads, a simple lithium grease thickened with Lithium 12-hydroxystearate provides a reliable and cost-effective solution. However, for more demanding applications characterized by high temperatures, heavy loads, and potential exposure to water, the superior thermal stability and enhanced performance characteristics of a lithium complex grease, fortified with this compound, make it the more robust and suitable choice. The experimental data clearly indicates that the incorporation of this compound as a complexing agent significantly elevates the performance ceiling of lithium-based greases.

References

A Comparative Analysis of Dilithium Azelate and Other Dicarboxylate Salt Thickeners in High-Performance Greases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of high-performance lubricating greases, particularly lithium complex greases, the choice of a complexing agent plays a pivotal role in defining the final product's thermal and mechanical properties. Dicarboxylate salts, formed by the reaction of a dicarboxylic acid with a metal hydroxide (B78521), are crucial in this role. This guide provides an objective comparison of the performance of dilithium (B8592608) azelate against other common dicarboxylate salt thickeners, supported by experimental data and detailed methodologies.

Dilithium azelate, derived from azelaic acid (a C9 dicarboxylic acid), is a widely utilized complexing agent in lithium complex greases. Its primary function is not to act as the main thickener but to form a complex with the primary lithium soap (typically lithium 12-hydroxystearate), which significantly elevates the dropping point of the grease.[1][2][3] This enhancement in thermal stability allows the grease to be used at higher operating temperatures.[4][5] This guide will compare the performance of this compound with other dicarboxylate salts, such as those derived from sebacic acid (C10) and adipic acid (C6), across key performance parameters.[4][6][7]

Quantitative Performance Comparison

Table 1: Thermal and Mechanical Stability

Dicarboxylate SaltDropping Point (°C) (ASTM D566/D2265)Worked Penetration (dmm) (ASTM D217, 60 strokes)Roll Stability (ASTM D1831) (% change in penetration)Key Characteristics
This compound >260265 - 295< +10%Excellent high-temperature performance, good shear stability. Widely used as a benchmark.[4][7]
Dilithium Sebacate (B1225510) >260265 - 295< +10%Performance is very similar to this compound, sometimes showing slightly better thermo-oxidative stability.[4][7]
Dilithium Adipate >240265 - 295Data not readily availableGood high-temperature properties, though the dropping point may be slightly lower than azelate or sebacate systems.[8]
Dilithium Dodecanedioate >260Data not readily availableData not readily availableExpected to have good high-temperature stability due to the longer carbon chain.

Table 2: Tribological and Low-Temperature Performance

Dicarboxylate SaltFour-Ball Wear (mm) (ASTM D2266, 40kg, 1200rpm, 75°C, 1hr)Oil Separation (wt %) (ASTM D1742, 24hr @ 25°C)Low-Temperature Torque (g-cm) (ASTM D1478 @ -40°C)Oxidation Stability (psi drop) (ASTM D942, 100hr @ 99°C)
This compound 0.45 - 0.60< 5< 10,000< 5
Dilithium Sebacate 0.45 - 0.60< 5< 10,000< 5
Dilithium Adipate Data not readily availableData not readily availableData not readily availableData not readily available
Dilithium Dodecanedioate Data not readily availableData not readily availableData not readily availableData not readily available

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of grease thickeners. Below are the protocols for the key experiments cited in this guide.

Preparation of Lithium Complex Grease

This protocol describes a typical laboratory-scale, one-step process for preparing a lithium complex grease.

Materials:

  • Base oil (e.g., ISO VG 220 mineral oil)

  • 12-hydroxystearic acid (12-HSA)

  • Dicarboxylic acid (e.g., azelaic acid, sebacic acid, adipic acid)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Distilled water

Procedure:

  • Charge approximately 50-60% of the total base oil into a reaction kettle equipped with a stirrer and a heating system.

  • With gentle stirring, add the 12-hydroxystearic acid and the selected dicarboxylic acid to the base oil.

  • Heat the mixture to 80-90°C to dissolve the acids completely.[9]

  • Prepare a hot aqueous solution of lithium hydroxide monohydrate.

  • Slowly add the hot lithium hydroxide solution to the oil-acid mixture while maintaining the temperature at 80-90°C. The addition rate should be controlled to prevent excessive foaming.

  • After the addition is complete, raise the temperature to 110-120°C to drive off the water of reaction (dehydration).

  • Once dehydration is complete, further increase the temperature to 200-220°C to ensure the complete formation of the complex soap structure. Hold at this temperature for a specified period (e.g., 30-60 minutes).[10]

  • Rapidly cool the mixture by adding the remaining base oil (the "quench oil"). The quench rate can influence the final grease structure.

  • Once the grease has cooled to below 100°C, additives (e.g., antioxidants, anti-wear agents) can be incorporated.

  • Homogenize the grease by passing it through a grease mill to achieve the desired final consistency and smooth texture.

G cluster_0 Grease Preparation Workflow A 1. Charge Base Oil, 12-HSA, and Dicarboxylic Acid B 2. Heat to 80-90°C to Dissolve Acids A->B D 4. Saponification: Slowly Add LiOH Solution B->D C 3. Prepare Hot LiOH·H₂O Solution C->D E 5. Dehydration: Heat to 110-120°C D->E F 6. Complexation: Heat to 200-220°C E->F G 7. Quench Cooling with Remaining Base Oil F->G H 8. Additive Incorporation (<100°C) G->H I 9. Homogenization (Milling) H->I J Finished Lithium Complex Grease I->J G cluster_1 Four-Ball Wear Test (ASTM D2266) A 1. Assemble Three Stationary Balls in a Cup with Grease B 2. Place Rotating Ball on Top A->B C 3. Apply Load, Speed, and Temperature B->C D 4. Run Test for a Specified Duration C->D E 5. Measure Wear Scars on Stationary Balls D->E F Result: Average Wear Scar Diameter (mm) E->F G cluster_2 Dicarboxylate Thickener Selection Logic Start Application Requirement HighTemp High Temperature Stability? Start->HighTemp Azelate This compound HighTemp->Azelate Yes Sebacate Dilithium Sebacate HighTemp->Sebacate Yes Adipate Dilithium Adipate HighTemp->Adipate Moderate Cost Cost Sensitivity? Azelate->Cost Sebacate->Cost Other Other Dicarboxylates Adipate->Other Consider for specific properties

References

A Comparative Guide to Anionic Polymerization Initiators: Dilithium Azelate vs. Butyllithium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anionic polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The choice of initiator is a critical factor that dictates the course of the polymerization and the architecture of the resulting polymer. This guide provides a comprehensive comparison of two types of anionic polymerization initiators: dilithium (B8592608) azelate, a difunctional initiator, and butyllithium (B86547), a widely used monofunctional initiator.

While extensive experimental data is available for butyllithium, specific performance data for dilithium azelate in anionic polymerization is not widely reported in publicly accessible literature. Therefore, this comparison leverages the well-established principles of monofunctional and difunctional initiation, using butyllithium as a practical benchmark and inferring the expected characteristics of this compound based on its structure and the behavior of analogous difunctional initiators.

Executive Summary

FeatureThis compound (Inferred)Butyllithium
Functionality DifunctionalMonofunctional
Primary Application Synthesis of telechelic polymers and block copolymersGeneral anionic polymerization of various monomers
Initiation Mechanism Simultaneous initiation from both ends of the moleculeInitiation from a single active center
Control over Molecular Weight Potentially excellent, directly related to monomer-to-initiator ratioExcellent, well-established control
Polydispersity Index (PDI) Potentially very low (narrow MWD)Very low (narrow MWD) is achievable
Synthesis of Telechelic Polymers Direct, one-step processRequires post-polymerization functionalization or coupling reactions
Solubility & Handling Potentially challenging due to aggregation of dianionsWell-established procedures for handling hydrocarbon solutions
Commercial Availability Not readily available as a polymerization initiatorWidely available in various concentrations and solvents

Introduction to the Initiators

Butyllithium (BuLi) is an organolithium reagent that exists in several isomeric forms (n-BuLi, sec-BuLi, tert-BuLi), all of which are potent monofunctional initiators for anionic polymerization.[1] They initiate polymerization by the addition of the butyl anion to a monomer, creating a propagating carbanionic chain end.[2] The "living" nature of butyllithium-initiated polymerization, characterized by the absence of inherent termination or chain transfer reactions, allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity.[2]

This compound , the dilithium salt of azelaic acid (nonanedioic acid), is a difunctional initiator. In theory, it possesses two active initiation sites, allowing for the simultaneous growth of two polymer chains from a single initiator molecule. This characteristic makes it an attractive candidate for the direct synthesis of telechelic polymers—polymers with functional groups at both chain ends.[3][4] Such polymers are valuable precursors for block copolymers, chain extension reactions, and network formation.[5]

Performance Comparison: A Theoretical and Practical Overview

Performance MetricThis compound (Inferred)ButyllithiumSupporting Evidence & Remarks
Initiation Efficiency Potentially high, but can be affected by solubility and aggregation.High and well-documented for various monomers.[1]The efficiency of difunctional initiators can be hampered by the insolubility of the dianionic species, leading to incomplete initiation.[6]
Molecular Weight Control Excellent, with Mn = [Monomer] / (2 * [Initiator]).Excellent, with Mn = [Monomer] / [Initiator].[6]The factor of 2 for this compound reflects the growth of two chains per initiator molecule.
Polydispersity Index (PDI) Capable of producing polymers with very low PDI (<1.1).Routinely produces polymers with PDI < 1.1.[7]Both initiator types, under ideal living polymerization conditions, can yield polymers with narrow molecular weight distributions.
Synthesis of Telechelic Polymers Direct synthesis of α,ω-functionalized polymers.Requires multi-step synthesis (e.g., coupling of living polymers).[3][4]This is the primary theoretical advantage of using a difunctional initiator like this compound.
Side Reactions Potential for side reactions with the carboxylate groups if not perfectly converted to the dilithium salt.Well-understood side reactions, such as metalation of acidic protons.The purity and stability of the difunctional initiator are critical to avoid functionality loss and broadening of the MWD.

Experimental Protocols: A General Guide

Due to the lack of specific published protocols for this compound in anionic polymerization, a general procedure for difunctional initiation is provided, alongside a standard protocol for butyllithium. Extreme caution and rigorous anhydrous and anaerobic conditions are paramount for all anionic polymerizations.

General Protocol for Anionic Polymerization with a Difunctional Initiator (e.g., this compound - Inferred)
  • Initiator Synthesis (in-situ or pre-formed): A potential synthesis route for this compound would involve the reaction of azelaic acid with a stoichiometric amount of a strong lithium base (e.g., lithium metal or an alkyllithium) in an appropriate aprotic solvent. The complete removal of any unreacted starting materials is crucial.

  • Solvent and Monomer Purification: The solvent (e.g., tetrahydrofuran (B95107) (THF), cyclohexane) and monomer (e.g., styrene (B11656), butadiene, isoprene) must be rigorously purified to remove any protic impurities.[1]

  • Polymerization:

    • The reactor is charged with the purified solvent and cooled to the desired temperature (e.g., -78°C for THF).

    • The dilithium initiator solution is added to the reactor.

    • The purified monomer is slowly added to the initiator solution. The polymerization is allowed to proceed until complete conversion.

  • Termination: The living polymer, possessing two active carbanionic ends, is terminated by the addition of a suitable quenching agent (e.g., degassed methanol) to introduce the desired end-group functionality.

Standard Protocol for Anionic Polymerization of Styrene using Butyllithium[2]
  • Apparatus and Reagent Preparation: All glassware is flame-dried under vacuum. The solvent (e.g., toluene) and styrene monomer are purified by distillation over a suitable drying agent (e.g., calcium hydride for toluene (B28343), dibutylmagnesium (B73119) for styrene).[7]

  • Polymerization:

    • A known volume of purified toluene is transferred to the reaction flask via cannula under an inert atmosphere (e.g., argon or nitrogen).

    • A calculated amount of butyllithium solution is injected into the solvent.

    • The purified styrene is then added to the initiator solution. The reaction is typically marked by a color change.

    • The polymerization proceeds at a controlled temperature (e.g., room temperature or below).

  • Termination: The polymerization is terminated by the addition of a proton source, such as degassed methanol. The polymer is then precipitated in a non-solvent (e.g., methanol), filtered, and dried.

Visualizing the Polymerization Pathways

The following diagrams, generated using the DOT language, illustrate the conceptual differences in the polymerization mechanisms initiated by butyllithium and a generic difunctional initiator like this compound.

Butyllithium_Initiation BuLi Butyllithium (BuLi) LivingChain Living Polymer Chain (Bu-M-Li) BuLi->LivingChain Initiation Monomer1 Monomer Monomer1->LivingChain FinalPolymer Polymer (Bu-M(n+1)-Li) LivingChain->FinalPolymer Propagation MoreMonomer n Monomer MoreMonomer->FinalPolymer TerminatedPolymer Terminated Polymer (Bu-M(n+1)-H) FinalPolymer->TerminatedPolymer Quenching Termination Termination (e.g., MeOH) Termination->TerminatedPolymer

Caption: Butyllithium Monofunctional Initiation Workflow.

Dilithium_Azelate_Initiation DiLi_Azelate This compound (Li-R-Li) LivingDianion Living Dianion (Li-M-R-M-Li) DiLi_Azelate->LivingDianion Initiation Monomer1 2 Monomer Monomer1->LivingDianion FinalDianion Telechelic Polymer Dianion (Li-(M)n-M-R-M-(M)n-Li) LivingDianion->FinalDianion Propagation MoreMonomer 2n Monomer MoreMonomer->FinalDianion TelechelicPolymer Telechelic Polymer (H-(M)n-M-R-M-(M)n-H) FinalDianion->TelechelicPolymer Quenching Termination Termination (e.g., MeOH) Termination->TelechelicPolymer

Caption: this compound Difunctional Initiation Workflow.

Logical Relationship of Initiator Choice to Polymer Architecture

The selection of a monofunctional versus a difunctional initiator has a direct and predictable impact on the resulting polymer architecture.

Initiator_Choice_Logic cluster_initiator Initiator Choice cluster_polymer Resulting Polymer Architecture Monofunctional Monofunctional (e.g., Butyllithium) Linear Linear Polymer Monofunctional->Linear Direct Synthesis Difunctional Difunctional (e.g., this compound) Telechelic Telechelic Polymer Difunctional->Telechelic Direct Synthesis Linear->Telechelic Requires Post-Polymerization Modification BlockCopolymer Block Copolymer Linear->BlockCopolymer Sequential Monomer Addition Telechelic->BlockCopolymer Chain Extension / Coupling

Caption: Impact of Initiator Functionality on Polymer Architecture.

Conclusion and Future Outlook

Butyllithium remains the workhorse for monofunctional anionic polymerization due to its high efficiency, commercial availability, and the extensive body of knowledge surrounding its use. It provides excellent control over polymer synthesis, leading to well-defined linear polymers and block copolymers through sequential monomer addition.

Difunctional initiators, exemplified here by the theoretical case of this compound, offer a more direct and elegant route to telechelic polymers. These materials are crucial for advanced polymer architectures. However, the practical application of many difunctional initiators can be limited by challenges in their synthesis, purification, solubility, and stability.

For researchers and professionals in drug development, the choice of initiator will depend on the desired final polymer architecture. For simple linear polymers or block copolymers where sequential addition is feasible, butyllithium is a reliable choice. For applications requiring well-defined telechelic polymers for subsequent conjugation or network formation, exploring difunctional initiators is a promising, albeit potentially more challenging, avenue. The development of new, soluble, and highly efficient difunctional initiators remains an active area of research with significant potential to advance polymer synthesis and materials science.

References

A Comparative Guide to the Thermal Stability of Lithium Complex Greases with Different Complexing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of lithium complex greases formulated with different complexing agents, primarily focusing on azelaic acid, sebacic acid, and boric acid. The selection of a complexing agent is a critical factor in determining the high-temperature performance characteristics of a grease. This document summarizes key performance data from experimental studies and outlines the methodologies used to obtain these results.

Executive Summary

Lithium complex greases are widely used due to their versatility and robust performance over a broad temperature range. The incorporation of a complexing agent significantly enhances the thermal stability of the grease compared to simple lithium soaps by increasing the dropping point and improving oxidative resistance. This guide demonstrates that while both azelaic acid and sebacic acid produce lithium complex greases with excellent high-temperature properties, sebacic acid-based greases can exhibit superior thermo-oxidative stability. The inclusion of boric acid is also known to further elevate the dropping point of lithium complex greases.

Data Presentation: Thermal Stability Comparison

The following table summarizes the key thermal stability performance indicators for lithium complex greases formulated with different complexing agents. The data is compiled from various studies to provide a comparative overview.

Complexing AgentBase Oil TypeDropping Point (°C) (ASTM D2265)Oxidation Stability (minutes to oxidation onset)TGA Onset Temperature (°C)
Azelaic Acid Synthetic Hydrocarbon> 260[1]46[1]Not Reported
Sebacic Acid Synthetic Hydrocarbon> 260[1]74[1]Not Reported
Azelaic Acid Polyol Ester215[2]26.6[2]346[2]
Sebacic Acid Polyol Ester215[2]34.5[2]346[2]
Boric Acid Not SpecifiedElevated Dropping Point[3]Not ReportedNot Reported

Note: The oxidation stability data presented is from a modified ASTM D5483 test, which measures the induction time to oxidation, and is not a direct measure of pressure drop as in ASTM D942. Higher values indicate better oxidative stability. Data for boric acid as a sole complexing agent is limited in direct comparative studies.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the accurate interpretation and replication of results.

Dropping Point Test (ASTM D2265)

The dropping point is the temperature at which a grease passes from a semi-solid to a liquid state. It is a key indicator of the thermal stability of the thickener system.

Methodology:

  • A small amount of the grease sample is placed in a standardized cup with a small orifice at the bottom.

  • The cup is placed in a test tube and heated in a controlled-temperature aluminum block.

  • A thermometer is positioned to measure the temperature of the grease sample.

  • The temperature is gradually increased.

  • The dropping point is the temperature at which the first drop of grease falls from the orifice.

Oxidation Stability Test (ASTM D942)

This test determines the resistance of a grease to oxidation under static conditions in a high-oxygen environment at elevated temperatures.

Methodology:

  • A specified amount of grease is distributed in thin layers in five glass dishes.

  • The dishes are placed in a pressure vessel, often referred to as a "bomb."

  • The vessel is sealed and pressurized with pure oxygen to a specified pressure (typically 110 psi).

  • The sealed vessel is then placed in a bath maintained at a constant temperature (typically 99°C).

  • The pressure inside the vessel is monitored over a period of time (e.g., 100 hours).

  • The degree of oxidation is determined by the drop in oxygen pressure. A smaller pressure drop indicates better oxidation stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on the thermal decomposition and volatilization of the grease components.

Methodology:

  • A small, precisely weighed sample of the grease (typically 5-10 mg) is placed in a TGA sample pan.

  • The pan is placed in the TGA furnace.

  • The furnace is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., ambient to 600°C).

  • The analysis is typically run under an inert atmosphere (e.g., nitrogen) to measure thermal decomposition and a separate run in an oxidative atmosphere (e.g., air) to assess oxidative stability.

  • The instrument continuously records the sample's mass as a function of temperature.

  • The resulting TGA curve shows the temperatures at which weight loss occurs, indicating the volatilization of the base oil and the decomposition of the thickener and additives. The onset temperature of decomposition is a key data point for comparison.

Visualizations

Experimental Workflow for Grease Thermal Stability Evaluation

The following diagram illustrates the logical flow of the experimental procedures used to compare the thermal stability of different grease formulations.

G cluster_formulation Grease Formulation cluster_testing Thermal Stability Testing cluster_analysis Data Analysis and Comparison Formulation_Azelaic Lithium Complex Grease (Azelaic Acid) Dropping_Point Dropping Point (ASTM D2265) Formulation_Azelaic->Dropping_Point Oxidation_Stability Oxidation Stability (ASTM D942) Formulation_Azelaic->Oxidation_Stability TGA Thermogravimetric Analysis (TGA) Formulation_Azelaic->TGA Formulation_Sebacic Lithium Complex Grease (Sebacic Acid) Formulation_Sebacic->Dropping_Point Formulation_Sebacic->Oxidation_Stability Formulation_Sebacic->TGA Formulation_Boric Lithium Complex Grease (Boric Acid) Formulation_Boric->Dropping_Point Formulation_Boric->Oxidation_Stability Formulation_Boric->TGA Comparison Comparative Analysis of: - Dropping Point (°C) - Pressure Drop (psi/kPa) - Weight Loss (%) vs. Temp (°C) Dropping_Point->Comparison Oxidation_Stability->Comparison TGA->Comparison

Caption: Experimental workflow for comparing grease thermal stability.

References

A Comparative Analysis of Lithium Grease Versus Lithium Complex Grease: A Guide for Researchers and Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial and scientific lubrication, the selection of an appropriate grease is critical for the longevity and reliability of equipment. Among the most prevalent choices are lithium and lithium complex greases, valued for their versatility. This guide provides an in-depth, data-driven comparison of these two lubricant types, designed for researchers, scientists, and drug development professionals who rely on precise performance in their instrumentation and machinery.

Simple lithium grease, a stalwart in lubrication since the 1940s, is formulated with a lithium soap thickener, typically lithium 12-hydroxystearate, and a base oil.[1] It offers a well-rounded performance profile with good water resistance and mechanical stability.[2] Lithium complex grease, a more recent innovation, represents an advancement in grease technology.[3] It is formulated by combining a conventional lithium soap with a complexing agent, such as a dicarboxylic or boric acid.[4] This modification results in a grease with significantly enhanced performance characteristics, particularly in terms of thermal stability.[1][4]

Quantitative Performance Comparison

The superiority of lithium complex grease in demanding applications is evident when examining key performance metrics from standardized tests. The following table summarizes typical experimental data for NLGI Grade 2 lithium and lithium complex greases.

Performance ParameterASTM Test MethodSimple Lithium Grease (NLGI 2)Lithium Complex Grease (NLGI 2)
Thermal Stability
Dropping PointD2265 / D566180°C - 200°C> 260°C
Mechanical Stability
Worked Penetration (60 strokes)D217265 - 295265 - 295
Water Resistance
Water WashoutD1264< 10%< 5%
Water Spray OffD4049< 60%< 40%
Extreme Pressure & Anti-Wear
4-Ball Weld Point (kgf)D2596200 - 250315 - 400+
4-Ball Wear (Scar Diameter, mm)D22660.5 - 0.70.4 - 0.6

Key Performance Differences

Thermal Stability: The most significant advantage of lithium complex grease is its superior high-temperature performance.[5] With a dropping point exceeding 260°C, compared to the 180°C to 200°C range for simple lithium grease, it is the preferred choice for applications involving elevated operating temperatures.[1][6]

Mechanical Stability: Both grease types exhibit good mechanical stability, resisting changes in consistency under shearing forces.[2] However, lithium complex greases often demonstrate a slight advantage in roll stability tests, indicating better structural integrity during prolonged mechanical working, which can translate to a longer service life.[1]

Water Resistance: While both offer good resistance to water, lithium complex formulations generally provide enhanced protection in wet environments.[3] The complex soap structure has a lower solubility in water, leading to a lower percentage of grease being washed away in standardized tests.[1]

Extreme Pressure (EP) and Anti-Wear Properties: Lithium complex greases are frequently formulated with extreme pressure and anti-wear additives, making them suitable for heavy-duty applications.[5] Data from Four-Ball EP and Wear tests indicate that lithium complex greases can withstand higher loads and provide better protection against wear than their simple lithium counterparts.[1][5]

Visualization of Composition and Performance

The following diagrams illustrate the fundamental compositional difference between the two greases and how this impacts their performance characteristics.

G cluster_simple Simple Lithium Grease cluster_complex Lithium Complex Grease BaseOil_S Base Oil Thickener_S Lithium Soap (e.g., 12-hydroxystearate) BaseOil_S->Thickener_S BaseOil_C Base Oil Thickener_C Lithium Soap BaseOil_C->Thickener_C ComplexingAgent Complexing Agent (e.g., Dicarboxylic Acid) Thickener_C->ComplexingAgent G cluster_grease Grease Type cluster_performance Performance Characteristics Simple Simple Lithium Temp High-Temperature Stability Simple->Temp Good Load Load-Carrying Capacity Simple->Load Moderate Water Water Resistance Simple->Water Good Complex Lithium Complex Complex->Temp Excellent Complex->Load High Complex->Water Very Good G A Prepare grease sample in cup B Place cup in test tube within aluminum block heater A->B C Heat at a controlled rate B->C D Observe for first drop of material C->D E Record temperature as Dropping Point D->E

References

A Comparative Guide to the Catalytic Efficiency of Dilithium Azelate and Tin-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the catalytic efficiency of dilithium (B8592608) azelate against well-established tin-based catalysts. While tin-based catalysts have a long history of application across various industrial syntheses, data on the catalytic use of dilithium azelate is not widely available in current literature. This document, therefore, contrasts the known properties of tin catalysts with the potential catalytic functions of this compound, supported by generalized experimental protocols and illustrative data to guide future research.

Catalyst Profiles

This compound (C₉H₁₄Li₂O₄)

This compound is the lithium salt of azelaic acid, a nine-carbon dicarboxylic acid.[1][2] Its chemical structure suggests it would primarily function as a Brønsted base. In catalysis, it could serve as a basic initiator for reactions such as ring-opening polymerization or as a precursor for forming other catalytically active species. While specific studies detailing its catalytic efficiency are scarce, its properties can be inferred from the behavior of similar alkali metal carboxylates and organolithium compounds, which are known to participate in C-H bond activation and other base-mediated transformations.[3]

Tin-Based Catalysts

Tin-based catalysts are versatile and widely used in organic synthesis and industrial processes.[4][5] They can feature tin in either the +2 (stannous) or +4 (stannic) oxidation state and are employed in both homogeneous and heterogeneous systems.[6]

  • Common Applications: Their uses are extensive, including esterification reactions, Baeyer-Villiger oxidations, Mannich reactions, and the production of polyurethanes.[6][7] Bimetallic Pt-Sn catalysts are also effective in dehydrogenation reactions, where tin helps to reduce coke formation and improve selectivity.[8]

  • Mechanism of Action: The catalytic activity of tin compounds often stems from their nature as Lewis acids. For instance, in polymerization reactions, the tin center can coordinate with monomers to facilitate ring-opening and chain propagation.[9] Their versatility allows them to mediate a variety of reaction pathways, including both redox and acid-catalyzed routes.[8]

  • Examples: Common examples include organotin compounds like dibutyltin (B87310) dilaurate (DBTDL) and dioctyltin (B90728) dilaurate (DOTL), and inorganic tin compounds like tin(II) chloride (SnCl₂) and tin oxides (e.g., SnO₂).[6][10][11]

Comparative Performance Data (Illustrative)

Parameter This compound (Hypothetical) Tin(II) Octoate (Sn(Oct)₂) (Typical)
Reaction Type Ring-Opening PolymerizationRing-Opening Polymerization
Catalyst Type Basic InitiatorLewis Acid Coordinator
Turnover Frequency (TOF) (h⁻¹) 50 - 200500 - 5000
Monomer Conversion (2h) 85%>99%
Selectivity to Polymer >98%>99%
Reaction Temperature 80 - 120 °C110 - 140 °C
Catalyst Loading (mol%) 0.1 - 0.50.01 - 0.05
Polymer Dispersity (Đ) 1.4 - 1.81.1 - 1.5
Susceptibility to Poisoning High (by water, protic impurities)Moderate (by strong ligands)

Note: The data presented is illustrative and intended for comparison formatting purposes only. Actual experimental results may vary significantly.

Experimental Protocols for Catalyst Evaluation

To objectively compare the catalytic efficiency of this compound and a representative tin-based catalyst (e.g., Tin(II) Octoate), a standardized experimental protocol is essential.[12] The following outlines a general procedure for the ring-opening polymerization of L-lactide.

Objective: To determine and compare the catalytic activity, reaction kinetics, and control over polymer properties for this compound and Tin(II) Octoate in the ROP of L-lactide.

Materials:

  • L-lactide (recrystallized from dry toluene)

  • This compound (dried under vacuum at 80°C for 24h)

  • Tin(II) Octoate (Sn(Oct)₂)

  • Benzyl (B1604629) alcohol (initiator, dried over molecular sieves)

  • Toluene (solvent, anhydrous)

  • Nitrogen gas (high purity)

Procedure:

  • Reactor Setup: A flame-dried Schlenk flask is charged with a magnetic stir bar and purged with high-purity nitrogen.

  • Reagent Preparation: In a nitrogen-filled glovebox, L-lactide (e.g., 1.0 g, 6.94 mmol) is added to the flask. The required amount of catalyst (e.g., targeting a 100:1 monomer-to-catalyst ratio) and initiator (e.g., benzyl alcohol, targeting a 100:1 monomer-to-initiator ratio) are dissolved in anhydrous toluene.

  • Reaction Initiation: The catalyst/initiator solution is added to the Schlenk flask via syringe. The flask is then placed in a preheated oil bath at the desired reaction temperature (e.g., 110°C).

  • Sampling: Aliquots are taken from the reaction mixture at regular intervals (e.g., 15, 30, 60, 120 minutes) using a nitrogen-purged syringe. Each sample is immediately quenched in an inhibitor solution (e.g., a small amount of benzoic acid in chloroform).

  • Analysis:

    • Monomer Conversion: Determined by ¹H NMR spectroscopy by integrating the monomer and polymer peaks.

    • Molecular Weight and Dispersity: Analyzed by Gel Permeation Chromatography (GPC) using polystyrene standards.

    • Catalyst Stability: Assessed by running the reaction for an extended period and monitoring for any decrease in activity or change in polymer characteristics.[13]

Safety Precautions: Handle all reagents, especially organometallic compounds, under an inert atmosphere. Use appropriate personal protective equipment.

Visualizations: Workflows and Mechanisms

The following diagrams, generated using DOT language, illustrate a typical experimental workflow and plausible catalytic cycles.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Catalyst & Reagent Purification/Drying p2 Inert Atmosphere Setup (Glovebox/Schlenk Line) p1->p2 p3 Stock Solution Preparation p2->p3 r1 Charge Reactor with Monomer & Solvent p3->r1 r2 Inject Catalyst & Initiator r1->r2 r3 Maintain Temperature & Stirring r2->r3 r4 Timed Sampling r3->r4 a1 Quench Reaction in Aliquots r4->a1 a2 ¹H NMR Analysis (Conversion) a1->a2 a3 GPC Analysis (Mn, Mw, Đ) a1->a3 a4 Data Interpretation & Comparison a2->a4 a3->a4

Caption: Generalized workflow for comparing catalyst performance.

Tin_Catalyst_Cycle catalyst Sn(OR)₂ intermediate1 Sn(OR)₂(M) catalyst->intermediate1 Coordination monomer Lactide (M) monomer->intermediate1 intermediate2 R-O-M- Sn-OR intermediate1->intermediate2 Ring-Opening (Insertion) regenerated_cat Sn(OR)(P-OR) intermediate2->regenerated_cat Chain Propagation polymer Polymer Chain (P-OR) regenerated_cat->catalyst Chain Transfer (with ROH) regenerated_cat->polymer Releases

Caption: Plausible coordination-insertion cycle for a tin catalyst.

Lithium_Catalyst_Cycle initiator Initiator (ROH) alkoxide Alkoxide (RO⁻ Li⁺) initiator->alkoxide base This compound (Li₂A) base->alkoxide Deprotonation propagating RO-M⁻ Li⁺ alkoxide->propagating Nucleophilic Attack (Ring-Opening) base_regen Azelaic Acid (H₂A) alkoxide->base_regen Protonated monomer Lactide (M) monomer->propagating propagating->propagating + Monomer (Chain Growth)

Caption: Plausible base-initiated anionic cycle for this compound.

References

A Comparative Analysis of Dilithium Azelate and Calcium Sulfonate Greases in High-Performance Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial lubricants, the selection of an appropriate grease is critical for ensuring machinery longevity and operational efficiency. While numerous formulations exist, this guide provides a detailed comparison between two high-performance grease types: those thickened with a calcium sulfonate complex and lithium complex greases that utilize dilithium (B8592608) azelate as a complexing agent. This analysis is intended for researchers, scientists, and formulation experts, offering objective performance data and experimental context to inform selection in demanding applications.

Calcium sulfonate greases are recognized for their inherent extreme pressure (EP) properties, exceptional corrosion resistance, and superior performance in water-saturated environments.[1] In contrast, lithium-based greases are the most widely used globally, and the incorporation of a complexing agent like dilithium azelate—formed from the reaction of lithium hydroxide (B78521) and azelaic acid—significantly enhances their thermal stability and other performance characteristics.[2][3] This guide will compare a representative high-performance lithium complex grease containing this compound with a typical calcium sulfonate grease.

Quantitative Performance Comparison

The performance of lubricating greases is evaluated using a suite of standardized tests. The following table summarizes typical performance data for calcium sulfonate grease and a high-performance lithium complex grease utilizing this compound, based on common ASTM International test methods. These values are representative and can vary based on the specific formulation, base oil viscosity, and additive package.

Performance MetricASTM Test MethodLithium Complex Grease (with this compound)Calcium Sulfonate GreasePerformance Advantage
NLGI Grade ASTM D21722Comparable
Dropping Point ASTM D2265>260°C (500°F)>300°C (572°F)Calcium Sulfonate
Four-Ball Weld Load ASTM D2596200 - 400 kgf400 - 800 kgfCalcium Sulfonate
Four-Ball Wear Scar ASTM D22660.45 - 0.60 mm0.40 - 0.55 mmCalcium Sulfonate
Water Washout ASTM D1264< 5% loss @ 79°C< 2% loss @ 79°CCalcium Sulfonate
Rust Prevention ASTM D1743PassPassComparable
Oxidation Stability ASTM D942< 5 psi drop @ 100h< 2 psi drop @ 100hCalcium Sulfonate
Mechanical Stability ASTM D217 (100,000 strokes)< 30 point change< 15 point changeCalcium Sulfonate

Experimental Protocols

A brief overview of the methodologies for the key experiments cited is provided below. For complete and official procedures, refer to the respective ASTM International standards.[1]

  • ASTM D2265 - Dropping Point of Lubricating Grease: This test determines the temperature at which a grease becomes fluid enough to drip. A sample of grease in a cup is heated at a prescribed rate. The temperature at which the first drop of material falls from the cup is recorded as the dropping point, indicating the upper-temperature limit for the grease's structural stability.[4]

  • ASTM D2596 - Measurement of Extreme-Pressure Properties of Lubricating Grease (Four-Ball Method): This method assesses a grease's performance under extreme pressure. It involves rotating a steel ball under increasing loads against three stationary steel balls, all lubricated with the grease sample. The "Weld Point" is the load at which the rotating ball seizes and welds to the stationary balls, indicating the ultimate load-carrying capacity.

  • ASTM D1264 - Determining the Water Washout Characteristics of Lubricating Greases: This test evaluates the resistance of a grease to being washed away by water. A lubricated ball bearing is rotated at 600 RPM while being partially submerged in a temperature-controlled water stream (79°C). The percentage of grease lost after one hour is measured.[5]

  • ASTM D217 - Cone Penetration of Lubricating Grease: This test measures the consistency of a grease. A standardized cone is allowed to drop into the grease under prescribed conditions, and the depth of penetration is measured.[6] To assess mechanical stability, the grease is "worked" for a specified number of strokes (e.g., 100,000) in a grease worker before the cone penetration is measured again. A smaller change in penetration indicates better mechanical stability.[1][7]

Logical Workflow for Grease Selection

The selection between these two grease types depends heavily on the specific demands of the application. The following diagram illustrates a logical workflow for choosing the appropriate grease based on key operational parameters.

G start Define Application Requirements q1 Extreme Water Exposure or Washout Risk? start->q1 q2 Operating Temp Consistently >250°C? q1->q2 No rec_cs Calcium Sulfonate Grease Recommended q1->rec_cs Yes q3 Subject to Extreme Pressure / Shock Loads? q2->q3 No q2->rec_cs Yes q4 Is Superior Rust Prevention Critical? q3->q4 No q3->rec_cs Yes q4->rec_cs Yes rec_lc High-Performance Lithium Complex Grease (with this compound) is a Viable Option q4->rec_lc No

References

Benchmarking the Performance of Lithium-Based Thickeners in High-Temperature Grease Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selection of an appropriate grease is critical for the longevity and performance of lubricated components, especially in high-temperature environments. The thickener, a key component of grease, plays a pivotal role in its thermal stability, mechanical properties, and overall performance. While the specific compound "Dilithium azelate" is not prominently documented in publicly available literature for high-temperature applications, the broader class of lithium-based thickeners, including simple lithium soaps and lithium complex soaps, are extensively used and studied. This guide provides a comparative overview of the performance of various lithium-based grease thickeners at elevated temperatures, supported by experimental data and standardized testing methodologies.

Comparative Performance Data

The performance of greases formulated with different lithium-based thickeners can be evaluated based on several key parameters. The following tables summarize typical performance data for greases thickened with simple lithium soap (e.g., lithium 12-hydroxystearate) and lithium complex soaps.

Table 1: Thermal Performance Characteristics

ParameterSimple Lithium Soap GreaseLithium Complex Soap GreaseTest Method
Dropping Point (°C) 180 - 210> 260ASTM D2265
Upper Operating Temp. (°C) ~ 120> 150-
Thermal Stability (hrs @ 150°C) < 100> 500-

Table 2: Mechanical and Chemical Stability

ParameterSimple Lithium Soap GreaseLithium Complex Soap GreaseTest Method
Mechanical Stability (Worked Penetration, 60 strokes) 265 - 295265 - 295ASTM D217
Roll Stability (Penetration Change, %) < 15< 10ASTM D1831
Oxidation Stability (Pressure Drop, psi @ 100 hrs) < 5< 5ASTM D942
Water Washout (% loss @ 80°C) < 6< 3ASTM D1264

Experimental Protocols

The data presented above is derived from standardized ASTM (American Society for Testing and Materials) test methods, ensuring reproducibility and comparability.

1. Dropping Point (ASTM D2265): This test determines the temperature at which a grease becomes fluid enough to drip. A small sample of grease is placed in a cup with a small orifice at the bottom. The apparatus is heated at a controlled rate, and the temperature at which the first drop of material falls from the cup is recorded as the dropping point. This indicates the upper-temperature limit for short-term exposure.

2. Worked Penetration (ASTM D217): This method measures the consistency of a grease after it has been worked for a specified number of strokes (typically 60) in a standard grease worker. A cone of standard shape and weight is allowed to drop into the grease for 5 seconds. The depth of penetration in tenths of a millimeter is the worked penetration value. It indicates the grease's ability to remain in place during operation.

3. Oxidation Stability (ASTM D942): This test evaluates the resistance of a grease to oxidation under static conditions. A sample of grease is placed in a pressure vessel (bomb) filled with oxygen. The bomb is sealed and placed in a bath at a specified temperature. The drop in oxygen pressure over a certain period is recorded as a measure of the grease's oxidation stability.

4. Water Washout (ASTM D1264): This method assesses the ability of a grease to resist being washed away by water. A greased ball bearing is rotated at a specific speed while a jet of water at a controlled temperature is sprayed onto it. The percentage of grease lost from the bearing is a measure of its water washout resistance.

Visualizations

Logical Flow for High-Temperature Grease Selection

G A Define High-Temperature Application Requirements B Consider Operating Temperature Range A->B C Evaluate Mechanical Stress Levels A->C D Assess Environmental Factors (e.g., Water) A->D E Select Grease Type B->E C->E D->E F Simple Lithium Soap (Moderate Temperature) E->F G Lithium Complex Soap (High Temperature) E->G H Perform Benchmarking Tests (ASTM) F->H G->H I Final Grease Selection and Field Trial H->I

Caption: A flowchart outlining the decision-making process for selecting a suitable high-temperature grease.

Experimental Workflow for Grease Performance Evaluation

G cluster_0 Sample Preparation cluster_1 Performance Testing cluster_2 Data Analysis cluster_3 Conclusion Grease_Formulation Grease Formulation Homogenization Homogenization Grease_Formulation->Homogenization Thermal_Tests Thermal Tests (Dropping Point) Homogenization->Thermal_Tests Mechanical_Tests Mechanical Tests (Penetration, Roll Stability) Homogenization->Mechanical_Tests Chemical_Tests Chemical Tests (Oxidation, Water Washout) Homogenization->Chemical_Tests Data_Comparison Comparative Data Analysis Thermal_Tests->Data_Comparison Data_comparison Data_comparison Mechanical_Tests->Data_comparison Chemical_Tests->Data_Comparison Performance_Report Performance Report Data_Comparison->Performance_Report

Caption: A diagram illustrating the workflow for the experimental evaluation of grease performance.

Cross-Validation of Analytical Techniques for the Characterization of Dilithium Azelate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of key analytical techniques used in the characterization of Dilithium azelate. The objective is to ensure the accuracy, precision, and reliability of analytical data throughout the drug development lifecycle. This document outlines detailed experimental protocols, presents a logical workflow for cross-validation, and offers a comparative analysis of critical quality attributes.

Introduction to Cross-Validation

In pharmaceutical analysis, cross-validation is a critical process to ensure that a validated analytical method yields consistent and reliable results. This is particularly important when transferring a method between laboratories, instruments, or analysts. The cross-validation process involves comparing the results from two or more distinct analytical methods to determine if they are equivalent and can be used interchangeably. This guide focuses on the cross-validation of chromatographic, titrimetric, thermal, and spectroscopic methods for the comprehensive characterization of this compound.

Analytical Techniques for this compound Characterization

A multi-faceted approach is essential for the complete characterization of this compound. The following techniques provide orthogonal information regarding the identity, purity, and physical properties of the molecule.

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique for the quantification of this compound and its related impurities.

  • Acid-Base Titration: A classic and precise method for determining the overall basicity and assay of the salt.

  • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, providing information on thermal stability and the presence of solvates.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions such as melting and decomposition.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides a unique vibrational fingerprint of the molecule, confirming its identity and functional groups.

  • X-ray Powder Diffraction (XRPD): A primary technique for characterizing the solid-state properties, including crystallinity and polymorphic form.

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of analytical techniques for this compound characterization.

CrossValidationWorkflow Cross-Validation Workflow for this compound Characterization cluster_0 Primary Quantitative Methods cluster_1 Confirmatory & Physicochemical Methods cluster_2 Data Comparison & Validation HPLC HPLC Assay CompareAssay Compare Assay Results (HPLC vs. Titration) HPLC->CompareAssay Assay Data Titration Acid-Base Titration Titration->CompareAssay Assay Data TGA Thermogravimetric Analysis (TGA) CompareThermal Compare Thermal Events (TGA vs. DSC) TGA->CompareThermal Thermal Data DSC Differential Scanning Calorimetry (DSC) DSC->CompareThermal Thermal Data FTIR FTIR Spectroscopy ConfirmIdentity Confirm Identity & Structure (FTIR & XRD) FTIR->ConfirmIdentity Spectroscopic Data XRD X-ray Powder Diffraction (XRPD) XRD->ConfirmIdentity Diffraction Data ValidationReport Generate Validation Report CompareAssay->ValidationReport CompareThermal->ValidationReport ConfirmIdentity->ValidationReport

Cross-Validation Workflow Diagram

Data Presentation: A Comparative Analysis

The following tables present a template for the comparative data that should be generated during a cross-validation study of this compound. Please note: The data presented here is illustrative to demonstrate the comparison format, as comprehensive, publicly available comparative data for this compound is limited.

Table 1: Comparison of Assay Values

ParameterHPLCAcid-Base TitrationAcceptance Criteria
Assay (%) 99.899.9Difference ≤ 2.0%
Standard Deviation 0.150.10-
Relative Standard Deviation (%) 0.150.10≤ 1.0%

Table 2: Thermal Analysis Data

ParameterTGADSC
Decomposition Onset (°C) ~350-
Melting Point (°C) -~160
Mass Loss (%) < 0.5% up to 200°C-

Table 3: Spectroscopic and Diffraction Data

TechniqueKey Peaks/SignalsInterpretation
FTIR (cm⁻¹) ~1560 (asymmetric C=O), ~1440 (symmetric C=O)Confirms carboxylate salt structure.
XRPD (2θ) Characteristic peaks at specific anglesCrystalline material with a specific polymorphic form.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

5.1 High-Performance Liquid Chromatography (HPLC) for Assay

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A suitable buffer and organic solvent mixture. For dicarboxylic acids, an acidic mobile phase is often used to ensure the analyte is in a single protonation state. A common mobile phase could be a mixture of phosphate (B84403) buffer (pH 2.5-3.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Due to the lack of a strong chromophore, detection at a low wavelength (e.g., 210 nm) is typically required.

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh about 100 mg of this compound and dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) in a 100 mL volumetric flask. Dilute to volume and mix well. Further dilute as necessary to fall within the linear range of the calibration curve.

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the same solvent as the sample.

  • Quantification: Calculate the assay of this compound by comparing the peak area of the sample to that of the standard.

5.2 Acid-Base Titration for Assay

  • Principle: The azelate dianion is a base and can be titrated with a standardized acid.

  • Apparatus: Potentiometric titrator with a pH electrode or a burette with a suitable colorimetric indicator.

  • Titrant: 0.1 N Perchloric acid in a suitable non-aqueous solvent (e.g., glacial acetic acid) is often used for the titration of carboxylate salts.

  • Sample Preparation: Accurately weigh about 200 mg of this compound and dissolve it in an appropriate solvent (e.g., glacial acetic acid).

  • Procedure: Titrate the sample solution with the standardized 0.1 N perchloric acid. The endpoint can be determined potentiometrically (the point of maximum inflection of the titration curve) or by a color change if a visual indicator is used.

  • Calculation: Calculate the assay of this compound based on the volume of titrant consumed. Each mole of this compound will react with two moles of perchloric acid.

5.3 Thermogravimetric Analysis (TGA)

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of the this compound powder in a suitable TGA pan (e.g., aluminum or platinum).

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to 500 °C.

  • Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition.

5.4 Differential Scanning Calorimetry (DSC)

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to 200 °C (or higher, depending on TGA results).

  • Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (endotherm peak).

5.5 Fourier-Transform Infrared Spectroscopy (FTIR)

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Sample Preparation (KBr Pellet Method): Mix approximately 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the carboxylate functional groups. The asymmetric and symmetric stretching vibrations of the C=O in the carboxylate anion are expected in the regions of 1650-1550 cm⁻¹ and 1450-1360 cm⁻¹, respectively.

5.6 X-ray Powder Diffraction (XRPD)

  • Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.

  • Sample Preparation: Gently grind the this compound powder to a fine, uniform consistency. Mount the powder on a sample holder.

  • Data Acquisition: Scan the sample over a 2θ range of 5° to 40° with a step size of 0.02° and a suitable counting time per step.

  • Data Analysis: Analyze the resulting diffractogram for the positions (2θ) and intensities of the diffraction peaks to confirm the crystalline nature and identify the polymorphic form.

Conclusion

The cross-validation of multiple analytical techniques is paramount for the robust characterization of this compound. By employing a combination of chromatographic, titrimetric, thermal, and spectroscopic methods, a comprehensive understanding of the material's identity, purity, and physicochemical properties can be achieved. The protocols and comparative framework presented in this guide are intended to assist researchers and drug development professionals in establishing a rigorous and reliable analytical control strategy for this compound. Adherence to these principles will ensure data integrity and support the development of safe and effective pharmaceutical products.

Comparative Kinetics of Polymerization Initiated by Dilithium Azelate and Other Initiators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of initiator is a critical parameter in controlling the kinetics and final properties of polymers synthesized via anionic polymerization. This guide provides a comparative analysis of the polymerization kinetics initiated by dilithium (B8592608) azelate, a difunctional initiator, and other commonly used initiators, such as monofunctional alkyllithiums (e.g., n-butyllithium and sec-butyllithium). Due to the limited availability of direct kinetic data for dilithium azelate in the public domain, this comparison draws upon the established principles of anionic polymerization and data from structurally similar dicarboxylate initiators to provide a comprehensive overview.

Executive Summary

Anionic polymerization, a cornerstone of controlled polymer synthesis, offers the ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions. The initiator plays a pivotal role in this process, influencing not only the initiation rate but also the overall polymerization kinetics and the architecture of the resulting polymer. This compound, a dicarboxylate-based difunctional initiator, presents a distinct kinetic profile compared to its monofunctional alkyllithium counterparts. The primary distinction lies in the bifunctional nature of this compound, which leads to the simultaneous growth of two polymer chains from a single initiator molecule. This characteristic has profound implications for the rate of polymerization and the evolution of molecular weight.

Overview of Initiator Types and General Reaction Mechanisms

Monofunctional Initiators (e.g., n-Butyllithium, sec-Butyllithium): These initiators possess a single active site and generate a polymer chain that grows in one direction. Alkyllithium initiators are highly reactive and are widely used for the polymerization of a variety of monomers, including styrene (B11656) and dienes. In nonpolar solvents, these initiators tend to form aggregates (e.g., hexamers or tetramers), and it is believed that the monomeric form is the most active species in the initiation step. This aggregation behavior significantly impacts the initiation kinetics, often leading to a fractional order dependence on the initiator concentration.

Difunctional Initiators (e.g., this compound): These initiators have two active centers, enabling the simultaneous propagation of two polymer chains. This "two-ended" growth can lead to a more rapid increase in molecular weight compared to monofunctional initiation. Dilithium dicarboxylates, like this compound, are a class of difunctional initiators. A key challenge with some dilithium initiators is their tendency to form intermolecular aggregates in non-polar solvents, which can reduce their solubility and initiation efficiency. The kinetic order with respect to the initiator can be close to zero in such cases, indicating a high degree of aggregation.[1]

Comparative Kinetic Data

Direct quantitative kinetic data for the polymerization initiated by this compound is scarce in publicly available literature. Therefore, this section presents a comparative summary based on the known kinetics of monofunctional alkyllithiums and the expected behavior of difunctional dicarboxylate initiators based on studies of similar compounds.

Table 1: Comparative Kinetic Parameters of Anionic Polymerization Initiators

ParameterMonofunctional Initiators (e.g., n-BuLi, sec-BuLi)Difunctional Initiators (e.g., Dilithium Dicarboxylates)
Initiation Rate Generally fast, but can be influenced by aggregation in non-polar solvents. The rate is dependent on the equilibrium between aggregated and monomeric forms.Can be slower and more complex due to higher aggregation and potentially lower solubility in non-polar solvents.
Propagation Rate Dependent on the concentration of active chain ends. In non-polar solvents, the order with respect to active centers is often fractional (e.g., 0.5 for polystyryllithium in benzene) due to the association of growing chains.[2]The rate of monomer consumption per initiator molecule is effectively doubled due to the two growing chains. However, the overall rate can be affected by the aggregation of the active chain ends.
Molecular Weight Increases linearly with monomer conversion. The number-average molecular weight (Mn) can be predicted by the ratio of the mass of monomer to the moles of initiator.[3]For a given monomer conversion and initiator concentration, the resulting polymer will have approximately twice the molecular weight compared to a monofunctional initiator, as two chains grow from one initiator molecule.
Molecular Weight Distribution (MWD) Can be very narrow (polydispersity index, PDI ≈ 1.05 - 1.2) under ideal living polymerization conditions.[4]Can also be narrow, but can be broadened by slow initiation or the presence of impurities. The difunctional nature itself does not inherently broaden the MWD if initiation is efficient and all chains grow at a similar rate.
Effect of Solvent In polar solvents like THF, aggregation is disrupted, leading to a significant increase in both initiation and propagation rates.[5]Polar solvents can also break up aggregates of difunctional initiators, increasing their solubility and reactivity.

Experimental Protocols

Precise kinetic studies in anionic polymerization require rigorous experimental techniques to exclude impurities like water and oxygen, which can terminate the living polymer chains.

Kinetic Measurement by Dilatometry

Dilatometry is a classic technique for following the progress of polymerization by measuring the volume contraction that occurs as the monomer is converted to the denser polymer.[6][7]

Protocol:

  • Dilatometer Preparation: A dilatometer, a glass vessel with a precision-bore capillary tube, is thoroughly cleaned and dried. Its total volume is accurately determined by weighing it empty and filled with a liquid of known density, such as mercury or distilled water.[6]

  • Reagent Purification: The monomer (e.g., styrene) and solvent (e.g., cyclohexane) are rigorously purified to remove any terminating agents. This typically involves distillation over a drying agent and, for the final purification step, exposure to an organolithium compound.

  • Initiator Preparation: The initiator solution is prepared under an inert atmosphere (e.g., argon or nitrogen). For this compound, this would involve the reaction of azelaic acid with a stoichiometric amount of a strong lithium base.

  • Charging the Dilatometer: The purified monomer and solvent are charged into the dilatometer under an inert atmosphere. The initiator is then injected, and the dilatometer is quickly sealed and placed in a constant-temperature bath.[6]

  • Data Acquisition: The change in the liquid level in the capillary is monitored over time using a cathetometer.[7] The rate of polymerization is calculated from the rate of volume change.

Kinetic Measurement by Sampling and Quenching

This method involves withdrawing aliquots of the polymerization mixture at different times and terminating the reaction to analyze the polymer formed.

Protocol:

  • Reactor Setup: The polymerization is carried out in a sealed reactor equipped with a sampling port, under a high-purity inert atmosphere.

  • Polymerization: The purified solvent, monomer, and initiator are added to the reactor, and the reaction is initiated.

  • Sampling: At predetermined time intervals, a sample of the reaction mixture is withdrawn using a syringe or a cannula.[4]

  • Quenching: The withdrawn sample is immediately quenched by adding a terminating agent, such as degassed methanol, to stop the polymerization.[8]

  • Analysis: The quenched samples are then analyzed to determine the monomer conversion (e.g., by gas chromatography) and the molecular weight and molecular weight distribution of the polymer (by Gel Permeation Chromatography).[4]

Molecular Weight Distribution Analysis by Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight and molecular weight distribution of polymers.[9][10]

Protocol:

  • Sample Preparation: A dilute solution of the polymer sample is prepared in a suitable solvent (e.g., tetrahydrofuran (B95107) for polystyrene). The solution is filtered to remove any particulate matter.[8]

  • GPC System: The GPC system consists of a pump, an injector, a set of columns packed with a porous gel, and a detector (typically a refractive index detector).

  • Calibration: The GPC system is calibrated using a series of well-characterized polymer standards (e.g., polystyrene standards) with known molecular weights and narrow molecular weight distributions.[9] A calibration curve of log(Molecular Weight) versus elution volume is generated.

  • Analysis: The polymer solution is injected into the GPC system. The polymer molecules are separated based on their hydrodynamic volume as they pass through the columns. Larger molecules elute first, followed by smaller molecules.

  • Data Processing: The elution profile is recorded by the detector. The molecular weight distribution and various molecular weight averages (Mn, Mw, Mz) are calculated from the calibration curve.

Visualizing Polymerization Pathways and Workflows

Anionic Polymerization Initiation and Propagation

The following diagrams illustrate the fundamental differences in the initiation and propagation steps for monofunctional and difunctional initiators.

monofunctional_initiation cluster_initiation Initiation cluster_propagation Propagation I R-Li (Initiator) M1 Monomer I->M1 k_i IM R-M-Li (Active Chain) M1->IM IM2 R-M-Li M2 Monomer IM2->M2 k_p IMn R-M_n-Li M2->IMn

Caption: Initiation and propagation with a monofunctional initiator.

difunctional_initiation cluster_initiation Initiation cluster_propagation Propagation I Li-R-Li (Initiator) M1 Monomer I->M1 k_i1 M2 Monomer I->M2 k_i2 IM Li-M-R-M-Li (Active Dimer) M1->IM M2->IM IM2 Li-M_n-R-M_m-Li M3 Monomer IM2->M3 k_p M4 Monomer IM2->M4 k_p IMn Li-M_{n+1}-R-M_{m+1}-Li M3->IMn M4->IMn

Caption: Initiation and propagation with a difunctional initiator.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the general workflow for conducting a kinetic study of anionic polymerization.

kinetic_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Purify_Solvent Solvent Purification Reactor Inert Atmosphere Reactor Purify_Solvent->Reactor Purify_Monomer Monomer Purification Purify_Monomer->Reactor Prep_Initiator Initiator Synthesis/Purification Prep_Initiator->Reactor Initiation Initiate Polymerization Reactor->Initiation Sampling Periodic Sampling Initiation->Sampling Quenching Quench Aliquots Sampling->Quenching Conversion Monomer Conversion (GC/NMR) Quenching->Conversion MWD Molecular Weight & PDI (GPC) Quenching->MWD Kinetics Determine Rate Constants Conversion->Kinetics MWD->Kinetics

Caption: Workflow for anionic polymerization kinetic studies.

Conclusion

References

Assessing the Environmental Impact of Dilithium Azelate and its Alternatives in Lubricating Greases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of raw materials in industrial applications is increasingly influenced by their environmental footprint. In the formulation of lubricating greases, the thickener plays a crucial role not only in performance but also in the overall environmental impact of the final product. Dilithium azelate, a key component in high-performance lithium complex greases, is often chosen for its ability to enhance thermal stability. However, a comprehensive assessment of its environmental profile in comparison to viable alternatives is essential for informed and sustainable formulation strategies. This guide provides an objective comparison of the environmental impact of this compound with other common grease thickeners, supported by available experimental data.

Executive Summary

This guide evaluates the environmental impact of this compound against three primary alternatives used as grease thickeners: simple lithium soaps (represented by lithium 12-hydroxystearate), calcium sulfonate, and polyurea. The assessment is based on key environmental indicators: aquatic toxicity, biodegradability, and bioaccumulation potential. While data gaps exist, the available information suggests that calcium sulfonate and certain polyurea formulations may offer environmental advantages over lithium-based thickeners, primarily due to the environmental concerns associated with lithium extraction and the potential for enhanced biodegradability.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for the environmental impact of this compound and its alternatives. It is important to note that data for the thickener substances in their pure form can be limited, and some data is derived from safety data sheets of finished grease formulations, which may also be influenced by the base oil and other additives.

Table 1: Aquatic Toxicity

SubstanceTest OrganismEndpointResultReference
This compound Oncorhynchus mykiss (Rainbow Trout)96h LC50> 100 mg/L[1]
Daphnia magna (Water Flea)48h EC50> 100 mg/L[1]
Lithium 12-hydroxystearate Fish96h LC50> 100 mg/L[2]
Calcium Sulfonate --Data not available for the thickener. Greases are generally considered to have low toxicity.[3]
Polyurea --Data not available for the thickener. Generally considered to have low toxicity.[4]
Aluminum Complex Daphnia magna48h Acute LC5038,000 µg/L (for aluminum powder)[5]

Table 2: Biodegradability

SubstanceTest MethodResultReference
This compound -Data not available.
Lithium 12-hydroxystearate OECD 301Readily biodegradable.[6]
Calcium Sulfonate -Greases are considered readily biodegradable.[7][8]
Polyurea -Considered biodegradable, especially when formulated with vegetable oils.[4]
Aluminum Complex -Greases are not readily biodegradable.[9]

Table 3: Bioaccumulation Potential

SubstanceParameterResultReference
This compound Bioconcentration Factor (BCF)3.0[1]
Lithium 12-hydroxystearate Log Pow2.6[10]
Calcium Sulfonate -Greases are considered non-bioaccumulative.[11]
Polyurea -Data not available.
Aluminum Complex Log Pow>6 (for white mineral oil component of grease)[9]

Life Cycle Considerations: From Raw Material to Disposal

A holistic environmental assessment extends beyond ecotoxicity and biodegradability to encompass the entire life cycle of the thickener.

Figure 1: Generalized Life Cycle of Grease Thickeners
  • This compound & Lithium 12-hydroxystearate: The primary environmental concern for lithium-based thickeners lies in the extraction of lithium. Conventional mining methods can lead to significant water and soil pollution, and are associated with a notable carbon footprint. A life-cycle analysis of a mineral oil-based lithium complex grease indicated that the presence of molybdenum in additives was a major contributor to its environmental impact[12].

  • Calcium Sulfonate: Calcium is more abundant and its extraction is generally considered less environmentally intensive than lithium. Greases based on calcium sulfonate are often marketed as being more environmentally friendly[7][8].

  • Polyurea: The synthesis of polyurea thickeners can involve the use of toxic isocyanates and amines. However, the final polyurea thickener itself is considered to have low toxicity[13]. Formulations using biodegradable base oils, such as vegetable oils, can enhance the overall environmental profile of the finished grease.

  • Aluminum Complex: The production of primary aluminum is an energy-intensive process with a significant environmental impact[8].

Experimental Protocols

The following are summaries of the methodologies for the key experimental tests cited in this guide.

OECD 301: Ready Biodegradability

This series of tests evaluates the potential for a chemical substance to be rapidly biodegraded by microorganisms under aerobic conditions. The CO2 Evolution Test (OECD 301B) and the Manometric Respirometry Test (OECD 301F) are commonly used for lubricants.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated for 28 days in the dark or diffuse light[14][15]. Biodegradation is determined by measuring the amount of CO2 produced (301B) or the amount of oxygen consumed (301F) and is expressed as a percentage of the theoretical maximum[16].

  • Pass Level: A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical CO2 production or oxygen demand within a 10-day window during the 28-day test period[14].

OECD_301B_Workflow Figure 2: Workflow for OECD 301B Ready Biodegradability Test Test Substance + Mineral Medium + Inoculum Test Substance + Mineral Medium + Inoculum Incubation (28 days, aerobic, dark) Incubation (28 days, aerobic, dark) Test Substance + Mineral Medium + Inoculum->Incubation (28 days, aerobic, dark) CO2 Trapping CO2 Trapping Incubation (28 days, aerobic, dark)->CO2 Trapping Quantification of CO2 Quantification of CO2 CO2 Trapping->Quantification of CO2 Calculate % Biodegradation Calculate % Biodegradation Quantification of CO2->Calculate % Biodegradation

Figure 2: Workflow for OECD 301B Ready Biodegradability Test

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to freshwater invertebrates.

  • Principle: Young daphnids (Daphnia magna), less than 24 hours old, are exposed to a range of concentrations of the test substance for 48 hours[12]. The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Endpoint: The primary endpoint is the EC50, which is the concentration of the test substance that causes immobilization in 50% of the daphnids after 48 hours of exposure[14].

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater algae.

  • Principle: Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are exposed to various concentrations of the test substance over a period of 72 hours[16][17].

  • Endpoint: The test endpoint is the inhibition of growth, typically measured as a reduction in the average specific growth rate. The EC50, the concentration causing a 50% reduction in growth rate, is calculated.

Conclusion

The selection of a grease thickener has significant implications for the environmental profile of the final lubricant. Based on the available data, a clear hierarchy of environmental preference is not fully established due to data gaps for some alternatives. However, some key considerations emerge:

  • Lithium-based thickeners (this compound and Lithium 12-hydroxystearate) are associated with significant environmental impacts during the raw material extraction phase. While they may exhibit low aquatic toxicity in their final form, the upstream environmental burden is a critical factor.

  • Calcium sulfonate thickeners appear to be a promising environmentally preferable alternative due to the lower impact of calcium extraction and claims of ready biodegradability and low toxicity. However, more quantitative data is needed to substantiate these claims fully.

  • Polyurea thickeners offer a viable alternative with potential for good biodegradability, but the use of toxic precursors in their synthesis requires careful management and consideration.

  • Aluminum complex thickeners appear to have a less favorable environmental profile due to the energy-intensive nature of aluminum production and indications of lower biodegradability.

For formulators aiming to develop more sustainable lubricating greases, a thorough life cycle assessment that considers the impacts from raw material acquisition to end-of-life is crucial. Further research to fill the existing data gaps on the ecotoxicity and biodegradability of the thickener substances themselves is highly recommended to enable more precise and comprehensive environmental comparisons.

References

The Economic Equation of High-Performance Greases: A Cost-Performance Analysis of Dilithium Azelate in Lithium Complex Greases Versus Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of industrial lubricants, the selection of a grease thickener is a critical decision that balances performance with cost. This guide provides an in-depth cost-performance analysis of Dilithium (B8592608) Azelate, a key component in lithium complex greases, and compares it with two primary alternatives: calcium sulfonate and polyurea thickeners. This objective comparison, supported by experimental data and detailed methodologies, aims to facilitate informed decision-making in formulation and application.

At the heart of a lubricating grease's performance lies its thickener system. Dilithium azelate, derived from azelaic acid, serves as a complexing agent in lithium complex greases. When combined with a simple lithium soap, such as lithium 12-hydroxystearate, it significantly enhances the thermal stability of the grease, as evidenced by a higher dropping point. This makes lithium complex greases suitable for a wide range of temperatures and demanding applications.

However, the industrial lubricant market is continually evolving, with alternatives such as calcium sulfonate and polyurea greases gaining prominence. Calcium sulfonate greases are lauded for their inherent extreme pressure (EP) and anti-wear (AW) properties, exceptional corrosion resistance, and superior performance in water-saturated environments. Polyurea greases, on the other hand, are recognized for their excellent thermal and oxidative stability, making them ideal for long-life and sealed-for-life applications.

Quantitative Performance Comparison

To provide a clear and objective comparison, the following table summarizes the typical performance characteristics of greases formulated with these three thickener types. The data is based on standardized ASTM International test methods, which are the industry benchmarks for evaluating grease performance. It is important to note that the performance of a final grease formulation is also influenced by the base oil type and viscosity, as well as the additive package used.

Performance MetricASTM Test MethodLithium Complex (with this compound)Calcium SulfonatePolyurea
Dropping Point D2265260+ °C (500+ °F)>300 °C (>572 °F)260+ °C (500+ °F)
Mechanical Stability (Worked Penetration, 60 strokes) D217265-295 (NLGI Grade 2)265-295 (NLGI Grade 2)265-295 (NLGI Grade 2)
Water Washout D1264< 10% loss @ 79°C< 5% loss @ 79°C< 5% loss @ 79°C
Four-Ball Extreme Pressure (Weld Point, kgf) D2596250 - 400400 - 800+250 - 400
Corrosion Prevention D1743PassPass (Often Superior)Pass

Cost Analysis

A direct cost comparison of grease thickeners can be complex due to factors such as raw material price volatility, manufacturing processes, and economies of scale. However, based on available market data, a general cost hierarchy can be established.

  • This compound (via Azelaic Acid): The cost of the final this compound complex is largely influenced by the price of technical grade azelaic acid. Prices for azelaic acid can vary significantly, with some sources indicating prices in the range of $65 per kilogram for technical grades.[1][2] One supplier of this compound indicates a price of $20-22 per kilogram.[3]

  • Polyurea Thickeners: Polyurea thickeners are generally considered to be in a similar or slightly higher price range compared to lithium complex thickeners. One supplier indicates a price of approximately $15 per kilogram for a preformed polyurea thickener.[4]

It is crucial to note that a comprehensive cost-in-use analysis should also consider factors such as re-lubrication intervals, component life, and reduced downtime, where higher-performing but potentially more expensive greases can offer long-term savings.

Experimental Protocols

To ensure a thorough understanding of the performance data presented, the methodologies for the key ASTM tests are detailed below.

ASTM D2265: Dropping Point of Lubricating Grease Over Wide Temperature Range

This test method determines the temperature at which a grease becomes fluid enough to drip. A small sample of grease is placed in a cup and heated in a specialized apparatus. The dropping point is the temperature at which the first drop of material falls from the cup. This test is indicative of the thermal stability of the grease's thickener.

ASTM_D2265_Workflow cluster_prep Sample Preparation cluster_test Testing Procedure cluster_result Result prep1 Fill grease cup prep2 Insert thermometer prep1->prep2 test1 Place assembly in heated block prep2->test1 test2 Heat at a controlled rate test1->test2 test3 Observe for first drop test2->test3 result1 Record temperature test3->result1

ASTM D2265 Experimental Workflow
ASTM D217: Cone Penetration of Lubricating Grease

This method measures the consistency of a grease. A standardized cone is allowed to drop into a sample of grease for five seconds at a standard temperature. The depth of penetration, in tenths of a millimeter, is the penetration value. "Worked penetration" is measured after the grease has been subjected to 60 double strokes in a grease worker, which simulates the shearing action in a bearing. This value is used to classify the grease according to the NLGI consistency grade.

ASTM_D217_Workflow cluster_prep Sample Preparation cluster_working Working (Shearing) cluster_test Penetration Test cluster_result Result prep1 Bring sample to 25°C prep2 Place in grease worker cup prep1->prep2 work1 Perform 60 double strokes prep2->work1 test1 Level the grease surface work1->test1 test2 Position cone on surface test1->test2 test3 Release cone for 5 seconds test2->test3 result1 Measure penetration depth (dmm) test3->result1

ASTM D217 Worked Penetration Workflow
ASTM D1264: Water Washout Characteristics of Lubricating Greases

This test evaluates the ability of a grease to resist being washed away by water. A pre-weighed amount of grease is packed into a ball bearing, which is then rotated at a specified speed while a jet of water at a controlled temperature impinges on the bearing housing. The amount of grease washed out is determined by weighing the bearing after the test.

ASTM_D1264_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_result Result Calculation prep1 Pack and weigh bearing prep2 Assemble in housing prep1->prep2 test1 Rotate bearing at 600 rpm prep2->test1 test2 Impinge with water jet for 1 hour test1->test2 result1 Dry and re-weigh bearing test2->result1 result2 Calculate % weight loss result1->result2

ASTM D1264 Water Washout Workflow
ASTM D2596: Measurement of Extreme-Pressure Properties of Lubricating Grease (Four-Ball Method)

This method assesses the extreme pressure properties of a grease. It involves rotating a steel ball under an increasing load against three stationary steel balls lubricated with the test grease. The test continues until the rotating ball seizes and welds to the stationary balls. The load at which welding occurs is the "weld point" and is a measure of the grease's ability to prevent catastrophic wear under high loads.

ASTM_D2596_Workflow cluster_setup Test Setup cluster_test Testing Procedure cluster_result Result setup1 Place 3 stationary balls in cup setup2 Fill with test grease setup1->setup2 setup3 Position rotating ball setup2->setup3 test1 Apply initial load setup3->test1 test2 Rotate at 1770 rpm for 10s test1->test2 test3 Increase load incrementally test2->test3 test4 Repeat until welding occurs test3->test4 result1 Record Weld Point (kgf) test4->result1

ASTM D2596 Four-Ball EP Test Workflow

Conclusion

The selection of a grease thickener is a multifaceted decision. Lithium complex greases, formulated with this compound, offer a well-balanced performance profile, making them a versatile and widely used option. However, for applications with specific and extreme demands, calcium sulfonate and polyurea greases present compelling alternatives. Calcium sulfonate greases excel in wet environments and under heavy loads, while polyurea greases are the preferred choice for long-life, high-temperature applications.

A thorough analysis of the operational conditions, performance requirements, and overall cost-in-use is paramount for selecting the optimal grease thickener. This guide provides the foundational data and methodologies to support such an analysis, empowering researchers and formulators to make technically sound and economically viable decisions.

References

A Comparative Guide to the Synthesis of Dilithium Azelate: Evaluating Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistent and reliable synthesis of key chemical compounds is paramount. This guide provides a comparative analysis of common methods for synthesizing dilithium (B8592608) azelate, with a focus on validating their reproducibility. By presenting experimental data, detailed protocols, and clear visual workflows, this document aims to equip researchers with the necessary information to select the most suitable synthesis strategy for their needs.

Dilithium azelate, the dilithium salt of the dicarboxylic azelaic acid, is a compound with growing interest in various scientific fields. Its synthesis is primarily achieved through the reaction of azelaic acid with a lithium base. The reproducibility of this synthesis, however, can be influenced by the chosen methodology. This guide explores two primary approaches: direct neutralization in a solvent and a solvent-free melt reaction.

Comparative Analysis of Synthesis Methods

The selection of a synthesis method for this compound often involves a trade-off between reaction conditions, yield, and purity. The following table summarizes the key quantitative data associated with two common methods.

Parameter Method 1: Aqueous Neutralization Method 2: Melt Reaction
Lithium Source Lithium Hydroxide (B78521) (LiOH)Lithium Hydroxide (LiOH)
Solvent WaterNone
Reaction Temperature 80-90 °C100-120 °C[1]
Reaction Time 2-4 hours1-2 hours
Typical Yield 90-95%95-99%
Reported Purity 98-99%>99%
Key Considerations Requires removal of water, potential for hydration of the final product.Requires precise temperature control to avoid degradation of azelaic acid.[1]

Experimental Protocols

To ensure the reproducibility of these methods, detailed experimental protocols are provided below. These protocols are based on established chemical principles for the formation of carboxylate salts.

Method 1: Aqueous Neutralization

Materials:

  • Azelaic Acid (1 mole)

  • Lithium Hydroxide (2 moles)

  • Deionized Water

  • Ethanol (B145695) (for washing)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve azelaic acid in a sufficient amount of deionized water by gently heating.

  • In a separate beaker, prepare a solution of lithium hydroxide in deionized water.

  • Slowly add the lithium hydroxide solution to the azelaic acid solution while stirring continuously.

  • Once the addition is complete, heat the reaction mixture to 80-90 °C and maintain it under reflux for 2-4 hours to ensure complete reaction.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product, this compound, can be isolated by removing the water via rotary evaporation.

  • Wash the resulting solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.

Method 2: Melt Reaction

Materials:

  • Azelaic Acid (1 mole)

  • Lithium Hydroxide (2 moles, anhydrous)

Procedure:

  • In a reaction vessel equipped with a high-torque mechanical stirrer and a temperature controller, add azelaic acid.

  • Heat the vessel to 100-120 °C to melt the azelaic acid, creating a clear liquid.[1]

  • Once the azelaic acid is completely molten, slowly add the anhydrous lithium hydroxide powder in small portions while stirring vigorously. The high shear stirring is crucial for ensuring a homogenous reaction mixture.[1]

  • After the addition of lithium hydroxide is complete, continue to stir the mixture at 100-120 °C for 1-2 hours.

  • The reaction is complete when the mixture becomes a homogenous, solid mass.

  • Allow the reaction mixture to cool to room temperature.

  • The solid this compound can be ground into a fine powder. No further purification is typically necessary if high-purity starting materials are used.

Experimental Workflow and Logic

The following diagrams illustrate the logical flow of the synthesis and validation process for this compound.

Synthesis_Comparison_Workflow cluster_methods Synthesis Methods cluster_process Process cluster_validation Validation Aqueous Aqueous Neutralization Reaction Reaction Aqueous->Reaction Melt Melt Reaction Melt->Reaction Reactants Azelaic Acid + Lithium Hydroxide Reactants->Aqueous in Water Reactants->Melt Neat Isolation Product Isolation Reaction->Isolation Purification Purification Isolation->Purification Analysis Characterization (e.g., NMR, IR, TGA) Purification->Analysis Yield Yield Calculation Purification->Yield Purity Purity Assessment (e.g., HPLC, Titration) Purification->Purity Reproducibility Reproducibility Assessment Yield->Reproducibility Purity->Reproducibility

Caption: Workflow for comparing this compound synthesis methods.

Signaling Pathway of Reproducibility Validation

The validation of reproducibility follows a clear logical path, starting from the synthesis and culminating in a conclusive assessment.

Reproducibility_Validation_Pathway start Select Synthesis Method protocol Define Strict Experimental Protocol start->protocol synthesis Perform Multiple Independent Syntheses protocol->synthesis data Collect Data: Yield, Purity, etc. synthesis->data analysis Statistical Analysis of Results data->analysis conclusion Determine Method Reproducibility analysis->conclusion

References

A comparative review of lithium-based initiators for ring-opening polymerization.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of biodegradable polymers is rapidly expanding, driven by the demand for advanced materials in drug delivery, medical implants, and sustainable plastics. Ring-opening polymerization (ROP) of cyclic monomers stands out as a powerful technique for synthesizing well-defined polymers with controlled molecular weights and architectures. Among the various initiators available, lithium-based systems have garnered significant attention due to their high reactivity, versatility, and ability to afford polymers with desirable characteristics. This guide provides a comparative overview of common lithium-based initiators for the ROP of key cyclic esters and cyclosiloxanes, supported by experimental data and detailed protocols to aid in initiator selection and experimental design.

Overview of Lithium-Based Initiators

Lithium-based initiators are a diverse class of compounds that can initiate the ROP of a wide range of cyclic monomers.[1][2] Their reactivity and the degree of control they offer over the polymerization process are highly dependent on the nature of the anionic species and the reaction conditions. Common classes of lithium-based initiators include:

  • Alkyllithiums (e.g., n-butyllithium, sec-butyllithium): These are strong nucleophiles and bases, often leading to rapid polymerization. However, their high reactivity can sometimes result in side reactions, such as transesterification, which can broaden the molecular weight distribution of the resulting polymer.[1]

  • Lithium Alkoxides (e.g., lithium tert-butoxide): These are formed by the reaction of an alkyllithium with an alcohol and are generally considered more controlled initiators than alkyllithiums. They initiate polymerization via nucleophilic attack on the monomer.[2]

  • Lithium Amides (e.g., lithium diisopropylamide): These are strong, non-nucleophilic bases that can also act as initiators for ROP. Their performance can be influenced by the solvent and temperature.[3]

  • Lithium Silanolates: These initiators are effective for the ROP of ε-caprolactone and can be generated from the reaction of hexamethylcyclotrisiloxane (B157284) with an alkyllithium.[4]

  • Lithium Complexes with Ligands: The use of ligands, such as amine bis(phenolates) and calixarenes, can modulate the reactivity and selectivity of the lithium initiator, leading to better control over the polymerization and the production of polymers with specific tacticities.[5][6]

Comparative Performance of Lithium Initiators

The choice of initiator is critical in achieving the desired polymer properties. The following tables summarize the performance of various lithium-based initiators in the ROP of L-lactide and ε-caprolactone, two of the most common monomers for producing biodegradable polyesters.

Table 1: Comparative Performance of Lithium Initiators in the Ring-Opening Polymerization of L-Lactide

InitiatorMonomer/Initiator RatioSolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)Reference
n-BuLi / Benzyl (B1604629) Alcohol200Toluene (B28343)5022>95--
Lithium tert-butoxide100Toluene70249513,8001.25[7]
Lithium Diisopropylamide100Toluene700.59812,5001.86[3]
LiHMDS / Benzyl Alcohol100Toluene250.12>9914,8001.12[8]
Lithium Anthraquinoid200CH2Cl2252499137,6001.10

Table 2: Comparative Performance of Lithium Initiators in the Ring-Opening Polymerization of ε-Caprolactone

InitiatorMonomer/Initiator RatioSolventTemperature (°C)Time (min)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)Reference
n-BuLi100Benzene (B151609)25<6100>50,000Broadening w/ time[1]
Lithium tert-butoxide100Benzene25<6100>50,000Broadening w/ time[1]
Lithium Silanolate100Toluene251209735,0001.72[4]
Lithium Piperazinyl-aminephenolate200Toluene251809521,5001.34[9][10]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful polymerization. Below are representative procedures for the ROP of L-lactide and ε-caprolactone using common lithium-based initiators.

Protocol 1: ROP of L-Lactide using n-Butyllithium and Benzyl Alcohol[2]

Materials:

  • L-Lactide (recrystallized from dry toluene)

  • n-Butyllithium (n-BuLi) in hexane (B92381) (e.g., 1.6 M solution)

  • Benzyl alcohol (distilled over calcium hydride)

  • Anhydrous toluene (distilled over sodium/benzophenone)

Procedure:

  • All glassware is flame-dried under vacuum and cooled under a nitrogen atmosphere.

  • In a Schlenk flask, a predetermined amount of benzyl alcohol is dissolved in anhydrous toluene.

  • The flask is cooled to 0 °C, and a stoichiometric amount of n-BuLi solution is added dropwise with stirring to form the lithium benzyloxide initiator in situ.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • A solution of L-lactide in anhydrous toluene is then added to the initiator solution via cannula.

  • The polymerization is allowed to proceed at a specified temperature (e.g., 50 °C) for the desired time.

  • The polymerization is terminated by the addition of a small amount of acidified methanol (B129727).

  • The polymer is precipitated in a large excess of cold methanol, filtered, and dried under vacuum to a constant weight.

  • The polymer is characterized by Gel Permeation Chromatography (GPC) for molecular weight and dispersity, and by ¹H NMR for conversion and end-group analysis.

Protocol 2: ROP of ε-Caprolactone using Lithium tert-butoxide[1]

Materials:

  • ε-Caprolactone (distilled over calcium hydride)

  • Lithium tert-butoxide (sublimed before use)

  • Anhydrous benzene (distilled from sodium/benzophenone)

Procedure:

  • A flame-dried Schlenk flask is charged with a magnetic stir bar and sealed with a rubber septum.

  • The flask is purged with dry nitrogen.

  • A solution of lithium tert-butoxide in anhydrous benzene is prepared in a separate flask.

  • ε-Caprolactone is added to the reaction flask via a syringe.

  • The initiator solution is then added to the monomer to start the polymerization.

  • The reaction is carried out at a controlled temperature (e.g., 25 °C).

  • Aliquots may be withdrawn at different time intervals to monitor conversion and molecular weight evolution.

  • The polymerization is terminated by the addition of a quenching agent like acetic acid.

  • The polymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum.

  • Characterization is performed using GPC, ¹H NMR, and other relevant techniques.

Mechanistic Insights and Logical Workflow

The mechanism of ROP initiated by lithium-based compounds typically proceeds via a coordination-insertion or an anionic pathway. The choice of initiator and reaction conditions can influence the dominant mechanism and, consequently, the polymer properties.

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Optional) Initiator Li-Nu Intermediate Lithium Alkoxide Intermediate Initiator->Intermediate Nucleophilic Attack Monomer Cyclic Monomer GrowingChain Growing Polymer Chain Intermediate->GrowingChain Coordination-Insertion AnotherMonomer Monomer AnotherMonomer->Intermediate FinalPolymer Final Polymer GrowingChain->FinalPolymer Quenching

Caption: General mechanism of lithium-initiated ROP.

The selection of an appropriate lithium-based initiator is a critical step in designing a successful ROP. The following workflow provides a logical approach to this selection process based on desired polymer characteristics.

Initiator_Selection_Workflow cluster_goal Define Polymer Goals cluster_selection Initiator Selection Criteria cluster_initiators Initiator Choice Desired_MW Desired Molecular Weight High_MW High MW required? Desired_MW->High_MW Desired_PDI Desired Dispersity (Đ) Narrow_PDI Narrow Đ (<1.2) required? Desired_PDI->Narrow_PDI Desired_Tacticity Desired Tacticity Stereocontrol Stereocontrol required? Desired_Tacticity->Stereocontrol Alkyllithium Alkyllithiums High_MW->Alkyllithium Yes Alkoxides Lithium Alkoxides High_MW->Alkoxides Moderate to High Narrow_PDI->Alkoxides Yes Complexes Lithium Complexes with Ligands Narrow_PDI->Complexes Yes Stereocontrol->Complexes Yes Note1 Fast, but potential for side reactions Alkyllithium->Note1 Note2 Good control, widely used Alkoxides->Note2 Note3 Excellent control, tunable properties Complexes->Note3

Caption: Workflow for selecting a lithium-based ROP initiator.

Conclusion

Lithium-based initiators offer a versatile and efficient platform for the synthesis of a wide range of polymers via ring-opening polymerization. The choice of the specific initiator, solvent, and temperature plays a crucial role in determining the polymerization kinetics and the final polymer properties. While simple alkyllithiums and alkoxides are effective for producing high molecular weight polymers, more sophisticated lithium complexes with tailored ligands provide superior control over molecular weight distribution and stereochemistry. For researchers and professionals in drug development and material science, a thorough understanding of the comparative performance of these initiators is essential for the rational design and synthesis of advanced polymeric materials. The data and protocols presented in this guide serve as a valuable resource for navigating the selection and implementation of lithium-based initiators for ROP.

References

Safety Operating Guide

Proper Disposal of Dilithium Azelate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential logistical and safety information for the disposal of dilithium (B8592608) azelate, a substance classified as harmful if swallowed.[1] Adherence to these procedures is critical for researchers, scientists, and drug development professionals.

Hazard and Safety Information

Before handling dilithium azelate, it is crucial to be aware of its hazards and the necessary safety precautions. This information is typically found in the Safety Data Sheet (SDS).

Identifier Value Reference
CAS Number38900-29-7[1][2][3]
Hazard StatementH302: Harmful if swallowed[1]
Signal WordWarning[1]

Personal Protective Equipment (PPE)

When handling this compound, especially during waste collection and disposal preparation, all personnel must wear appropriate Personal Protective Equipment (PPE).

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are recommended for low-volume applications.[4][5]

  • Eye Protection: Use ANSI-approved safety glasses or chemical splash goggles.[4][6]

  • Skin and Body Protection: A flame-resistant laboratory coat should be worn.[4] Ensure that long pants and closed-toe shoes are worn to cover any exposed skin on the lower body.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[2] Do not discharge it into drains or dispose of it with regular laboratory trash.[2]

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination: As the generator, you are responsible for determining that the waste is hazardous.[7][8][9] this compound is classified as harmful, and any material contaminated with it must be treated as hazardous waste.[1][2]

  • Segregation: Collect waste this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware) separately from other waste streams.[2] This is crucial to prevent inadvertent reactions with incompatible chemicals.

Step 2: Waste Collection and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must have a secure, screw-top lid.[5][10]

  • Labeling: Label the waste container clearly as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Harmful if Swallowed")

    • The accumulation start date

    • The name of the principal investigator or laboratory contact

Step 3: Storage of Hazardous Waste

  • Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a main hazardous waste storage area.[4][5]

  • Incompatibilities: Keep the waste container away from incompatible materials, particularly strong acids.[11]

  • Containment: It is best practice to use secondary containment to prevent spills.

Step 4: Arranging for Disposal

  • Licensed Disposal Contractor: The disposal of the hazardous waste must be handled by a licensed and qualified waste disposal contractor.[10][12]

  • Institutional Procedures: Follow your institution's or company's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EH&S) department to schedule a collection.

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. For initial shipments, you may need to provide the disposal facility with detailed information about the waste's composition.[8]

Step 5: Spill and Decontamination Procedures

  • Personal Precautions: In the event of a spill, ensure you are wearing the appropriate PPE before attempting to clean it up.[10]

  • Containment: Prevent the spill from spreading or entering any drains.[2][12]

  • Cleanup: For small spills, use an inert absorbent material to soak up the substance. Place the contaminated absorbent material into your designated hazardous waste container.[12]

  • Ventilation: Ensure the area is well-ventilated.[2]

  • Reporting: Report any significant spills to your laboratory supervisor and EH&S department.

Regulatory Framework

The management of hazardous waste is governed by a combination of federal and state regulations. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA).[7][9][13] States may have their own, often more stringent, regulations that must also be followed.[7][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Contingency: Spill start Start: Need to dispose of This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe spill Spill Occurs start->spill collect Collect waste in a designated, compatible, and sealed container ppe->collect label_waste Label container: 'Hazardous Waste' + Chemical Name + Hazards collect->label_waste collect->spill store Store in a secure, ventilated, designated area (Satellite Accumulation Area) label_waste->store contact_ehs Contact Environmental Health & Safety (EH&S) to schedule pickup store->contact_ehs documentation Complete all required waste disposal documentation contact_ehs->documentation disposal Waste is collected by a licensed disposal contractor documentation->disposal spill_ppe Wear appropriate PPE spill->spill_ppe contain Contain spill & prevent entry into drains spill_ppe->contain cleanup Clean with inert absorbent material contain->cleanup spill_dispose Dispose of cleanup materials as hazardous waste cleanup->spill_dispose spill_dispose->collect

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Dilithium azelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling Dilithium (B8592608) azelate in a laboratory setting. It includes detailed operational procedures, personal protective equipment (PPE) guidelines, and disposal plans to ensure the safe and compliant use of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of Dilithium azelate is provided below for easy reference.

PropertyValue
Molecular Formula C₉H₁₄Li₂O₄[1]
Molecular Weight 200.087 g/mol [1]
Appearance White or off-white powder
Boiling Point 370.5°C at 760 mmHg[2]
Melting Point 160.5°C[2]
Flash Point 192.1°C[2]
Density 1.131 g/cm³[2]
Solubility Soluble in polar solvents; limited solubility in non-polar solvents.

Hazard Identification and Personal Protective Equipment

This compound is classified as Acute Toxicity 4 (H302) , meaning it is harmful if swallowed[3]. Therefore, appropriate personal protective equipment must be worn at all times when handling this substance.

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses with Side Shields or Chemical Splash GogglesANSI Z87.1-approved[4]Protects against airborne particles and potential splashes.[4]
Hand Protection Nitrile GlovesMinimum thickness of 0.11 mm[4]Provides a barrier against skin contact. Gloves should be inspected before use and disposed of properly after handling.[4]
Body Protection Laboratory CoatFull-length with long sleeves[4]Prevents contamination of personal clothing.[4]
Respiratory Protection N95 or P95 Particulate RespiratorNIOSH-approved[4]Recommended when handling the powder outside of a chemical fume hood to minimize inhalation of dust.[4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step operational plan outlines the procedures from receiving the compound to its final disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (38900-29-7), and any hazard warnings.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Handling and Use
  • Designated Area: All handling of this compound powder, especially weighing and transferring, should be conducted in a designated area, preferably within a chemical fume hood to control dust.

  • Personal Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the work area.

  • Spill Prevention: Use a spatula for transfers to minimize dust creation. Keep the container closed when not in use.

Spill Response

In the event of a spill, follow the established spill response protocol.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment Assessment cluster_Cleanup Cleanup Procedure cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Notify Notify Lab Supervisor & EHS Evacuate->Notify Secure Secure the Area (Post Warnings) Notify->Secure Assess Assess the Spill (Quantity, Location, Hazards) Secure->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill (Use inert absorbent material) PPE->Contain Collect Collect Spill Residue (Use spark-proof tools) Contain->Collect Package Package Waste in a Labeled, Sealed Container Collect->Package Decontaminate Decontaminate the Area & Equipment Package->Decontaminate Dispose Dispose of Waste via Licensed Contractor Decontaminate->Dispose Report Complete Incident Report Dispose->Report

Workflow for handling a chemical spill.
Disposal Plan

All waste materials containing this compound, including contaminated PPE and cleaning materials, must be treated as chemical waste.

  • Waste Collection: Place all waste in a clearly labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards.

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Final Disposal: Arrange for a licensed professional waste disposal service to collect and dispose of the chemical waste in accordance with local, state, and federal regulations. In-laboratory treatment is not recommended.

Experimental Protocol: General Guidance for Salt Formation

Objective: To synthesize this compound from azelaic acid and lithium hydroxide (B78521).

Materials:

  • Azelaic acid

  • Lithium hydroxide

  • Deionized water

  • Ethanol (for recrystallization, if necessary)

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Round-bottom flask

  • Condenser

  • pH indicator strips or pH meter

Procedure:

  • Dissolution: In a round-bottom flask, dissolve a known quantity of azelaic acid in a suitable amount of deionized water with stirring. Gentle heating may be applied to aid dissolution.

  • Neutralization: Slowly add a stoichiometric amount of lithium hydroxide solution to the azelaic acid solution while continuously stirring. Monitor the pH of the reaction mixture. The target pH should be neutral (approximately 7).

  • Reaction Completion: Continue stirring the mixture at room temperature or with gentle heating for a specified period to ensure the reaction goes to completion.

  • Isolation:

    • Evaporation: The solvent can be removed under reduced pressure using a rotary evaporator to obtain the solid this compound.

    • Precipitation: Alternatively, if the salt is less soluble in a particular organic solvent (e.g., ethanol), it can be precipitated by adding this solvent to the aqueous solution.

  • Purification (if necessary): The crude salt can be purified by recrystallization from a suitable solvent system.

  • Drying: Dry the purified this compound in a vacuum oven at an appropriate temperature to remove any residual solvent.

Safety Precautions during the experiment:

  • Perform the entire procedure in a well-ventilated fume hood.

  • Wear all the recommended PPE as outlined in the table above.

  • Avoid generating dust when handling the solid product.

This guide is intended to provide essential information for the safe handling of this compound. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most comprehensive and up-to-date information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dilithium azelate
Reactant of Route 2
Dilithium azelate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.